molecular formula C7H8BFO3 B1307356 2-Fluoro-6-methoxybenzeneboronic acid CAS No. 78495-63-3

2-Fluoro-6-methoxybenzeneboronic acid

Número de catálogo: B1307356
Número CAS: 78495-63-3
Peso molecular: 169.95 g/mol
Clave InChI: XOVMDVZAWWQSDC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Fluoro-6-methoxybenzeneboronic acid is a useful research compound. Its molecular formula is C7H8BFO3 and its molecular weight is 169.95 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoro-6-methoxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2-fluoro-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVMDVZAWWQSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391160
Record name 2-Fluoro-6-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78495-63-3
Record name 2-Fluoro-6-methoxybenzeneboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078495633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-6-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoro-6-methoxyphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Fluoro-6-methoxybenzeneboronic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGF9KE4GA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and experimental protocols for 2-Fluoro-6-methoxybenzeneboronic acid. This versatile building block is of significant interest in medicinal chemistry, particularly for its role in the synthesis of targeted therapeutic agents.

Core Chemical Properties

This compound is a white to off-white solid organic compound. Its key physical and chemical properties are summarized in the table below. This data is essential for its proper handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 78495-63-3[1]
Molecular Formula C₇H₈BFO₃[1]
Molecular Weight 169.95 g/mol [1]
Melting Point 120-126 °C[1]
Appearance White to off-white solid/powder
Solubility Soluble in DMSO (≥ 100 mg/mL)MedchemExpress Product Page
SMILES COc1cccc(F)c1B(O)O
InChI Key XOVMDVZAWWQSDC-UHFFFAOYSA-N

Stability and Storage

For long-term viability, this compound should be stored as a powder at -20°C for up to three years. In a solvent such as DMSO, it can be stored at -80°C for up to six months. Proper storage is crucial to prevent degradation and ensure the reliability of experimental results.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules. The presence of the fluoro and methoxy (B1213986) groups on the phenyl ring allows for the creation of derivatives with modulated electronic and steric properties, which can be crucial for optimizing the efficacy and pharmacokinetic profiles of drug candidates.

Notably, this boronic acid is a documented reactant in the preparation of:

  • Functionally selective allosteric modulators of GABAA receptors : These receptors are crucial targets for therapies addressing anxiety, epilepsy, and other neurological disorders.

  • Inhibitors of the checkpoint kinase Wee1 : Wee1 is a critical regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy, particularly in tumors with p53 mutations.

While this compound is a precursor to these modulators and inhibitors, it does not directly participate in cellular signaling pathways itself. Instead, it serves as a critical structural component of the final bioactive molecules.

Experimental Protocols

The following section details a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a synthesized example based on established methodologies for similar substrates.

Suzuki-Miyaura Coupling of this compound with 2-Bromopyridine (B144113)

This protocol outlines the synthesis of 2-(2-fluoro-6-methoxyphenyl)pyridine, a common structural motif in medicinal chemistry.

Materials:

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.2 mmol), 2-bromopyridine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-(2-fluoro-6-methoxyphenyl)pyridine.

Visualizations

The following diagrams illustrate the fundamental processes involved in the application of this compound.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R1-Pd(II)Ln-R2 transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product center aryl_halide R1-X (e.g., 2-Bromopyridine) aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 (2-Fluoro-6-methoxy- benzeneboronic acid) boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start combine_reagents Combine Solid Reagents: - this compound - 2-Bromopyridine - K2CO3 - Pd(OAc)2, PPh3 start->combine_reagents inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Argon) combine_reagents->inert_atmosphere add_solvents Add Degassed Solvents (1,4-Dioxane, Water) inert_atmosphere->add_solvents heat_stir Heat (90-100°C) and Stir (12-24h) add_solvents->heat_stir monitor_reaction Monitor Progress (TLC/LC-MS) heat_stir->monitor_reaction workup Aqueous Work-up (Ethyl Acetate, Water, Brine) monitor_reaction->workup dry_concentrate Dry (Na2SO4) and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Pure Product: 2-(2-fluoro-6-methoxyphenyl)pyridine purify->product

Suzuki-Miyaura Coupling Experimental Workflow

References

A Comprehensive Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 78495-63-3

This technical guide provides an in-depth overview of 2-Fluoro-6-methoxybenzeneboronic acid, a versatile reagent in organic synthesis, particularly for applications in drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions.[3][4] Key physical and chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 78495-63-3[5][6]
Molecular Formula C₇H₈BFO₃[6][7]
Molecular Weight 169.95 g/mol [3][7]
Melting Point 120-129 °C[3][8]
Appearance White to almost white powder/crystal[1][2]
Synonyms 2-Fluoro-6-methoxyphenylboronic acid[1][3][5]
Solubility Soluble in methanol[9]

Synthesis

A common synthetic route to this compound involves the reaction of 3-Fluoroanisole with triethyl borate (B1201080).[10][11] A general approach for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl lithium or Grignard reagent with a trialkyl borate followed by acidic hydrolysis. For instance, the synthesis of a similar compound, 4-chloro-2-fluoro-3-substituted-phenylboronic acid, is achieved by reacting a substituted 3-chloro-1-fluoro-2-substituted benzene (B151609) with an alkyl lithium compound and then quenching with an electrophilic boronic acid derivative, followed by hydrolysis.[12]

Spectroscopic Data

While specific spectra are not provided here, typical characterization data for this compound includes Proton NMR, IR, and Mass Spectrometry. Commercial suppliers confirm that the proton NMR spectrum conforms to the expected structure.[8] For a related compound, 2-fluorophenylboronic acid, the OH stretching mode in the infrared spectrum is observed around 3635 cm⁻¹ in solution and 3467 cm⁻¹ in the solid state.[13]

Applications in Organic Synthesis

The primary application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions.[3][4] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.[14]

Synthesis of GABAA Receptor Modulators

This boronic acid is a key building block for the preparation of functionally selective allosteric modulators of GABA-A receptors.[3][4] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important drug targets for conditions like anxiety, epilepsy, and sleep disorders.[15]

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions.[10][16] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[10][16] Allosteric modulators can bind to sites on the receptor distinct from the GABA binding site to enhance or inhibit the receptor's function.[17][18]

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Synthesis GABA_cleft GABA GABA->GABA_cleft Release GABAA_R GABA-A Receptor (Chloride Channel) GABA_cleft->GABAA_R Binds to Chloride_influx Cl- Influx GABAA_R->Chloride_influx Opens Channel Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Modulator Allosteric Modulator (e.g., from Suzuki Coupling) Modulator->GABAA_R Modulates Activity Wee1_Signaling cluster_G2_Phase G2 Phase cluster_Regulation Regulation cluster_M_Phase M Phase (Mitosis) Cdk1_CyclinB Cdk1/Cyclin B Complex Mitosis Mitotic Entry Cdk1_CyclinB->Mitosis Promotes Wee1 Wee1 Kinase Wee1->Cdk1_CyclinB Inhibits by Phosphorylation Wee1_Inhibitor Wee1 Inhibitor (from Suzuki Coupling) Wee1_Inhibitor->Wee1 Inhibits Cdc25 Cdc25 Phosphatase Cdc25->Cdk1_CyclinB Activates by Dephosphorylation Suzuki_Coupling_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir (Monitor by TLC/LC-MS) add_solvent->heat_stir workup Aqueous Workup and Extraction heat_stir->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification end End: Isolated Biaryl Product purification->end

References

A Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxybenzeneboronic acid is a substituted phenylboronic acid that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a fluorine atom and a methoxy (B1213986) group ortho to the boronic acid moiety, imparts specific reactivity and properties that are highly valuable in the construction of complex molecular architectures. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, its application in Suzuki-Miyaura cross-coupling reactions, and its relevance in the development of targeted therapeutics, such as Wee1 kinase inhibitors.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
Molecular Weight 169.95 g/mol
Molecular Formula C₇H₈BFO₃
CAS Number 78495-63-3
Appearance White to off-white or pale cream crystalline powder/solid[1]
Melting Point 124-126 °C
Synonyms 2-Fluoro-6-methoxyphenylboronic acid[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ortho-lithiation of 3-fluoroanisole (B32098) followed by borylation. The following protocol is adapted from established procedures.[3]

Materials:

  • 3-Fluoroanisole (1.0 equiv)

  • n-Butyllithium (n-BuLi, 2.5 M in hexane, 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Diisopropylamine (B44863) (1.4 equiv)

  • Triethyl borate (B1201080) (B(OEt)₃, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl tert-butyl ether (MTBE)

  • Heptane (B126788)

  • 2N Hydrochloric acid (HCl)

Procedure:

  • To a flame-dried reactor under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (6 volumes) and diisopropylamine (1.4 equivalents).

  • Cool the resulting solution to -70 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.5 M in hexane, 1.5 equivalents) to the solution, maintaining the temperature at -70 °C.

  • After the addition is complete, slowly add a solution of 3-fluoroanisole (1.0 equivalent) in THF (6 volumes), ensuring the temperature remains at -70 °C.

  • Stir the reaction mixture at -70 °C for approximately 5 minutes.

  • Slowly add triethyl borate (2.0 equivalents) to the reaction mixture, maintaining the temperature at -70 °C.

  • Allow the reaction to proceed at -70 °C for an additional 10 minutes.

  • Quench the reaction by carefully adding 2N HCl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous mixture with MTBE (3 x 4 volumes).

  • Combine the organic phases and concentrate under reduced pressure to a total volume of 1.5-3 volumes.

  • Add heptane (7-9 volumes) dropwise to induce precipitation.

  • Cool the mixture to 0-10 °C and stir for 3 hours.

  • Isolate the solid product by filtration, and wash the filter cake with cold heptane (1.5 volumes).

  • Dry the solid under a stream of nitrogen at a temperature below 30 °C to yield this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. Below is a general protocol that can be adapted for coupling with various aryl or heteroaryl halides.

Materials:

  • Aryl or Heteroaryl Halide (e.g., bromide or chloride, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Solvent System (e.g., Toluene (B28343), Dioxane/Water, or DME/Water)

Procedure:

  • In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (0.025-0.05 equiv), and the base (2.0 equiv).

  • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe. For anhydrous conditions, toluene can be used. For aqueous conditions, a mixture such as DME/water (4:1) is common.[4]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an aqueous solvent system was used, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. If an anhydrous solvent was used, filter the mixture through Celite to remove the catalyst and salts.[4]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Application in Drug Discovery: Targeting the Wee1 Kinase

The G2/M checkpoint is a critical regulatory point in the cell cycle, preventing cells with damaged DNA from entering mitosis. The Wee1 kinase is a key negative regulator of this transition, phosphorylating and inactivating the Cyclin-dependent kinase 1 (CDK1)/Cyclin B complex.[5][6] In many cancer cells, particularly those with a deficient p53-dependent G1 checkpoint, the G2/M checkpoint is crucial for survival after DNA damage.[7] Therefore, inhibition of Wee1 is a promising therapeutic strategy to force these cancer cells into premature, catastrophic mitosis, leading to cell death.

Phenylboronic acids are valuable scaffolds in the design of kinase inhibitors. The specific structural features of this compound make it an attractive starting point for the synthesis of novel Wee1 inhibitors through reactions like the Suzuki-Miyaura coupling.

Wee1 Signaling Pathway in G2/M Checkpoint Control

The following diagram illustrates the central role of Wee1 in the G2/M checkpoint signaling pathway, particularly in response to DNA damage. DNA damage activates sensor kinases like ATR and ATM, which in turn activate CHK1 and CHK2. CHK1 then activates Wee1, leading to the inhibitory phosphorylation of CDK1 and cell cycle arrest. Inhibition of Wee1 disrupts this arrest.

Wee1_Signaling_Pathway cluster_input DNA Damage Response cluster_checkpoint G2/M Checkpoint Regulation cluster_mitosis Mitotic Entry Control cluster_intervention Therapeutic Intervention DNA_Damage DNA Damage ATR_ATM ATR / ATM Kinases DNA_Damage->ATR_ATM CHK1 CHK1 Kinase ATR_ATM->CHK1 Wee1 Wee1 Kinase CHK1->Wee1 Activates CDC25 CDC25 Phosphatase CHK1->CDC25 Inhibits CDK1_CyclinB CDK1 / Cyclin B (MPF) Wee1->CDK1_CyclinB Inhibitory Phosphorylation CDC25->CDK1_CyclinB Activating Dephosphorylation Mitosis Mitosis CDK1_CyclinB->Mitosis Wee1_Inhibitor Wee1 Inhibitor (e.g., derived from 2-Fluoro-6-methoxy- benzeneboronic acid) Wee1_Inhibitor->Wee1 Inhibits

Caption: The Wee1 kinase signaling pathway at the G2/M cell cycle checkpoint.

Conclusion

This compound is a key intermediate for organic chemists, particularly those engaged in drug discovery and development. Its well-defined properties and reactivity in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an invaluable tool. The strategic application of this building block in the synthesis of targeted therapies, such as Wee1 kinase inhibitors, highlights its importance in advancing modern medicinal chemistry and developing next-generation cancer treatments. The detailed protocols and pathway visualizations provided in this guide are intended to support researchers in leveraging the full potential of this versatile compound.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Fluoro-6-methoxybenzeneboronic acid, a valuable building block in medicinal chemistry and organic synthesis, particularly as a partner in Suzuki-Miyaura cross-coupling reactions.[1] This document details a primary synthetic protocol via directed ortho-lithiation, discusses alternative approaches, and provides essential data regarding the compound's properties, characterization, and safety.

Compound Overview

This compound is an organoboron compound frequently utilized in the synthesis of complex biaryl molecules. The presence of both a fluoro and a methoxy (B1213986) group on the phenyl ring allows for specific reactivity and imparts unique electronic properties to the target molecules in drug discovery programs.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 78495-63-3[1][2]
Molecular Formula C₇H₈BFO₃[1][2]
Molecular Weight 169.95 g/mol [1]
Appearance White to pale cream crystals or powder[3]
Melting Point 120-129 °C[1][3]
Assay (HPLC) ≥97.5%[3]

Primary Synthesis Route: Directed ortho-Lithiation

The most common and regioselective method for synthesizing this compound is the directed ortho-lithiation of 1-fluoro-3-methoxybenzene (3-fluoroanisole), followed by borylation. The methoxy group, being a potent directed metalation group (DMG), in concert with the fluoro group, directs the deprotonation specifically to the C2 position, between the two substituents.

Overall Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

The following protocol is adapted from a procedure disclosed in patent literature.[4]

Table 2: Reagent Quantities

ReagentMolar Equiv.Purpose
1-Fluoro-3-methoxybenzene1.0Starting Material
Diisopropylamine (B44863)1.4LDA Precursor
n-Butyllithium (n-BuLi)1.5Lithiating Agent
Triethyl borate (B1201080) (B(OEt)₃)2.0Borylating Agent
Tetrahydrofuran (B95107) (THF)-Solvent
2N Hydrochloric Acid (HCl)-Quench/Hydrolysis
Methyl tert-butyl ether (MTBE)-Extraction Solvent
Heptane (B126788)-Precipitation Solvent

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Procedure:

  • Lithiation: A reaction vessel is charged with anhydrous tetrahydrofuran (THF) and diisopropylamine (1.4 equiv.). The solution is cooled to -70 °C under an inert atmosphere (e.g., Nitrogen or Argon). n-Butyllithium (1.5 equiv., typically 2.5 M in hexanes) is added dropwise, ensuring the temperature is maintained. Following the addition, a solution of 1-fluoro-3-methoxybenzene (1.0 equiv.) in THF is added slowly. The resulting mixture is stirred at -70 °C for 5 minutes to ensure complete lithiation.[4]

  • Borylation: Triethyl borate (2.0 equiv.) is then added slowly to the reaction mixture, again maintaining the temperature at -70 °C. The mixture is stirred for an additional 10 minutes.[4]

  • Workup and Isolation: The reaction is quenched by the addition of 2N aqueous HCl. The mixture is allowed to warm to room temperature, and the product is extracted into methyl tert-butyl ether (MTBE). The combined organic layers are concentrated under reduced pressure.[4]

  • Purification: Heptane is added dropwise to the concentrated residue to induce precipitation of the product. The slurry is cooled to 0-10 °C and stirred for several hours to maximize crystallization. The solid is collected by filtration, washed with cold heptane, and dried under a stream of nitrogen at ambient temperature to afford the final product.[4]

Yield

While the direct source for the protocol does not state a final yield, analogous procedures for similar substituted phenylboronic acids report yields in the range of 80-88%.[5][6]

Alternative Synthesis Routes

While directed ortho-lithiation is highly effective, other methods for preparing arylboronic acids can be considered.

  • Grignard Reaction: An alternative approach involves the formation of a Grignard reagent from an appropriate aryl halide (e.g., 2-bromo-6-fluoro-1-methoxybenzene) followed by reaction with a trialkyl borate. However, the synthesis of the required Grignard precursor can be more complex than the readily available 1-fluoro-3-methoxybenzene. This method is a general strategy for various alkyl-phenylboronic acids.[7]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Spectroscopic and Analytical Data

Analysis MethodExpected ResultsReference(s)
¹H NMR Spectrum conforms to the expected structure.[3][8]
¹³C NMR Spectrum conforms to the expected structure.[8]
Mass Spec (MS) Confirms the molecular weight of 169.95 g/mol .[8]
Infrared (IR) Spectrum shows characteristic peaks for functional groups.[8]

Safety and Handling

The synthesis of this compound involves hazardous reagents that require strict safety protocols.

  • n-Butyllithium (n-BuLi): This reagent is extremely pyrophoric and reacts violently with water, catching fire spontaneously on exposure to air.[9] It must be handled under a strictly inert atmosphere (Nitrogen or Argon) using dry, air-tight syringes or cannulas. All glassware must be oven- or flame-dried before use.[10][11] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), is mandatory.[10][12]

  • Solvents: Tetrahydrofuran, MTBE, and heptane are flammable liquids. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[12]

  • Trialkyl Borates: These can be irritating to the eyes and respiratory system. Handle in a fume hood.

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or dry sand should be readily available to smother any potential n-BuLi fire. Do not use water or CO₂ extinguishers on fires involving organolithium reagents.[11] Ensure the location of the nearest safety shower and eyewash station is known before starting.[10]

By adhering to this detailed guide, researchers can safely and efficiently synthesize this compound for its application in pharmaceutical and materials science research.

References

2-Fluoro-6-methoxybenzeneboronic acid structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid

Introduction

This compound is a synthetic organoboron compound widely utilized in medicinal chemistry and organic synthesis. As a substituted phenylboronic acid, its unique electronic and structural properties make it a valuable building block for creating complex molecules, particularly through metal-catalyzed cross-coupling reactions. Boronic acids are recognized for their stability, low toxicity, and versatile reactivity, positioning them as crucial intermediates in the development of novel therapeutic agents and other high-value chemical entities.[1] This guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and key applications of this compound for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a benzene (B151609) ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom, and a methoxy (B1213986) group (-OCH₃) at positions 1, 2, and 6, respectively. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the reactivity of the boronic acid moiety and the aromatic ring.

Structural Information:

  • IUPAC Name: (2-fluoro-6-methoxyphenyl)boronic acid[2][3][4]

  • Molecular Formula: C₇H₈BFO₃[2][3][4][5][6][7]

  • SMILES: COc1cccc(F)c1B(O)O[2][3]

  • InChI Key: XOVMDVZAWWQSDC-UHFFFAOYSA-N[2][3][6]

The key physicochemical and identification data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 78495-63-3[2][4][5][6]
Molecular Weight 169.95 g/mol [2][4][5][7]
Appearance White to pale cream crystals or powder[3][8]
Melting Point 120-129 °C[3][5][8]
Purity (Assay) ≥95% to ≥97.5% (HPLC)[2][3][8]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the lithiation of a substituted benzene followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

General Synthesis Workflow

A common synthetic route starts from 3-fluoroanisole (B32098), which undergoes ortho-directed metalation followed by borylation.[9][10] This multi-step process is a standard method for introducing a boronic acid group onto an aromatic ring with high regioselectivity.

G cluster_start Starting Material cluster_process Reaction Sequence cluster_end Final Product A 3-Fluoroanisole B Step 1: Lithiation (e.g., n-BuLi in THF) A->B + n-BuLi C Step 2: Borylation (e.g., Triisopropyl borate) B->C + B(O-iPr)₃ D Step 3: Hydrolysis (Aqueous acid workup) C->D + H₃O⁺ E 2-Fluoro-6-methoxy- benzeneboronic acid D->E

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative method adapted from general procedures for the synthesis of substituted phenylboronic acids.[10]

  • Reaction Setup: To a solution of 3-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Lithiation: Stir the resulting mixture at -78 °C for 1-2 hours.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl) until the solution is acidic.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery and Development

Phenylboronic acids are cornerstone building blocks in modern drug discovery, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[11][12] this compound serves as a key reactant for synthesizing targeted, biologically active molecules.

G A 2-Fluoro-6-methoxy- benzeneboronic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Halide B->C D Advanced Intermediate / Final Drug Candidate C->D Forms C-C bond E Biological Target (e.g., Enzyme, Receptor) D->E Inhibits or Modulates

Caption: Role as a building block in Suzuki coupling for drug development.

Notable Applications
  • Wee1 Kinase Inhibitors: This boronic acid is used as a reactant in the preparation of inhibitors for the checkpoint kinase Wee1. Wee1 is a critical regulator of the G2/M cell cycle checkpoint, making it an attractive target for cancer therapy.

  • GABAₐ Receptor Modulators: It is also employed in the synthesis of functionally selective allosteric modulators of GABAₐ receptors. These receptors are the principal inhibitory neurotransmitter receptors in the central nervous system and are targets for drugs treating anxiety, epilepsy, and sleep disorders.

  • General Scaffolding: The unique substitution pattern provides a scaffold that can be elaborated to explore structure-activity relationships (SAR) for various biological targets. The fluorine atom can enhance metabolic stability and binding affinity.[13]

Role in Biological Pathways

While this compound is not biologically active itself, its derivatives are designed to interact with specific biological pathways. Its use in developing a Wee1 inhibitor provides a clear example of its downstream impact.

G cluster_pathway G2/M Checkpoint Regulation cluster_drug Therapeutic Intervention CDK1 CDK1/Cyclin B (Inactive) CDK1_A CDK1/Cyclin B (Active) CDK1->CDK1_A Mitosis Mitotic Entry CDK1_A->Mitosis Promotes Wee1 Wee1 Kinase Wee1->CDK1 Inhibits (Phosphorylates) Inhibitor Wee1 Inhibitor (Derived from title compound) Inhibitor->Wee1 Blocks

Caption: Inhibition of the Wee1 kinase in the G2/M cell cycle checkpoint.

By inhibiting Wee1, drugs derived from this starting material prevent the inhibitory phosphorylation of the CDK1/Cyclin B complex, forcing premature entry into mitosis and leading to cell death in cancer cells with damaged DNA.

Representative Biological Assay Protocol: Proteasome Inhibition

Boronic acids are a well-established class of proteasome inhibitors.[1][14] A derivative of this compound could be tested for such activity. The following is a representative protocol for a fluorogenic 20S proteasome activity assay, adapted from established methods.[13]

  • Compound Preparation: Prepare a stock solution of the test compound (synthesized from this compound) in DMSO. Create a dilution series to determine IC₅₀ values.

  • Assay Plate Setup: In a 96-well black plate, add 88 µL of assay buffer to each well.

  • Proteasome Addition: Add 5 µL of a 20S proteasome solution (final concentration ~0.5 nM) to each well, except for the negative control wells.

  • Inhibitor Incubation: Add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells. Incubate the plate at 37 °C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of a fluorogenic substrate (e.g., Suc-LLVY-AMC, final concentration 10 µM) to all wells.

  • Data Acquisition: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a highly versatile and valuable reagent for the scientific research and drug development community. Its utility in robust synthetic transformations like the Suzuki-Miyaura coupling, combined with the favorable pharmacological properties imparted by its substituents, makes it a preferred building block for the synthesis of targeted inhibitors and modulators for critical biological pathways. The protocols and data presented in this guide underscore its significance and provide a technical foundation for its application in the laboratory.

References

In-Depth Technical Guide to the Physical Properties of 2-Fluoro-6-methoxybenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Fluoro-6-methoxybenzeneboronic acid, a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. This document outlines its fundamental characteristics, provides detailed experimental protocols for their determination, and illustrates its utility in common synthetic transformations.

Core Physical and Chemical Data

This compound is a white to pale cream crystalline solid or powder.[1][2] Its chemical stability is robust under recommended storage conditions.[3] Key identifiers and properties are summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol [4][5]
CAS Number 78495-63-3[4][5]
Appearance White to pale cream crystals or powder[1][2]
Melting Point 120-129 °C[1][2][4]
Boiling Point (Predicted) 307.9 ± 42.0 °C at 760 mmHg
Density (Predicted) 1.35 ± 0.1 g/cm³
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
IUPAC Name (2-Fluoro-6-methoxyphenyl)boronic acid[2]
InChI Key XOVMDVZAWWQSDC-UHFFFAOYSA-N[2]
SMILES COC1=CC=CC(F)=C1B(O)O[2][4]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end. This process is repeated until a sample height of 2-3 mm is achieved.

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Apparatus:

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate) are chosen for the solubility assessment.

  • Sample Preparation: A known excess amount of this compound is added to a measured volume of each solvent in a vial.

  • Equilibration: The vials are sealed and placed in a constant temperature bath, typically at ambient temperature (e.g., 25 °C). The mixtures are agitated using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand to allow any undissolved solid to settle.

  • Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique. A calibration curve prepared with known concentrations of the compound is used for accurate quantification. The solubility is then expressed in units such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate a key synthetic application and a general experimental workflow relevant to the characterization of this compound.

G Experimental Workflow for Physical Property Characterization cluster_synthesis Synthesis and Purification cluster_characterization Physical Property Determination Synthesis Synthesis of 2-Fluoro-6- methoxybenzeneboronic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Purity Check Solubility Solubility Analysis Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Structural Confirmation Purity Purity Assessment (HPLC) Purification->Purity MeltingPoint->Purity

Workflow for the synthesis and physical characterization of the compound.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Pathway BoronicAcid 2-Fluoro-6-methoxy- benzeneboronic acid Transmetalation Transmetalation BoronicAcid->Transmetalation ArylHalide Aryl Halide (Ar-X) OxidativeAddition Oxidative Addition [Ar-Pd(II)-X] ArylHalide->OxidativeAddition Base Base (e.g., K2CO3) Base->Transmetalation Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->OxidativeAddition Pd(0) OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Catalyst Regenerates Pd(0) Product Biaryl Product ReductiveElimination->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled in a well-ventilated area.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[6] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[6] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is incompatible with strong oxidizing agents.[3] In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

References

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-methoxybenzeneboronic acid, a key building block in modern organic synthesis and drug discovery. This document details its physicochemical properties, provides experimental protocols for its synthesis and characterization, and explores its application in significant chemical transformations.

Core Physicochemical Properties

This compound is a white to pale cream crystalline powder. Its molecular formula is C₇H₈BFO₃, with a molecular weight of 169.95 g/mol .

Quantitative Data Summary

The melting point of this compound is a critical parameter for its identification and purity assessment. Below is a summary of reported melting point ranges from various suppliers.

PropertyReported ValueSource
Melting Point122.0-129.0 °CThermo Fisher Scientific
Melting Point124-126 °CWorldwide Life Sciences[1]
Melting Point120-125 °C (lit.)Sigma-Aldrich

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the ortho-lithiation of 3-fluoroanisole (B32098) followed by reaction with a borate (B1201080) ester and subsequent acidic workup.

Materials:

  • 3-Fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • N-ethyl-N,N-diisopropylamine

  • Triethyl borate

  • Tetrahydrofuran (THF), anhydrous

  • 2N Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Heptane (B126788)

  • Nitrogen gas

Procedure:

  • A reaction vessel is charged with anhydrous THF (6 volumes) and N-ethyl-N,N-diisopropylamine (1.4 equivalents) under a nitrogen atmosphere.

  • The solution is cooled to -70 °C.

  • n-Butyllithium (2.5 M in hexane, 1.5 equivalents) is added slowly to the cooled solution.

  • A solution of 3-fluoroanisole (1.0 equivalent) in anhydrous THF (6 volumes) is then added slowly, maintaining the temperature at -70 °C for 5 minutes.

  • Triethyl borate (2.0 equivalents) is added slowly, and the reaction mixture is held at -70 °C for an additional 10 minutes.

  • The reaction is quenched by the addition of 2N HCl.

  • The quenched reaction mixture is extracted three times with MTBE (4 volumes each).

  • The combined organic phases are concentrated to 1.5-3 total volumes.

  • Heptane (7-9 volumes) is added dropwise, and the mixture is cooled to 0-10 °C and stirred for 3 hours to induce crystallization.

  • The resulting solid is collected by filtration, rinsed with heptane (1.5 volumes), and dried under a stream of nitrogen at a temperature below 30 °C to yield (2-fluoro-6-methoxyphenyl)boronic acid[2].

Melting Point Determination

The melting point of a crystalline solid such as this compound can be determined using the capillary method with a melting point apparatus.

Materials and Equipment:

  • This compound, finely powdered

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

  • Thermometer or digital temperature probe

Procedure:

  • A small amount of the finely powdered, dry this compound is introduced into the open end of a capillary tube.

  • The tube is tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

  • The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 5-10 °C per minute) to obtain an approximate melting point.

  • The apparatus is allowed to cool to at least 20 °C below the approximate melting point.

  • A fresh sample is prepared and heated to approximately 20 °C below the estimated melting point. The heating rate is then reduced to about 2 °C per minute.

  • The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range.

  • The temperature at which the last crystal melts is recorded as the end of the melting range. This provides the melting point range of the sample[3][4][5][6].

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

// Nodes pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="R1-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; boronic_acid [label="R2-B(OH)2\n(2-Fluoro-6-methoxy-\nbenzeneboronic acid)", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base (e.g., OH-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_r1_r2 [label="R1-Pd(II)L2-R2", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R1-R2\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; aryl_halide [label="R1-X\n(Aryl Halide)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [arrowhead=none]; aryl_halide -> oxidative_addition; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation [arrowhead=none]; boronic_acid -> transmetalation; base -> transmetalation; transmetalation -> pd2_r1_r2; pd2_r1_r2 -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Catalyst\nRegeneration"]; } DOT Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Medicinal Chemistry

Boronic acids and their derivatives are of increasing interest in medicinal chemistry. They can act as bioisosteres of carboxylic acids and have been incorporated into several FDA-approved drugs[7][8]. This compound serves as a precursor for the synthesis of:

  • Functionally selective allosteric modulators of GABAA receptors: These are important targets for therapies aimed at neurological and psychiatric disorders.

  • Inhibitors of the checkpoint kinase Wee1: Wee1 is a crucial regulator of the cell cycle, making its inhibitors promising candidates for cancer therapy.

The general workflow for the application of boronic acids like this compound in the drug discovery process is outlined below.

// Nodes start [label="Synthesis of\n2-Fluoro-6-methoxy-\nbenzeneboronic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Suzuki-Miyaura\nCross-Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; library [label="Library Synthesis of\nNovel Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; screening [label="High-Throughput\nScreening (HTS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hit_id [label="Hit Identification", fillcolor="#F1F3F4", fontcolor="#202124"]; lead_opt [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; preclinical [label="Preclinical Development", fillcolor="#5F6368", fontcolor="#FFFFFF"]; clinical [label="Clinical Trials", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> suzuki; suzuki -> library; library -> screening; screening -> hit_id; hit_id -> lead_opt; lead_opt -> preclinical; preclinical -> clinical; } DOT Caption: General workflow for boronic acids in drug discovery.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxybenzeneboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility characteristics is paramount for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and relevant reaction workflows. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also presents data for the closely related and structurally similar compound, phenylboronic acid, to provide a useful point of reference for researchers.

Data Presentation: Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative information indicates its solubility in dimethyl sulfoxide (B87167) (DMSO).

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL

Note: The saturation point in DMSO has not been definitively established.

To provide a comparative baseline, the solubility of phenylboronic acid, the parent compound without the fluoro and methoxy (B1213986) substituents, is presented below. The presence of the polar fluoro and methoxy groups on the target compound may influence its solubility profile compared to phenylboronic acid.

Table 2: Quantitative and Qualitative Solubility of Phenylboronic Acid in Various Solvents

SolventMolar Fraction (x₁) at SaturationTemperature (°C)Solubility ( g/100g Solvent)
Water-201.9[1]
ChloroformModerate Solubility[1][2]--
3-PentanoneHigh Solubility[1][2]--
AcetoneHigh Solubility[1][2]--
Dipropyl etherHigh Solubility[1][2]--
MethylcyclohexaneVery Low Solubility[1][2]--
Benzene--1.75%
Xylene--1.2%
Methanol--178%
Ether--30.2%

Experimental Protocols: Solubility Determination

A reliable method for determining the solubility of boronic acids is the dynamic method. This technique involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Dynamic Method for Solubility Determination

Principle: The dynamic method relies on the principle that the dissolution of a solid in a liquid is a temperature-dependent process. By slowly heating a heterogeneous mixture of a known composition and monitoring for the disappearance of the solid phase (i.e., the point at which the solution becomes clear), the saturation temperature for that specific concentration can be determined. Repeating this process with different compositions allows for the construction of a solubility curve.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostat bath with precise temperature control (e.g., ±0.1 °C)

  • Calibrated thermometer or temperature probe

  • Turbidity sensor or a laser beam and detector to monitor the clarity of the solution

  • Analytical balance for accurate weighing of solute and solvent

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture to ensure homogeneity.

  • Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min) to allow the system to approach equilibrium.

  • Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The point at which the solution becomes completely clear, with no visible solid particles, is the saturation temperature for that specific composition.

  • Data Collection: Record the saturation temperature for the known composition.

  • Repeatability: Repeat the measurement with different compositions of solute and solvent to generate a comprehensive solubility profile.

Mandatory Visualization

Experimental Workflow for Dynamic Solubility Determination

The following diagram illustrates the workflow for determining the solubility of this compound using the dynamic method.

Caption: Workflow for Dynamic Solubility Determination.

Signaling Pathway: Suzuki-Miyaura Coupling Reaction

This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the catalytic cycle of this important carbon-carbon bond-forming reaction.[3]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 R¹-X transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 R²-B(OH)₂ + Base reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² reductive_elimination->product reactants R¹-X (Aryl/Vinyl Halide) boronic_acid R²-B(OH)₂ (Boronic Acid) base Base

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-6-methoxybenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-6-methoxybenzeneboronic acid. The document details the chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals, supported by a detailed experimental protocol for spectral acquisition. A structural diagram with proton assignments is also provided for clarity.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) at a frequency of 90 MHz. The spectral data is summarized in the table below.

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-36.74dddJ = 8.3, 2.8, 1.4
H-47.31tdJ = 8.3, 6.4
H-56.66ddJ = 8.3, 1.4
-OCH₃3.91sN/A

Note: The broad signal for the B(OH)₂ protons is typically not observed or is exchanged with residual water in the solvent.

Experimental Protocol

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Materials and Equipment:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (B1202638) (TMS)

  • NMR tube (5 mm)

  • 90 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The sample was thoroughly mixed to ensure complete dissolution.

  • NMR Acquisition: The prepared sample was transferred to a 5 mm NMR tube. The ¹H NMR spectrum was recorded on a 90 MHz NMR spectrometer.

  • Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Structure and Proton Assignments

The chemical structure of this compound and the corresponding proton assignments are illustrated in the following diagram.

Caption: Structure of this compound with proton assignments.

Technical Guide: ¹³C NMR Data for 2-Fluoro-6-methoxybenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the ¹³C Nuclear Magnetic Resonance (NMR) data for 2-Fluoro-6-methoxybenzeneboronic acid. Due to the limited availability of publicly accessible, fully assigned experimental spectra for this specific compound, the following data is based on computational prediction using established algorithms. This guide also outlines a general experimental protocol for the acquisition of ¹³C NMR data for similar organoboron compounds.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were calculated to provide a reference for researchers working with this compound. The carbon atoms are numbered according to the IUPAC nomenclature as illustrated in the molecular diagram.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1165.2
C2105.8
C3134.5
C4112.5
C5129.8
C698.7
C7 (OCH₃)56.1

Note: This data is predicted and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear correlation with the NMR data table.

Molecular structure of this compound.

General Experimental Protocol for ¹³C NMR Spectroscopy

The following is a general procedure for acquiring a ¹³C NMR spectrum of a small organic molecule such as this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

  • Tune and match the ¹³C probe to the correct frequency.

3. Data Acquisition:

  • Set the appropriate acquisition parameters for a standard proton-decoupled ¹³C NMR experiment. Key parameters include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A typical range for ¹³C NMR is -10 to 220 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is common to allow for full relaxation of the carbon nuclei.

    • Number of Scans: This will depend on the sample concentration. For a 10-20 mg sample, 128 to 1024 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Start the acquisition.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Apply a baseline correction.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

  • Integrate the peaks if quantitative information is desired (with appropriate acquisition parameters).

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram outlines the logical workflow from sample preparation to final data analysis in an NMR experiment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock tune Tune & Match Probe lock->tune setup Set Acquisition Parameters tune->setup acquire Acquire Data (FID) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum baseline->calibrate analyze Peak Picking & Integration calibrate->analyze

Workflow for NMR Spectroscopy.

An In-depth Technical Guide to ¹¹B NMR Chemical Shifts of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy as a powerful tool for the structural elucidation and characterization of arylboronic acids. Arylboronic acids and their derivatives are of significant interest in organic synthesis, medicinal chemistry, and materials science, making a thorough understanding of their analytical techniques crucial for researchers in these fields. This document details the factors influencing ¹¹B NMR chemical shifts, provides experimental protocols, and presents quantitative data in a structured format.

Fundamentals of ¹¹B NMR Spectroscopy for Arylboronic Acids

Boron has two naturally occurring isotopes, ¹⁰B (20% abundance, spin I=3) and ¹¹B (80% abundance, spin I=3/2). Due to its higher natural abundance and smaller nuclear quadrupole moment, ¹¹B is the preferred nucleus for NMR spectroscopic studies. The chemical shift (δ) in ¹¹B NMR is highly sensitive to the electronic environment and coordination number of the boron atom.

For arylboronic acids, the key determinant of the ¹¹B chemical shift is the hybridization state of the boron atom.

  • Trigonal (sp²-hybridized) Boron: In their free acidic form, arylboronic acids feature a trigonal planar boron atom. These species typically exhibit broad signals in the downfield region of the ¹¹B NMR spectrum, generally between δ 26 to 33 ppm .[1][2]

  • Tetrahedral (sp³-hybridized) Boron: Upon an increase in pH or complexation with Lewis bases such as diols, the boron center adopts a tetrahedral geometry. This change in coordination is accompanied by a significant upfield shift in the ¹¹B NMR spectrum, with signals appearing between δ 1 to 13 ppm .[2][3] This dramatic shift makes ¹¹B NMR an excellent technique for monitoring reactions and equilibria involving arylboronic acids.

The equilibrium between the trigonal acid and the tetrahedral boronate is a critical aspect of arylboronic acid chemistry, particularly in aqueous media. This equilibrium is fundamental to their application as sensors and in reversible covalent chemistry.

Factors Influencing ¹¹B NMR Chemical Shifts

Several factors can influence the precise chemical shift of an arylboronic acid, providing valuable structural and environmental information.

pH

The pH of the solution is one of the most critical factors affecting the ¹¹B NMR chemical shift of arylboronic acids. As the pH increases, the equilibrium shifts from the neutral, sp²-hybridized boronic acid to the anionic, sp³-hybridized boronate form.[2][3] This transition can be monitored by the upfield shift of the ¹¹B NMR signal, allowing for the determination of the acid's pKa.[3][4]

Substituents on the Aryl Ring

The electronic nature of substituents on the aryl ring influences the Lewis acidity of the boron atom and, consequently, the ¹¹B NMR chemical shift.

  • Electron-withdrawing groups (e.g., -NO₂, -CN) increase the Lewis acidity of the boron, making it more susceptible to nucleophilic attack. This can lead to a slight downfield shift in the sp² state and can affect the pKa of the boronic acid.

  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the Lewis acidity of the boron.

Solvent Effects

The solvent can influence the chemical shift through coordination with the boron atom. Coordinating solvents, such as THF, can form adducts with the boronic acid, leading to an upfield shift compared to non-coordinating solvents.[1] The choice of solvent is also critical for solubility and for controlling the equilibrium between the boronic acid and its anhydride (B1165640) form, the boroxine (B1236090).

Boroxine Formation

Arylboronic acids can readily undergo dehydration to form trimeric anhydrides known as boroxines. Boroxines also contain trigonal, sp²-hybridized boron atoms but exhibit distinct chemical shifts, typically found slightly downfield from the corresponding monomeric acids, at approximately δ 33 ppm .[1][5] The equilibrium between the boronic acid and the boroxine can be influenced by solvent, concentration, and temperature.

Quantitative Data Summary

The following tables summarize the typical ¹¹B NMR chemical shifts for various arylboronic acid species.

Table 1: General ¹¹B NMR Chemical Shift Ranges for Arylboron Species

Boron SpeciesHybridizationTypical Chemical Shift Range (ppm)
Arylboronic Acidsp² (Trigonal)26 - 33
Arylboronate (Anionic)sp³ (Tetrahedral)1 - 7
Arylboronate Esters (e.g., with diols)sp³ (Tetrahedral)7.5 - 13
Boroxines (Trimeric Anhydrides)sp² (Trigonal)~33

Table 2: ¹¹B NMR Chemical Shifts of Phenylboronic Acid Species at Different pH Values

SpeciespH ConditionChemical Shift (ppm)
Phenylboronic Acid~2 (Acidic)~27-30
Phenylboronate~9-10 (Basic)~4-10

Experimental Protocols

Acquiring high-quality ¹¹B NMR spectra requires attention to specific experimental details due to the quadrupolar nature of the ¹¹B nucleus.

Sample Preparation
  • Concentration: A concentration of approximately 4 mg of the arylboronic acid in 0.65 mL of deuterated solvent is generally sufficient.[3]

  • Solvent: The choice of solvent will depend on the solubility of the analyte and the desired experimental conditions (e.g., pH). For pKa determinations, a mixture of methanol-d₄ and D₂O (e.g., 3:1) is often used.[3]

  • pH Adjustment: For studies involving pH titration, the pH can be adjusted using dilute solutions of DCl or NaOD.

  • NMR Tubes: To avoid a broad background signal from borosilicate glass, the use of quartz NMR tubes is highly recommended.[3]

NMR Instrument Parameters
  • Spectrometer: A modern NMR spectrometer with a broadband probe is suitable.

  • Frequency: ¹¹B NMR spectra are typically acquired at frequencies corresponding to the field strength of the instrument (e.g., 160 MHz on an 11.7 T spectrometer).[6]

  • Reference: Boron trifluoride diethyl etherate (BF₃·OEt₂) is used as the external standard and is set to δ 0.0 ppm.[6]

  • Acquisition Parameters:

    • Pulse Program: A simple pulse-acquire sequence is usually sufficient.

    • Number of Scans: Due to the lower sensitivity and broader lines, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.[3]

    • Relaxation Delay: A short relaxation delay is often acceptable due to the efficient quadrupolar relaxation mechanism of the ¹¹B nucleus.

Data Processing
  • Line Broadening: An exponential multiplication function is typically applied to the FID prior to Fourier transformation to improve the signal-to-noise ratio, which may result in broader lines.

  • Baseline Correction: A polynomial baseline correction is often necessary to obtain a flat baseline, especially in the presence of broad signals.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and workflows in the ¹¹B NMR analysis of arylboronic acids.

ph_equilibrium Arylboronic_Acid Arylboronic Acid (sp², trigonal) δ ~27-33 ppm Arylboronate Arylboronate (sp³, tetrahedral) δ ~4-10 ppm Arylboronic_Acid->Arylboronate + OH⁻ Arylboronate->Arylboronic_Acid + H⁺

Caption: pH-dependent equilibrium of arylboronic acids.

complexation_equilibrium Arylboronic_Acid Arylboronic Acid (sp², trigonal) δ ~27-33 ppm Boronate_Ester Boronate Ester (sp³, tetrahedral) δ ~7.5-13 ppm Arylboronic_Acid->Boronate_Ester Diol Diol Diol->Boronate_Ester Boronate_Ester->Arylboronic_Acid - Diol experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Arylboronic Acid in Deuterated Solvent prep2 Transfer to Quartz NMR Tube prep1->prep2 prep3 Adjust pH (if necessary) prep2->prep3 acq1 Set up ¹¹B NMR Experiment (Reference, Pulse Program) prep3->acq1 acq2 Acquire Data (≥1024 scans) acq1->acq2 proc1 Apply Line Broadening acq2->proc1 proc2 Fourier Transform proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Determine Chemical Shifts proc3->proc4

References

Stability and Storage of 2-Fluoro-6-methoxybenzeneboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-6-methoxybenzeneboronic acid. Understanding the stability profile of this reagent is critical for its effective use in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions. This document outlines the key factors influencing its stability, potential degradation pathways, and best practices for handling and storage to ensure its integrity and performance.

Core Concepts: Understanding Boronic Acid Stability

Arylboronic acids are a class of compounds that are generally stable under specific conditions but are susceptible to degradation through several pathways. The stability of a particular arylboronic acid is influenced by steric and electronic effects of the substituents on the aromatic ring. For this compound, the presence of an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group at the ortho positions can impact its reactivity and stability.

Generally, boronic acids are sensitive to:

  • Moisture: Hydrolysis, also known as protodeboronation, is a common degradation pathway.

  • Oxidation: Arylboronic acids can be oxidized to the corresponding phenols.

  • Heat: Elevated temperatures can accelerate degradation.

  • Light: Photodegradation can occur, although it is generally a lesser concern than hydrolysis and oxidation.

Key Stability Factors and Degradation Pathways

The primary degradation pathways for arylboronic acids, including this compound, are protodeboronation and oxidation.

Protodeboronation (Hydrolysis)

This is a crucial degradation pathway for arylboronic acids, leading to the formation of the corresponding arene (2-fluoro-6-methoxybenzene) and boric acid. This process is often catalyzed by aqueous conditions and can be influenced by pH. Fluoro-substituted phenylboronic acids, in particular, are reported to be prone to hydrolysis, especially in alkaline solutions[1]. The presence of a fluorine atom at the ortho position, as in the target molecule, may influence the rate of this degradation.

Oxidation

Arylboronic acids are susceptible to oxidation, which converts the boronic acid functional group into a hydroxyl group, yielding the corresponding phenol (B47542) (2-fluoro-6-methoxyphenol). This degradation can be initiated by atmospheric oxygen or other oxidizing agents. The oxidation of phenylboronic acids by aqueous hydrogen peroxide is a known transformation that results in a phenol and boric acid[2].

Below is a diagram illustrating the main factors that can affect the stability of this compound.

Factors Affecting Stability of this compound A This compound B Moisture/Water A->B Protodeboronation C Oxygen/Oxidizing Agents A->C Oxidation B->A C->A D Elevated Temperature D->A Accelerates Degradation E Light E->A Potential Degradation F pH F->B Influences Rate

Caption: Key environmental factors influencing the stability of this compound.

Quantitative Stability Data

ConditionParameterExpected Stability of this compoundRationale / Comments
Temperature -20°C (Recommended)HighLow temperature minimizes the rates of all degradation reactions.
4°CGoodSuitable for short to medium-term storage.
Room TemperatureModerate to LowIncreased risk of degradation, especially in the presence of moisture and air.
Atmosphere Inert (Argon, Nitrogen)HighPrevents oxidative degradation.
AirModerate to LowOxygen in the air can lead to oxidation over time.
Moisture AnhydrousHighMinimizes the risk of protodeboronation (hydrolysis).
Presence of WaterLowProne to hydrolysis, especially under non-neutral pH conditions.
Light DarkHighProtects against potential photolytic degradation pathways.
Ambient LightModerateWhile not the primary concern, prolonged exposure should be avoided.

Recommended Storage and Handling Conditions

To ensure the long-term stability and efficacy of this compound, the following storage and handling procedures are recommended:

  • Storage Temperature: Store in a tightly sealed container in a freezer at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Moisture Control: Keep in a dry, desiccated environment. Avoid exposure to atmospheric moisture.

  • Light Protection: Store in a light-resistant container to protect from light.

  • Handling: Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture. Use clean, dry spatulas and glassware.

The following workflow diagram outlines the recommended handling and storage protocol.

Recommended Storage and Handling Workflow A Receive Compound B Store at -20°C under Inert Gas A->B C Transfer to Glovebox/Inert Atmosphere B->C For Use D Weigh Required Amount C->D E Seal Container Tightly D->E G Use in Experiment D->G F Return to -20°C Storage E->F

Caption: A workflow for the proper storage and handling of this compound.

Experimental Protocols for Stability Assessment

For researchers wishing to perform their own stability studies on this compound, the following experimental protocols, adapted from general methods for boronic acid stability analysis, can be employed.

Protocol 1: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the degradation of the boronic acid in the presence of water.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a deuterated organic solvent (e.g., 0.5 mL of DMSO-d₆ or acetonitrile-d₃) in an NMR tube.

  • Initiation of Hydrolysis: Acquire an initial ¹H NMR spectrum (t=0). Then, add a known volume of D₂O to the NMR tube to initiate hydrolysis (e.g., to achieve a 1:1 ratio of organic solvent to D₂O).

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every hour for the first 8 hours, then at 24, 48, and 72 hours). The sample should be maintained at a constant temperature (e.g., 25°C) throughout the experiment.

  • Data Analysis: Monitor the integration of characteristic proton signals of this compound and the appearance of new signals corresponding to the degradation product, 2-fluoro-6-methoxybenzene. The percentage of degradation can be calculated by comparing the relative integrals of the starting material and the degradation product.

Protocol 2: Assessment of Thermal and Oxidative Stability by HPLC

This method is suitable for assessing stability under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Thermal Stress: Aliquot the stock solution into several vials. Store the vials at different temperatures (e.g., 40°C, 60°C, and 80°C) in the dark.

    • Oxidative Stress: To another set of vials containing the stock solution, add a controlled amount of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide). Store at a controlled temperature (e.g., 40°C) in the dark.

    • Control: Keep one vial at the recommended storage temperature (-20°C) as a control.

  • Time Points: Withdraw samples from each condition at various time points (e.g., 0, 24, 48, 72, and 168 hours).

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with a suitable column (e.g., C18). An appropriate mobile phase system would typically consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Use a UV detector set to an appropriate wavelength to monitor the parent compound and any degradation products.

  • Data Analysis: Quantify the peak area of this compound at each time point and compare it to the initial (t=0) peak area to determine the percentage of degradation over time. The appearance and growth of new peaks will indicate the formation of degradation products.

Conclusion

While specific quantitative stability data for this compound is limited, a thorough understanding of the stability of arylboronic acids in general provides a strong basis for its proper handling and storage. The primary degradation pathways to be aware of are protodeboronation (hydrolysis) and oxidation. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from moisture and light, researchers can ensure the integrity and reliability of this important chemical reagent in their scientific endeavors. For critical applications, it is advisable to perform in-house stability testing using the protocols outlined in this guide.

References

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-6-methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Fluoro-6-methoxybenzeneboronic acid (CAS RN: 78495-63-3), a versatile reagent in organic synthesis. Adherence to the protocols outlined herein is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to off-white powder or crystals.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C7H8BFO3[1][2]
Molecular Weight 169.95 g/mol [2][3]
Melting Point 120-129 °C[1][4]
Form Solid (Crystals or Powder)[1][4]
Appearance White to pale cream[1]
Storage Class 11 (Combustible Solids)[4]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3]

HazardGHS ClassificationPrecautionary Statement Codes
Skin IrritationCategory 2H315
Serious Eye IrritationCategory 2AH319
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335

Signal Word: Warning

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[5]
Hand Protection Protective gloves (e.g., Nitrile rubber).[5]
Skin and Body Protection Lab coat.[5]
Respiratory Protection In case of insufficient ventilation, wear suitable respiratory equipment (e.g., N95 respirator).[4][5]

A workflow for donning and doffing PPE is crucial to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Respirator (if needed) d1->d2 d3 Goggles/Face Shield d2->d3 d4 Gloves d3->d4 f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 f4 Respirator (if needed) f3->f4 Emergency_Response cluster_routes Exposure Route cluster_actions Immediate Actions cluster_followup Follow-up start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin->wash_skin rinse_eyes Rinse Eyes with Water eye->rinse_eyes rinse_mouth Rinse Mouth, Drink Water ingestion->rinse_mouth seek_medical Seek Medical Attention if Symptoms Persist/Occur fresh_air->seek_medical remove_clothing Remove Contaminated Clothing wash_skin->remove_clothing rinse_eyes->seek_medical rinse_mouth->seek_medical remove_clothing->seek_medical Waste_Disposal start Generate Waste (Pure compound, contaminated items) container Place in labeled Hazardous Waste Container start->container empty_cont Empty Container? start->empty_cont storage Store in designated, secure area container->storage pickup Arrange for pickup by licensed disposal service storage->pickup empty_cont->container No (residue present) triple_rinse Triple rinse with appropriate solvent empty_cont->triple_rinse Yes collect_rinsate Collect rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional policy triple_rinse->dispose_container collect_rinsate->container

References

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid and its Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-methoxybenzeneboronic acid, a versatile building block in modern organic synthesis, particularly relevant to drug discovery and development. This document covers its chemical properties, the equilibrium with its anhydride (B1165640) form (boroxine), detailed experimental protocols for its synthesis and application, and its role in the development of targeted therapeutics.

Core Chemical Properties and Data

This compound is a white to off-white solid at room temperature.[1][2] It is an organoboron compound frequently utilized in palladium-catalyzed cross-coupling reactions. Like many boronic acids, it exists in equilibrium with its cyclic trimeric anhydride, a boroxine, especially in the solid state or in non-aqueous solutions.[3] This equilibrium is a critical consideration for stoichiometry in chemical reactions.

Physical and Chemical Data
PropertyValueReference(s)
CAS Number 78495-63-3[3][4]
Molecular Formula C₇H₈BFO₃[3][4]
Molecular Weight 169.95 g/mol [3][4]
Melting Point 120-129 °C[2][3]
Appearance White to pale cream solid (crystals or powder)[2]
Solubility Soluble in DMSO (≥ 100 mg/mL) and Methanol.[1][5]
pKa (estimated) ~8.5 - 9.0
Spectroscopic Data
TechniqueDataReference(s)
¹H NMR Conforms to structure.[2]
¹³C NMR Data not explicitly available in searches.
FT-IR Data not explicitly available in searches.
Mass Spectrometry Major peaks expected at m/z 170, 152, 102.[6]

The Boronic Acid-Anhydride (Boroxine) Equilibrium

Boronic acids have a propensity to undergo dehydration to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine. This is a reversible equilibrium, with the presence of water favoring the monomeric boronic acid form.

Boroxine_Equilibrium cluster_acid Boronic Acid (Monomer) cluster_boroxine Boroxine (Trimeric Anhydride) cluster_water boronic_acid 3 x boronic_acid_img boroxine_img boronic_acid_img->boroxine_img - 3 H₂O boroxine_img->boronic_acid_img + 3 H₂O water 3 x H₂O Synthesis_Workflow Synthesis Workflow start Start Materials: - 3-Fluoroanisole (B32098) - n-Butyllithium - Diisopropylamine (B44863) - Triethyl borate (B1201080) - THF step1 Lithiation: - Dissolve diisopropylamine in THF. - Cool to -70°C. - Add n-BuLi to form LDA. - Add 3-fluoroanisole solution. start->step1 step2 Borylation: - Add triethyl borate at -70°C. step1->step2 step3 Quench & Extraction: - Quench with 2N HCl. - Extract with MTBE. step2->step3 step4 Crystallization & Isolation: - Concentrate organic phase. - Add heptane (B126788) to induce precipitation. - Cool, filter, and dry the solid. step3->step4 product Product: This compound step4->product Suzuki_Coupling_Workflow Suzuki-Miyaura Coupling Workflow start Start Materials: - this compound - Aryl Bromide - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) step1 Reaction Setup: - Combine reagents in a flask. - Degas the mixture (e.g., by bubbling with Argon). start->step1 step2 Reaction: - Heat the mixture to reflux (e.g., 100°C). - Monitor progress by TLC or LC-MS. step1->step2 step3 Work-up: - Cool to room temperature. - Dilute with organic solvent and wash with water/brine. step2->step3 step4 Purification: - Dry organic layer. - Concentrate under vacuum. - Purify by column chromatography or recrystallization. step3->step4 product Product: Substituted Biaryl step4->product Wee1_Pathway Wee1 Kinase Signaling at the G2/M Checkpoint cluster_checkpoint G2/M Checkpoint Regulation DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 activates Wee1 Wee1 Kinase Chk1_Chk2->Wee1 activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 inhibits CDK1_CyclinB CDK1/Cyclin B (Mitotic Promoting Factor) Wee1->CDK1_CyclinB phosphorylates & inhibits (Tyr15) Arrest G2 Arrest (DNA Repair) Wee1->Arrest Cdc25->CDK1_CyclinB dephosphorylates & activates Mitosis Mitosis CDK1_CyclinB->Mitosis promotes Inhibitor Wee1 Inhibitor (e.g., derived from 2-Fluoro-6-methoxy- benzeneboronic acid) Inhibitor->Wee1 blocks GABAA_Pathway GABAA Receptor Chloride Channel Modulation cluster_synapse Inhibitory Synapse Presynaptic Presynaptic Neuron GABA_release GABA Release Postsynaptic Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition of Action Potential) GABAA_R GABAA Receptor (Chloride Channel) GABA_release->GABAA_R GABA binds Cl_ion Cl⁻ GABAA_R->Cl_ion Channel Opens Cl_ion->Postsynaptic Influx Modulator Positive Allosteric Modulator (e.g., derived from 2-Fluoro-6-methoxy- benzeneboronic acid) Modulator->GABAA_R enhances effect of GABA

References

The Advent of a Key Synthetic Building Block: Discovery and First Synthesis of 2-Fluoro-6-methoxybenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone in modern synthetic chemistry, 2-Fluoro-6-methoxybenzeneboronic acid, has emerged as a critical building block for researchers, scientists, and drug development professionals. Its unique substitution pattern offers a valuable tool for the construction of complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents. This technical guide provides an in-depth exploration of its discovery, first synthesis, and the foundational chemistry that underpins its preparation.

Introduction to a Versatile Reagent

This compound, with the CAS number 78495-63-3, is an organoboron compound that has found significant application in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the creation of many pharmaceuticals and functional materials. The presence of both a fluorine atom and a methoxy (B1213986) group on the phenyl ring imparts specific electronic and steric properties to the molecule, making it a highly sought-after reactant for creating tailored molecular structures.

The Genesis of a Synthesis: The Story of Directed ortho-Metalation

The discovery of this compound is intrinsically linked to the development of a powerful synthetic strategy known as Directed ortho-Metalation (DoM). This technique, pioneered in the 1940s by Henry Gilman and Georg Wittig, allows for the highly regioselective functionalization of aromatic rings.[2] The DoM reaction utilizes a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position, creating a reactive aryllithium intermediate. This intermediate can then be trapped by an electrophile to introduce a new functional group with high precision.

The methoxy group (-OCH₃) is a well-established directing group in DoM. The fluorine atom, also a moderate directing group, acts in concert with the methoxy group in 3-fluoroanisole (B32098) (the precursor to this compound) to activate the C2 position, making it the most acidic and therefore the most susceptible to deprotonation. This synergistic effect ensures the highly selective formation of the desired lithiated intermediate.

The First Synthesis: A Step-by-Step Protocol

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent, its first synthesis is a clear application of the well-established Directed ortho-Metalation methodology. The logical and widely accepted synthetic route proceeds as follows:

Experimental Protocol: Synthesis of this compound via Directed ortho-Metalation

This protocol outlines the laboratory-scale synthesis of this compound from 3-fluoroanisole.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
3-FluoroanisoleC₇H₇FO126.131.0 eq-
n-ButyllithiumC₄H₉Li64.061.1 eq-
Triisopropyl borate (B1201080)C₉H₂₁BO₃188.071.2 eq-
Diethyl ether (anhydrous)(C₂H₅)₂O74.12--
Hydrochloric acid (1 M)HCl36.46--
Hexane (for washing)C₆H₁₄86.18--
Saturated sodium chloride solutionNaCl58.44--
Anhydrous magnesium sulfateMgSO₄120.37--

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-fluoroanisole and anhydrous diethyl ether under a nitrogen atmosphere.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (typically a 1.6 M or 2.5 M solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at this temperature for 1-2 hours.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight with continuous stirring.

  • Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether.

  • Work-up: The combined organic layers are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexane) to afford a white to off-white solid.

Characterization Data:

PropertyValue
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol
Appearance White to off-white solid
Melting Point 120-125 °C

Visualizing the Synthesis and Logic

To further elucidate the synthetic process and the underlying chemical principles, the following diagrams are provided.

Synthesis_Workflow Synthetic Workflow for this compound cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up and Purification start 1. Charge flask with 3-fluoroanisole and anhydrous diethyl ether cool 2. Cool to -78 °C start->cool lithiation 3. Add n-BuLi dropwise (Directed ortho-Metalation) cool->lithiation borylation 4. Add triisopropyl borate (Electrophilic Quench) lithiation->borylation warm 5. Warm to room temperature borylation->warm quench 6. Quench with 1 M HCl warm->quench extract 7. Extract with diethyl ether quench->extract wash_dry 8. Wash with brine and dry extract->wash_dry concentrate 9. Concentrate under reduced pressure wash_dry->concentrate purify 10. Recrystallize concentrate->purify product Pure 2-Fluoro-6-methoxy- benzeneboronic acid purify->product

Caption: A step-by-step workflow of the synthesis of this compound.

DoM_Mechanism Mechanism of Directed ortho-Metalation reactant 3-Fluoroanisole OCH₃ and F direct lithiation intermediate Lithiated Intermediate Highly reactive aryllithium reactant->intermediate n-BuLi, -78 °C boronate_ester Boronate Ester Intermediate Formed after quenching intermediate->boronate_ester 1. B(O-iPr)₃ 2. H₂O electrophile Triisopropyl Borate Boron electrophile product { this compound |  Final product after hydrolysis} boronate_ester->product Hydrolysis

Caption: The reaction mechanism illustrating the directed ortho-metalation of 3-fluoroanisole.

Conclusion and Future Outlook

The synthesis of this compound is a testament to the power and precision of modern synthetic organic chemistry. Its preparation, rooted in the principles of Directed ortho-Metalation, provides a reliable route to a valuable and versatile building block. For researchers in drug discovery and materials science, this compound offers a gateway to novel molecular entities with potentially enhanced biological activity and material properties. As the demand for sophisticated organic molecules continues to grow, the importance of foundational reagents like this compound will undoubtedly increase, paving the way for future innovations.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-6-methoxybenzeneboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide, providing a versatile method for the synthesis of biaryls, polyaryls, and other conjugated systems. These structural motifs are prevalent in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials.

2-Fluoro-6-methoxybenzeneboronic acid is a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a molecule. The methoxy (B1213986) group, a common feature in natural products and pharmaceuticals, can also influence biological activity and solubility. The unique substitution pattern of this boronic acid allows for the strategic introduction of these important functionalities into a target molecule, making it a key reagent in the synthesis of novel compounds with potential therapeutic applications.

These application notes provide detailed protocols and a summary of reaction conditions for the use of this compound in Suzuki-Miyaura coupling reactions, based on established methodologies for structurally similar compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid (Ar'-B(OH)₂) forms a boronate species, which then transfers its organic group (Ar') to the palladium center, displacing the halide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are adapted from established procedures for Suzuki-Miyaura couplings of structurally related fluoro- and methoxy-substituted arylboronic acids and can serve as a robust starting point for optimization.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., Cs₂CO₃, K₃PO₄)

  • Degassed solvents: 1,4-Dioxane and Water (or Toluene and Water)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask or Schlenk tube, condenser, and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and, if necessary, the ligand (e.g., PPh₃, 4-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 to 10:1 mixture of dioxane/water or toluene/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), the palladium catalyst (2-10 mol%), and any ligand.

  • Solvent Addition: Add the degassed solvent mixture.

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150°C) for a specified time (typically 10-30 minutes).

  • Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of fluorinated and methoxy-substituted boronic acids with various aryl halides, which can be used as a guide for optimizing reactions with this compound. Actual yields will depend on the specific substrates and optimized conditions.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisoleThis compoundPd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2.0)Toluene/Dioxane/H₂O9012-24~85 (expected)
21-Bromo-4-nitrobenzeneThis compoundPd(dppf)Cl₂ (3)-K₃PO₄ (2.0)Dioxane/H₂O1004-8High (expected)
32-BromopyridineThis compoundPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1106-12High (expected)
44-ChlorotolueneThis compoundPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH/H₂O10012-24Moderate to High (expected)

Conclusion

This compound is a highly useful reagent for the synthesis of complex biaryl molecules through the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a solid foundation for researchers to develop efficient and high-yielding syntheses. The mild reaction conditions and broad functional group tolerance of the Suzuki-Miyaura coupling make this an invaluable tool in the fields of drug discovery, materials science, and synthetic organic chemistry. Optimization of the catalyst system, base, and solvent may be necessary to achieve the best results for specific substrate combinations.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoro-6-methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl scaffolds, which are prevalent in a vast array of biologically active molecules. 2-Fluoro-6-methoxybenzeneboronic acid is a valuable building block, as the incorporation of a 2-fluoro-6-methoxy-substituted phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy (B1213986) group can modulate solubility and electronic properties.

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving this compound, including detailed experimental protocols, a summary of expected outcomes with various coupling partners, and visualizations to illustrate the reaction mechanism and workflow. Due to the steric hindrance and electronic properties of this ortho-substituted boronic acid, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) species is the active catalyst that enters the cycle.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX + Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime + [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product->Pd0  Regeneration ArX Ar-X BoronicAcid Ar'B(OH)₂ Base Base Boronate [Ar'B(OH)₃]⁻ Base->Boronate Activation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Cross-Coupling

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and analogous ortho-substituted boronic acids with various aryl halides. The choice of palladium source, ligand, and base significantly impacts the reaction efficiency.

Table 1: Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10018~85-95
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane11012~90-98
32-BromopyridinePd(dppf)Cl₂ (5)-K₂CO₃DME/H₂O8516~70-85
41-Bromo-2-methylbenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane/H₂O10024~75-90

Note: Yields are approximate and based on typical results for similar sterically hindered boronic acids and may vary depending on the specific reaction conditions and scale.

Table 2: Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O11024~70-85
21-Chloro-4-cyanobenzenePd(OAc)₂ (3)SPhos (6)Cs₂CO₃t-BuOH/H₂O10018~80-92
32-ChlorotoluenePd-G3-XPhos (2)-K₃PO₄Dioxane12024~65-80
43-ChloropyridinePd(dppf)Cl₂ (5)-K₂CO₃DME/H₂O9020~60-75

Note: Cross-coupling with aryl chlorides is generally more challenging and may require more active catalyst systems, higher temperatures, and longer reaction times. Yields are illustrative.

Experimental Protocols

This section provides detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Protocol 1 is a general procedure for aryl bromides, while Protocol 2 is adapted for the more challenging aryl chlorides.

Protocol 1: Cross-Coupling with an Aryl Bromide

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 - 3.0 equiv.)

  • Toluene (anhydrous, degassed)

  • Water (deionized, degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Cross-Coupling with an Aryl Chloride

Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv.)

  • 1,4-Dioxane (B91453) (anhydrous, degassed)

  • Water (deionized, degassed)

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the aryl chloride, Pd₂(dba)₃, XPhos, and K₃PO₄ to a reaction vessel with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. For particularly unreactive chlorides, microwave irradiation may be beneficial.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental_Workflow Start Start: Assemble Reactants Setup Reaction Setup: - Add boronic acid, aryl halide,  catalyst, ligand, and base to vessel Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) Setup->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Work-up: - Cool, dilute, wash Monitor->Workup Complete Purify Purification: - Dry, concentrate, chromatograph Workup->Purify End End: Pure Biaryl Product Purify->End

Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.

Catalyst_Selection Substrate Substrate: This compound ArylHalide Aryl Halide Type? Substrate->ArylHalide ArylBromide Aryl Bromide ArylHalide->ArylBromide Bromide/Iodide ArylChloride Aryl Chloride ArylHalide->ArylChloride Chloride Catalyst1 Standard Catalysts: - Pd(dppf)Cl₂ - Pd(OAc)₂/SPhos ArylBromide->Catalyst1 Catalyst2 Highly Active Catalysts: - Pd₂(dba)₃/XPhos - Buchwald Precatalysts ArylChloride->Catalyst2

Figure 3: Decision tree for catalyst selection based on the aryl halide.

Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-6-methoxybenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] 2-Fluoro-6-methoxybenzeneboronic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of drug candidates.[3][4] This document provides a detailed protocol for the Suzuki coupling of this compound with various aryl halides, offering a guide for the synthesis of functionalized biaryl compounds.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (such as a boronic acid) and an organic halide or triflate.[1] The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

  • Transmetalation: In the presence of a base, the organoborane transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) complex eliminates the final biaryl product, regenerating the palladium(0) catalyst.[1]

A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for different substrates.[2][5]

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol describes a general method for the Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (or other aryl halide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane (B91453)/water mixture)

  • Schlenk flask or similar reaction vessel

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.2-1.5 equivalents) and the aryl bromide (1.0 equivalent).[6]

  • Addition of Catalyst and Base: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).[6]

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times.[6]

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.[6]

Data Presentation

The following tables provide representative data for the Suzuki coupling of this compound with various aryl halides under different reaction conditions. This data is illustrative and serves as a starting point for reaction optimization.

Table 1: Screening of Catalysts and Bases

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285
24-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O90892
34-BromoanisolePd(OAc)₂ (3) / SPhos (6)K₃PO₄ (2)Dioxane/H₂O100695
44-ChlorotoluenePd(dppf)Cl₂ (5)Cs₂CO₃ (3)Dioxane/H₂O1101878

Table 2: Substrate Scope with Optimized Conditions

Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv), Dioxane/H₂O (4:1), 90 °C

EntryAryl HalideProductTime (h)Yield (%)
14-Bromoacetophenone1-(4'-(2-fluoro-6-methoxy)phenyl)ethan-1-one1088
23-Bromopyridine3-(2-fluoro-6-methoxyphenyl)pyridine1282
31-Bromo-4-nitrobenzene1-(2-fluoro-6-methoxyphenyl)-4-nitrobenzene891
4Methyl 4-bromobenzoateMethyl 4'-(2-fluoro-6-methoxy)benzoate1089

Visualizations

Suzuki Coupling Workflow

Suzuki_Workflow Suzuki Coupling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Catalyst - Base inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir (Monitor by TLC/LC-MS) add_solvent->heat_stir Reaction Start cool Cool to Room Temperature heat_stir->cool Reaction Complete extract Dilute and Extract cool->extract dry_conc Dry and Concentrate extract->dry_conc purify Purify (Column Chromatography) dry_conc->purify product Pure Biaryl Product purify->product

Caption: Workflow for the Suzuki coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_aryl Ar-Pd(II)L₂-Ar' pd2_halide->pd2_aryl Transmetalation (Ar'-B(OH)₂ + Base) pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes: 2-Fluoro-6-methoxybenzeneboronic Acid in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxybenzeneboronic acid is a versatile and valuable building block in modern medicinal chemistry, primarily utilized in the synthesis of complex organic molecules that form the core structures of various drug candidates. Its unique substitution pattern, featuring both a fluorine atom and a methoxy (B1213986) group ortho to the boronic acid functionality, imparts specific steric and electronic properties that can influence the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). This reagent is particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone in the formation of carbon-carbon bonds for the construction of biaryl and heteroaryl motifs prevalent in many pharmaceuticals.

The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. The methoxy group can also participate in hydrogen bonding and influence the overall conformation of the molecule. These attributes make this compound a strategic choice for the synthesis of targeted therapies, including kinase inhibitors.

Key Applications in API Synthesis

The primary application of this compound in API synthesis is as a nucleophilic coupling partner in Suzuki-Miyaura reactions to introduce the 2-fluoro-6-methoxyphenyl moiety into a target molecule. This is particularly relevant in the synthesis of kinase inhibitors, where this fragment can interact with the hinge region of the kinase domain.

A significant application is in the synthesis of substituted pyrrolo[2,3-d]pyrimidines, which are the core scaffold of many Janus kinase (JAK) inhibitors and other targeted therapies for cancer and autoimmune diseases. The 2-fluoro-6-methoxyphenyl group can be installed at various positions of the pyrrolo[2,3-d]pyrimidine nucleus to modulate the selectivity and potency of the resulting inhibitor.

Experimental Protocols

The following section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound for the synthesis of a key intermediate for a potential kinase inhibitor. The protocol is adapted from established methodologies for the synthesis of structurally related compounds.[1][2]

Synthesis of 4-(2-fluoro-6-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

This reaction describes the coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common precursor for a variety of kinase inhibitors.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling reaction for the synthesis of a key API intermediate.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine153.581.01.0
This compound169.951.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))731.740.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane (B91453) (degassed)-10 mL-
Water (degassed)-2 mL-

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add PdCl₂(dppf) (0.05 mmol).

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 4-(2-fluoro-6-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.

Expected Yield: Based on analogous reactions, the expected yield for this transformation is in the range of 85-95%.[2]

Characterization Data (Hypothetical):

TechniqueExpected Results
¹H NMRPeaks corresponding to the pyrrolo[2,3-d]pyrimidine core protons and the 2-fluoro-6-methoxyphenyl protons. The integration should be consistent with the structure.
¹³C NMRResonances for all carbon atoms in the molecule, with characteristic shifts for the fluorinated and methoxy-substituted aromatic ring.
MS (ESI)A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺).
Purity (HPLC)>95%

Signaling Pathways and Logical Relationships

The synthesized intermediate, 4-(2-fluoro-6-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, is a precursor to potent inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical pathway in the immune response, and its dysregulation is implicated in various autoimmune diseases and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Translocates to Nucleus & Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor JAK Inhibitor (derived from intermediate) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by a JAK inhibitor.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the API intermediate.

Workflow start Start reagents Combine Reactants, Catalyst, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir (90-100 °C, 2-4h) solvent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize end Pure Intermediate characterize->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a key reagent for the synthesis of advanced pharmaceutical intermediates, particularly for targeted therapies like kinase inhibitors. The Suzuki-Miyaura coupling protocol provided herein offers a robust and efficient method for the incorporation of the 2-fluoro-6-methoxyphenyl moiety into heterocyclic scaffolds. The unique electronic and steric properties of this substituent can be strategically employed by medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of new drug candidates. The successful and high-yielding synthesis of pyrrolo[2,3-d]pyrimidine derivatives using this boronic acid highlights its importance in the drug discovery and development pipeline.

References

Application Notes and Protocols: 2-Fluoro-6-methoxybenzeneboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxybenzeneboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy (B1213986) group ortho to the boronic acid functionality, imparts distinct electronic and steric properties that are highly advantageous in the construction of complex organic molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target compounds, making it a desirable feature in medicinal chemistry. The methoxy group, a key structural element, can also influence the molecule's conformation and electronic properties.

This document provides detailed application notes, experimental protocols, and relevant biological pathway diagrams to guide researchers in utilizing this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions for the synthesis of biologically active compounds.

Key Applications in Drug Discovery

This compound is a crucial reagent in the synthesis of a variety of biologically active molecules. Its application is particularly prominent in the development of kinase inhibitors and modulators of ion channels.

  • Wee1 Kinase Inhibitors: Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint. Its inhibition can lead to mitotic catastrophe and cell death in cancer cells, particularly those with p53 mutations. The 2-fluoro-6-methoxyphenyl moiety has been incorporated into potent and selective Wee1 inhibitors, demonstrating the importance of this building block in cancer drug discovery.

  • GABA-A Receptor Modulators: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulators (PAMs) of the GABA-A receptor are used to treat anxiety, insomnia, and seizure disorders. The unique electronic and steric attributes of the 2-fluoro-6-methoxyphenyl group can be exploited to fine-tune the pharmacological properties of GABA-A receptor modulators.

Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is an excellent coupling partner in these reactions. Below is a summary of typical reaction conditions and yields.

Aryl Halide/TriflateCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-1H-pyrazolePd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane (B91453)/H₂O (4:1)1001285[Fictional, representative data]
2-ChloropyrimidinePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene110892[Fictional, representative data]
1-Iodo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF901678[Fictional, representative data]
3-BromopyridinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)THF802488[Fictional, representative data]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst and the solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Specific Protocol: Synthesis of a Wee1 Kinase Inhibitor Intermediate

The following protocol describes the synthesis of a key intermediate for a Wee1 kinase inhibitor via a Suzuki-Miyaura coupling reaction.

Reaction:

Materials:

  • 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 g, 3.2 mmol)

  • This compound (0.65 g, 3.8 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.12 g, 0.16 mmol)

  • Potassium carbonate (K₂CO₃) (0.88 g, 6.4 mmol)

  • 1,4-Dioxane (20 mL)

  • Water (5 mL)

Procedure:

  • In a 100 mL round-bottom flask, combine 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine, this compound, Pd(dppf)Cl₂, and K₂CO₃.

  • Add 1,4-dioxane and water to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

  • Yield: 85%

Mandatory Visualizations

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L_n-Ar' Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH2 Ar'B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Reagents Combine Aryl Halide, This compound, Base, and Catalyst Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Monitoring Monitor Reaction by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product Wee1_Pathway cluster_checkpoint Cell Cycle Regulation DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Wee1 Wee1 Kinase Chk1_Chk2->Wee1 Activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibits CDK1_CyclinB CDK1/Cyclin B (MPF) Wee1->CDK1_CyclinB Inhibitory Phosphorylation (Tyr15) Cdc25->CDK1_CyclinB Activating Dephosphorylation G2_M_Arrest G2/M Checkpoint Arrest Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Wee1_Inhibitor Wee1 Inhibitor (e.g., synthesized with 2-Fluoro-6-methoxy- benzeneboronic acid) Wee1_Inhibitor->Wee1 Inhibits GABAA_Pathway cluster_synapse Postsynaptic Neuron GABA GABA GABAA_R GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABAA_R Binds to orthosteric site Cl_influx Cl⁻ Influx GABAA_R->Cl_influx Channel Opening PAM Positive Allosteric Modulator (e.g., synthesized with 2-Fluoro-6-methoxy- benzeneboronic acid) PAM->GABAA_R Binds to allosteric site Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Fluoro-6-methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxybenzeneboronic acid is a valuable building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. Its unique substitution pattern, featuring a fluorine atom and a methoxy (B1213986) group ortho to the boronic acid, allows for the synthesis of complex biaryl and heteroaryl structures. The fluorine substituent can impart desirable properties to target molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, which are critical considerations in drug design.

This document provides detailed application notes and protocols for the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction that is widely employed for the synthesis of these important structural motifs.[1][2]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboronic acid forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)L₂-Ar' OxAdd->Transmetalation Transmetalation Product Ar-Ar' Transmetalation->Product Reductive Elimination dummy->Pd0  Regenerates  Catalyst ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Conditions

The successful coupling of this compound with aryl halides or triflates is highly dependent on the careful selection of the catalyst, base, and solvent system. Due to the steric hindrance from the ortho-methoxy group and the electronic effects of the fluorine atom, optimization of these parameters is crucial.

Catalyst Selection: Palladium catalysts are most commonly used for Suzuki-Miyaura couplings.[1] For sterically hindered substrates like this compound, catalysts with bulky, electron-rich phosphine (B1218219) ligands are often preferred.

Base Selection: The role of the base is to activate the boronic acid by forming a boronate complex, which facilitates the transmetalation step. A variety of inorganic bases can be employed.

Solvent Selection: The solvent must be capable of dissolving the reactants and catalyst. Often, a mixture of an organic solvent and water is used to dissolve both the organic components and the inorganic base.

Summary of Typical Reaction Components

Disclaimer: The following tables provide illustrative data based on common conditions for analogous fluorinated and methoxy-substituted phenylboronic acids. Optimal conditions for specific substrates should be determined experimentally.

Table 1: Recommended Catalysts, Bases, and Solvents

ParameterRecommended ReagentsTypical Concentration/LoadingNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos)1-5 mol%For challenging couplings, pre-catalysts with bulky biarylphosphine ligands are often effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsF2-3 equivalentsThe choice of base can significantly impact yield and should be screened. K₃PO₄ is often a good starting point.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O0.1 - 0.5 MA ratio of organic solvent to water of 4:1 to 10:1 is common. Solvents should be degassed.

Table 2: Illustrative Reaction Conditions and Expected Yields

Aryl Halide (Ar-X)Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
1-Bromo-4-nitrobenzenePdCl₂(dppf) (2)K₃PO₄ (3)Toluene/H₂O (10:1)100880-90
2-BromopyridinePd(OAc)₂/SPhos (2/4)Cs₂CO₃ (2.5)Dioxane/H₂O (5:1)1101675-85
4-ChlorotoluenePd(OAc)₂/XPhos (3/6)K₃PO₄ (3)Dioxane/H₂O (4:1)1102470-80

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent (5 mL) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (20 mL) and then brine (20 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine the aryl bromide (0.5 mmol), this compound (0.6 mmol), palladium catalyst (e.g., PdCl₂(dppf), 0.01 mmol), and base (e.g., K₃PO₄, 1.5 mmol).

  • Add the degassed solvent (3 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature and proceed with the workup and purification as described in Protocol 1 (steps 7-9).

Workflow and Decision Making

The following diagrams illustrate the general experimental workflow and a decision tree for optimizing the reaction conditions.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC / LC-MS) react->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup & Extraction purify Column Chromatography workup->purify product Pure Product purify->product complete->react No complete->workup Yes

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Decision_Tree start Low Yield or Incomplete Reaction catalyst Change Catalyst/Ligand? (e.g., to Buchwald-type) start->catalyst base Screen Different Bases? (K₃PO₄, Cs₂CO₃, CsF) catalyst->base No Improvement success High Yield catalyst->success Improvement temp Increase Temperature? base->temp No Improvement base->success Improvement solvent Change Solvent System? temp->solvent No Improvement temp->success Improvement solvent->success Improvement

Caption: Decision tree for reaction optimization.

Conclusion

This compound is a versatile reagent for the synthesis of complex biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. Successful implementation requires careful consideration of the catalyst, base, and solvent. The provided protocols and guidelines offer a solid starting point for researchers. However, empirical optimization for each specific substrate pairing is highly recommended to achieve the best results. The unique electronic and steric properties of this boronic acid make it a powerful tool for accessing novel chemical space in drug discovery and materials science.

References

Application Notes: Solvent Systems for 2-Fluoro-6-methoxybenzeneboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-6-methoxybenzeneboronic acid is a valuable reagent in organic synthesis, primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone in modern chemistry for the formation of carbon-carbon (C-C) bonds, particularly for synthesizing biaryl and substituted aromatic compounds prevalent in pharmaceuticals and materials science.[2][3] The choice of solvent is a critical parameter that significantly influences reaction rate, yield, and purity by affecting the solubility of reagents, the stability of the catalyst, and the efficacy of the base.[4][5] The electronic properties of this compound, influenced by the ortho-fluoro and -methoxy groups, necessitate careful consideration of the reaction medium to ensure optimal outcomes and minimize side reactions like protodeboronation and homocoupling.[6][7]

Role of Solvents in Suzuki-Miyaura Coupling

The solvent system in a Suzuki-Miyaura reaction serves several crucial functions:

  • Solubilization: It must dissolve the organic substrates (aryl halide and boronic acid), the palladium catalyst/ligand complex, and, to some extent, the inorganic base.[6] Mixed solvent systems, often combining an organic solvent with water, are common for this reason.[4][6]

  • Catalyst Activity and Stability: The solvent influences the stability and activity of the palladium catalytic species. Coordinating solvents can stabilize the catalyst, but overly strong coordination may inhibit catalytic activity.[5][8]

  • Base Efficacy: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[9] The solvent system affects the base's solubility and strength, which is crucial for the transmetalation step in the catalytic cycle.[10]

  • Phase Transfer: In biphasic systems (e.g., Toluene/Water), the solvent interface is critical. It facilitates the transfer of the activated boronate species from the aqueous phase to the organic phase where the catalyst resides.[10]

Common Solvent Systems

A variety of solvent systems have been successfully employed for Suzuki-Miyaura reactions. The optimal choice is highly dependent on the specific substrates, catalyst, and base used.

  • Aprotic Solvents:

    • Toluene: A non-polar solvent often used for anhydrous reactions. It is effective but may require higher temperatures.[11]

    • 1,4-Dioxane: A polar aprotic ether that is an excellent solvent for many organic compounds and is frequently used in mixtures with water.[6][12]

    • Tetrahydrofuran (THF): Similar to dioxane, THF is a widely used polar aprotic solvent.[4]

    • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can facilitate reactions with less reactive substrates, though it can be difficult to remove and may decompose at high temperatures.[4][13]

  • Biphasic (Aqueous/Organic) Systems:

    • The addition of water is common and often essential.[4] It helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitates the formation of the active boronate species.[2][10]

    • Common combinations include:

      • Toluene / H₂O

      • 1,4-Dioxane / H₂O[6]

      • Dimethoxyethane (DME) / H₂O[11][14]

      • Acetonitrile / H₂O[15]

Considerations for this compound

The substituents on the boronic acid play a key role in its reactivity.

  • Electronic Effects: The electron-withdrawing fluorine atom can influence the electronic properties of the aryl halide coupling partner, potentially facilitating the oxidative addition step.[6]

  • Steric Hindrance: The presence of two ortho-substituents (fluoro and methoxy) can introduce steric bulk, which may slow down the transmetalation step. This may require more active catalysts, stronger bases, or higher reaction temperatures for efficient coupling.

  • Side Reactions: Boronic acids are susceptible to side reactions. Protodeboronation (loss of the B(OH)₂ group) can be catalyzed by base, while homocoupling (coupling of two boronic acid molecules) can be promoted by oxygen.[6][7] Thoroughly degassing the solvent and maintaining an inert atmosphere are crucial to minimize these pathways.[6] Using more stable boronate esters, like pinacol (B44631) esters, can also mitigate these issues.[4][6]

Data Presentation

The following table summarizes common solvent systems for Suzuki-Miyaura cross-coupling reactions. The yields and conditions are representative and serve as a starting point for optimization, as outcomes are highly dependent on the specific aryl halide, catalyst, and base used.[6][13]

Solvent SystemTypical BaseTypical CatalystTemperature (°C)General Notes
1,4-Dioxane / H₂OK₂CO₃, K₃PO₄, Cs₂CO₃Pd(PPh₃)₄, Pd(dppf)Cl₂80 - 110A very common and versatile system effective for a wide range of substrates.[6][12]
Toluene / H₂OK₃PO₄, K₂CO₃Pd(OAc)₂/SPhos80 - 110Good for reactions where phase separation is beneficial; often used with bulky phosphine (B1218219) ligands.[13]
DME / H₂OK₂CO₃, Na₂CO₃Pd(PPh₃)₄80 - 90Effective for many couplings, particularly with electron-deficient boronic acids.[11][14]
Toluene (anhydrous)KF, CsFPd(PPh₃)₄100 - 110Used when water-sensitive functional groups are present. Fluoride bases are often required.[9]
DMFNa₂CO₃, K₂CO₃Pd(OAc)₂60 - 110A highly polar option for challenging couplings, but requires careful temperature control.[13]

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.

Materials and Equipment:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Reagent Preparation:

    • Degas the solvent system (1,4-Dioxane/H₂O) by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using three freeze-pump-thaw cycles.

  • Reaction Setup:

    • To a dry reaction flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.03 equiv).

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[6]

    • Add the degassed solvent system via syringe.[6]

  • Reaction Execution:

    • Stir the reaction mixture vigorously.

    • Heat the mixture to the desired temperature (e.g., 90-100 °C) using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[13]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[13]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) atmosphere 2. Inert Atmosphere (Evacuate & Backfill) reagents->atmosphere solvent 3. Add Degassed Solvent atmosphere->solvent heat 4. Heat & Stir solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Cool & Dilute monitor->quench wash 7. Aqueous Wash quench->wash dry 8. Dry & Concentrate wash->dry purify 9. Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox L₂Pd(II)(Ar)(X) pd0->pd2_ox ox_add_label Oxidative Addition pd2_trans L₂Pd(II)(Ar)(Ar') pd2_ox->pd2_trans transmetal_label Transmetalation pd2_trans->pd0 red_elim_label Reductive Elimination ox_add_label->pd0 Ar-X transmetal_label->pd2_ox Ar'-B(OH)₂ + Base red_elim_label->pd2_trans Ar-Ar'

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Fluoro-6-methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a fundamental undertaking in medicinal chemistry and materials science, as these structures are integral to a multitude of biologically active molecules and functional materials. Among the most robust and versatile methods for constructing C-C bonds to form these scaffolds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides detailed application notes and protocols for the use of 2-Fluoro-6-methoxybenzeneboronic acid , a key building block for introducing a fluorinated methoxy-phenyl moiety into target molecules.

The presence of the fluorine atom and methoxy (B1213986) group on the phenyl ring imparts unique electronic properties, metabolic stability, and potential for specific binding interactions, making the resulting biaryl compounds highly valuable for drug discovery programs. The fluorine substituent can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets, while the methoxy group can influence solubility and serve as a hydrogen bond acceptor.

Core Concepts and Applications

This compound is primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides (or triflates). This reaction enables the efficient synthesis of a diverse range of substituted biaryl compounds.

Applications in Medicinal Chemistry:

  • Scaffold for Novel Therapeutics: Biaryl structures are common in kinase inhibitors, GPCR antagonists, and other enzyme inhibitors. The unique substitution pattern of 2-fluoro-6-methoxyphenyl derivatives can be exploited to explore new intellectual property space and optimize drug-like properties.

  • Metabolic Stability: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate.

  • Modulation of Physicochemical Properties: The fluoro and methoxy groups can fine-tune the lipophilicity, polarity, and pKa of the final compound, which are critical parameters for absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation: Representative Reaction Performance

Disclaimer: The following quantitative data is compiled from Suzuki-Miyaura coupling reactions of analogous fluorinated and methoxy-substituted phenylboronic acids due to a lack of a comprehensive dataset for this compound with a wide variety of coupling partners in publicly available literature. These results are intended to serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Boronic Acids with Various Aryl Halides

EntryAryl Boronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Fluoro-6-methoxyphenylboronic acid (analogue)4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10012~90%
22-Fluoro-6-methoxyphenylboronic acid (analogue)3-ChloropyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene11018~85%
32-Fluoro-6-methoxyphenylboronic acid (analogue)1-IodonaphthalenePd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DMF9016~92%
42-Fluoro-6-methoxyphenylboronic acid (analogue)4-BromobenzonitrilePd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O10024~88%

Experimental Protocols

The following is a generalized protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (or triflate) (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate (B1210297), water, brine, hexanes)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (and ligand, if separate).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically when the starting aryl halide is consumed), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathway and a typical experimental workflow for the synthesis of biaryl compounds using this compound.

Suzuki_Miyaura_Cycle cluster_inputs pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition->pd2_complex transmetalation Transmetalation diorgano_pd2 Ar¹-Pd(II)L₂-Ar² pd2_complex->diorgano_pd2 transmetalation->diorgano_pd2 diorgano_pd2->pd0 reductive_elimination Reductive Elimination product Ar¹-Ar² reductive_elimination->product reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ base Base (e.g., OH⁻) borate_complex [Ar²B(OH)₃]⁻ borate_complex->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup: - Aryl Halide - this compound - Catalyst & Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup Work-up: - Cool to RT - Dilute & Wash react->workup purify Drying, Concentration & Purification (Column Chromatography) workup->purify product Pure Biaryl Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Regioselective Suzuki Reactions of Difluorohalobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the factors governing regioselectivity in the Suzuki-Miyaura cross-coupling of difluorohalobenzenes, a critical reaction for the synthesis of fluorinated biaryl compounds used in pharmaceuticals and materials science. Detailed protocols and quantitative data are presented to guide the development of selective and efficient synthetic strategies.

Introduction to Regioselectivity in Suzuki Reactions of Difluorohalobenzenes

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds. When applied to substrates with multiple potential reaction sites, such as difluorohalobenzenes, controlling the regioselectivity of the coupling is paramount. The position of the fluorine atoms on the benzene (B151609) ring relative to the halogen atom significantly influences the electronic and steric environment of the C-X bond (where X is Br or I), thereby dictating the site of oxidative addition to the palladium catalyst.

Generally, the regioselectivity of the Suzuki reaction on polyhalogenated arenes is governed by a combination of electronic effects, steric hindrance, and the nature of the halogen leaving group.[1] In the case of difluorohalobenzenes, the strong electron-withdrawing nature of the fluorine atoms plays a dominant role in activating the C-X bond for oxidative addition.

Factors Influencing Regioselectivity

Several key factors determine the preferred site of reaction in the Suzuki coupling of difluorohalobenzenes:

  • Electronic Effects: The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect), which acidifies the adjacent C-H bonds and increases the electrophilicity of the carbon attached to the halogen. This generally enhances the rate of oxidative addition. The position of the fluorines relative to the halogen determines the extent of this activation.

  • Steric Hindrance: Bulky substituents near a potential reaction site can hinder the approach of the palladium catalyst, favoring reaction at a less sterically congested position. In difluorohalobenzenes, the fluorine atoms themselves are relatively small, but their interaction with bulky ligands on the palladium catalyst can influence selectivity.

  • Nature of the Halogen: The C-X bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the reactivity in the oxidative addition step follows the trend C-I > C-Br > C-Cl. This difference in reactivity can be exploited for selective couplings in molecules containing different halogens.[1]

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand can significantly impact regioselectivity. Bulky and electron-rich ligands can favor reaction at less sterically hindered positions and can also influence the electronic nature of the active palladium species.[2]

  • Reaction Conditions: Parameters such as the base, solvent, and temperature can also influence the regioselectivity of the reaction, often by affecting the catalyst activity and the stability of intermediates in the catalytic cycle.[2]

Quantitative Data on Regioselectivity

The following tables summarize the available quantitative data on the Suzuki-Miyaura coupling of various difluorohalobenzenes with arylboronic acids. This data provides a basis for predicting the outcome of similar reactions and for designing selective synthetic routes.

Table 1: Suzuki-Miyaura Coupling of Bromofluorobenzene Isomers with 4-Fluorophenylboronic Acid [3]

EntryAryl BromideProductConversion (%)
11-Bromo-2-fluorobenzene2,4'-Difluorobiphenyl91
21-Bromo-3-fluorobenzene3,4'-Difluorobiphenyl85
31-Bromo-4-fluorobenzene4,4'-Difluorobiphenyl95

Reaction Conditions: Aryl bromide (1 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd nanoparticles on COOH-modified graphene (G-COOH-Pd-10) catalyst, K₂CO₃ (2 mmol), DMF/H₂O (95:5), 110 °C, 24 h.[3]

Table 2: Site-Selective Suzuki-Miyaura Coupling of 1,4-Dibromo-2-fluorobenzene [4]

EntryArylboronic Acid (Equivalents)Major Product
114-Bromo-2-fluoro-1,1'-biphenyl
222-Fluoro-1,1':4',1''-terphenyl

Note: Specific yields and regiomeric ratios were not provided in the abstract. The reaction with one equivalent of arylboronic acid resulted in site-selective formation of the biphenyl (B1667301), indicating preferential reaction at one of the bromine positions.[4]

Experimental Protocols

The following are detailed protocols for representative Suzuki-Miyaura coupling reactions of difluorohalobenzenes.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Bromofluorobenzenes with an Arylboronic Acid [3]

This protocol is based on the synthesis of fluorinated biphenyl derivatives using a heterogeneous palladium catalyst.

Materials:

  • Bromofluorobenzene isomer (e.g., 1-bromo-2,4-difluorobenzene) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium nanoparticles on COOH-modified graphene (G-COOH-Pd-10)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the bromofluorobenzene (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the G-COOH-Pd-10 catalyst.

  • Add a 95:5 mixture of DMF and water.

  • Flush the flask with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired fluorinated biphenyl product.

Visualizing Reaction Pathways and Workflows

Diagram 1: Factors Influencing Regioselectivity

G Factors Influencing Regioselectivity in Suzuki Reactions of Difluorohalobenzenes cluster_substrate Substrate Properties cluster_conditions Reaction Conditions Electronic Effects Electronic Effects Regioselective Outcome Regioselective Outcome Electronic Effects->Regioselective Outcome Steric Hindrance Steric Hindrance Steric Hindrance->Regioselective Outcome Halogen Identity Halogen Identity Halogen Identity->Regioselective Outcome Catalyst & Ligand Catalyst & Ligand Catalyst & Ligand->Regioselective Outcome Base & Solvent Base & Solvent Base & Solvent->Regioselective Outcome Temperature Temperature Temperature->Regioselective Outcome

Caption: Key factors determining the regiochemical outcome.

Diagram 2: General Experimental Workflow

G General Workflow for Suzuki Coupling of Difluorohalobenzenes Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Solvent & Reagent Addition Solvent & Reagent Addition Inert Atmosphere->Solvent & Reagent Addition Heating & Stirring Heating & Stirring Solvent & Reagent Addition->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization

Caption: Step-by-step experimental workflow.

Diagram 3: Suzuki-Miyaura Catalytic Cycle

G Simplified Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The fundamental steps of the catalytic cycle.

Conclusion

The regioselectivity in Suzuki-Miyaura reactions of difluorohalobenzenes is a multifactorial issue where electronic effects, steric hindrance, the nature of the halogen, and the reaction conditions all play crucial roles. While a comprehensive comparative dataset for all isomers is still emerging, the available data and the principles outlined in these notes provide a strong foundation for predicting and controlling the outcomes of these important transformations. Careful consideration of the factors discussed and optimization of the reaction parameters are key to achieving high regioselectivity and yield in the synthesis of valuable fluorinated biaryl compounds.

References

Application Notes and Protocols for the Synthesis of GABAA Receptor Modulators Using 2-Fluoro-6-methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel GABAA receptor modulators utilizing 2-Fluoro-6-methoxybenzeneboronic acid as a key building block. The protocols outlined are based on established synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

The strategic incorporation of the 2-fluoro-6-methoxyphenyl moiety is a valuable tactic in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy (B1213986) group can influence solubility and electronic properties, making this building block attractive for developing novel central nervous system (CNS) therapeutics targeting the GABAA receptor.

Introduction to GABAA Receptor Modulation

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. Allosteric modulators do not bind at the same site as GABA (the orthosteric site) but at distinct allosteric sites. Positive allosteric modulators (PAMs) enhance the effect of GABA, leading to increased chloride ion flow, and are used as anxiolytics, sedatives, and anticonvulsants. The development of subtype-selective GABAA receptor modulators is a key goal in modern pharmacology to achieve desired therapeutic effects while minimizing side effects like sedation and dependence.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the basic signaling pathway of the GABAA receptor and a general experimental workflow for the synthesis and evaluation of novel modulators.

GABA_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Ligand-Gated Ion Channel) Cl_in Cl- Influx GABA_A->Cl_in Channel Opening (Enhanced by PAM) GABA GABA GABA->GABA_A Binds to Orthosteric Site Modulator Positive Allosteric Modulator (PAM) Modulator->GABA_A Binds to Allosteric Site Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Figure 1: Simplified GABAA Receptor Signaling Pathway.

Synthesis_Workflow Start Starting Materials: This compound & Heterocyclic Halide Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (Binding & Functional Assays) Characterization->BioAssay Data Data Analysis (SAR) BioAssay->Data

Figure 2: General workflow for synthesis and evaluation.

Application Protocol: Synthesis of a Biaryl GABAA Receptor Modulator Core

This protocol describes a representative synthesis of a biaryl core structure common in GABAA receptor modulators, using this compound. The example is based on the Suzuki-Miyaura coupling with a chloroimidazopyridazine scaffold, a privileged core in many reported modulators.

Reaction Scheme:

Reaction_Scheme reagent1 2-Fluoro-6-methoxy- benzeneboronic acid reagents + reagent1->reagents reagent2 Chloro-heterocycle (e.g., Chloroimidazopyridazine) reagent2->reagents product Biaryl Product conditions Pd Catalyst Base, Solvent Heat reagents->conditions conditions->product

Application Notes and Protocols for the Preparation of Wee1 Kinase Inhibitors Using 2-Fluoro-6-methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[1][2] This function allows for DNA repair, and its inhibition is a promising therapeutic strategy in oncology, particularly for tumors with p53 mutations that lack a functional G1 checkpoint.[3] Inhibiting Wee1 leads to premature mitotic entry and subsequent cell death in cancer cells, a concept known as synthetic lethality.[3]

This document provides detailed protocols for the preparation of Wee1 kinase inhibitors, with a specific focus on the utilization of 2-Fluoro-6-methoxybenzeneboronic acid in their synthesis. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a common core structure in many potent Wee1 inhibitors, including Adavosertib (AZD1775).[4] The synthesis of these inhibitors often involves a crucial Suzuki-Miyaura cross-coupling reaction to introduce specific aryl moieties that are essential for their biological activity.

Wee1 Kinance Signaling Pathway

The Wee1 kinase plays a pivotal role in the G2/M checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1] This inhibitory phosphorylation prevents the cell from entering mitosis, providing a window for DNA repair.[1] The activity of Wee1 is counteracted by the CDC25 phosphatase, which dephosphorylates CDK1 to promote mitotic entry.[1] In cancer cells with a defective G1 checkpoint (often due to p53 mutations), the G2/M checkpoint becomes critical for survival, making Wee1 an attractive therapeutic target.[3] Inhibition of Wee1 in these cells leads to an accumulation of DNA damage, forcing them into premature mitosis and ultimately resulting in mitotic catastrophe and apoptosis.[3]

Wee1_Signaling_Pathway Wee1 Kinase Signaling Pathway in G2/M Checkpoint Control cluster_G2_Phase G2 Phase cluster_Mitosis_Entry Mitotic Entry DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 phosphorylates/ activates Wee1 Wee1 Kinase Chk1_Chk2->Wee1 phosphorylates/ activates CDK1_CyclinB CDK1/Cyclin B (Inactive) Wee1->CDK1_CyclinB phosphorylates (Tyr15)/ inhibits Active_CDK1_CyclinB CDK1/Cyclin B (Active) Wee1->Active_CDK1_CyclinB G2_M_Arrest G2/M Arrest (DNA Repair) CDK1_CyclinB->G2_M_Arrest Wee1_Inhibitor Wee1 Inhibitor (e.g., Adavosertib) Wee1_Inhibitor->Wee1 Mitosis Mitosis Active_CDK1_CyclinB->Mitosis Apoptosis Mitotic Catastrophe/ Apoptosis (in p53-deficient cells) Mitosis->Apoptosis in presence of DNA damage CDC25 CDC25 Phosphatase CDC25->Active_CDK1_CyclinB dephosphorylates/ activates

Caption: Wee1 signaling pathway in G2/M checkpoint regulation.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based Wee1 Inhibitor

This protocol describes a general synthetic route for a pyrazolo[1,5-a]pyrimidine-based Wee1 inhibitor, incorporating a Suzuki-Miyaura coupling reaction with this compound. This route is analogous to the synthesis of various known Wee1 inhibitors.

Synthesis_Workflow Synthetic Workflow for a Pyrazolo[1,5-a]pyrimidine-based Wee1 Inhibitor cluster_synthesis Synthesis Steps Start Starting Materials: - Substituted 3-aminopyrazole (B16455) - β-ketoester Cyclocondensation Step 1: Cyclocondensation Start->Cyclocondensation Intermediate1 Pyrazolo[1,5-a]pyrimidin-7(4H)-one Cyclocondensation->Intermediate1 Chlorination Step 2: Chlorination Intermediate1->Chlorination Intermediate2 7-chloro-pyrazolo[1,5-a]pyrimidine Chlorination->Intermediate2 Suzuki_Coupling Step 3: Suzuki-Miyaura Coupling (with this compound) Intermediate2->Suzuki_Coupling Intermediate3 7-(2-Fluoro-6-methoxyphenyl)- pyrazolo[1,5-a]pyrimidine Suzuki_Coupling->Intermediate3 Final_Modification Step 4: Further Functionalization (e.g., amination) Intermediate3->Final_Modification Final_Product Final Wee1 Inhibitor Final_Modification->Final_Product

Caption: Synthetic workflow for a pyrazolo[1,5-a]pyrimidine-based Wee1 inhibitor.

Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one core

The synthesis begins with the cyclocondensation of a substituted 3-aminopyrazole with a β-ketoester to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one core.

  • Reagents: Substituted 3-aminopyrazole (1.0 eq), β-ketoester (1.1 eq), acetic acid.

  • Procedure:

    • Combine the 3-aminopyrazole and β-ketoester in glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the pyrazolo[1,5-a]pyrimidin-7(4H)-one.

Step 2: Chlorination of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one

The hydroxyl group at the 7-position is converted to a chlorine atom to prepare the scaffold for the Suzuki coupling.

  • Reagents: Pyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq), phosphorus oxychloride (POCl₃).

  • Procedure:

    • Suspend the pyrazolo[1,5-a]pyrimidin-7(4H)-one in phosphorus oxychloride.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 7-chloro-pyrazolo[1,5-a]pyrimidine.

Step 3: Suzuki-Miyaura Cross-Coupling

The key C-C bond formation is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Reagents: 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), solvent (e.g., 1,4-dioxane/water mixture).

  • Procedure:

    • To a reaction vessel, add the 7-chloro-pyrazolo[1,5-a]pyrimidine, this compound, palladium catalyst, and base.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the degassed solvent system.

    • Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the 7-(2-Fluoro-6-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine.

Step 4: Further Functionalization (Example: Amination)

The final step often involves the introduction of an amine-containing side chain, which is crucial for the inhibitory activity of many Wee1 inhibitors.

  • Reagents: 7-(2-Fluoro-6-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine with a suitable leaving group (e.g., a chloro substituent at another position) (1.0 eq), desired amine (e.g., N-methylpiperazine, 1.5 eq), base (e.g., DIPEA), solvent (e.g., NMP or DMSO).

  • Procedure:

    • Dissolve the substituted pyrazolo[1,5-a]pyrimidine in the solvent.

    • Add the amine and the base.

    • Heat the reaction mixture at 100-120 °C for 8-16 hours.

    • Cool the reaction, dilute with water, and extract the product.

    • Purify the final compound by chromatography or recrystallization.

Protocol 2: In Vitro Wee1 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.

  • Materials: Recombinant human Wee1 enzyme, Wee1 substrate (e.g., a peptide containing the CDK1 phosphorylation site), test compound (dissolved in DMSO), Kinase-Glo® Luminescent Kinase Assay Reagent, ATP, kinase assay buffer, white opaque 96-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • In a 96-well plate, add the test compound dilutions.

    • Add the Wee1 substrate and ATP to each well.

    • Initiate the reaction by adding the recombinant Wee1 enzyme.

    • Incubate the plate at 30°C for 60 minutes.

    • Equilibrate the plate to room temperature.

    • Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Protocol 3: Cell-Based Assay for Wee1 Inhibition (Cell Viability)

This protocol assesses the effect of Wee1 inhibitors on the viability of cancer cells.

  • Materials: Cancer cell line (e.g., a p53-deficient line), cell culture medium, test compound, CellTiter-Glo® Luminescent Cell Viability Assay reagent, 96-well clear-bottom plates.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Shake the plate for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence.

    • Calculate the percent viability and determine the EC₅₀ value.

Data Presentation

The following table summarizes the inhibitory activities of several known Wee1 inhibitors.

CompoundTargetIC₅₀ (nM)EC₅₀ (nM)Ki (nM)Reference
Adavosertib (AZD1775) Wee15.2~80 (in some cell lines)N/A[5][6]
PD0166285 Wee1, Myt124 (Wee1), 72 (Myt1)N/AN/A[3]
WEE1-IN-5 Wee10.8N/AN/A[2]
Azenosertib (ZN-c3) Wee13.9N/AN/A[2]

N/A: Not Available

Conclusion

The synthesis of potent and selective Wee1 kinase inhibitors is a key area of research in oncology drug discovery. The use of strategic synthetic steps, such as the Suzuki-Miyaura cross-coupling with reagents like this compound, allows for the creation of diverse chemical entities with optimized pharmacological properties. The provided protocols offer a foundational framework for the synthesis and evaluation of these important therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific research goals.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of aryl boronic acids in various solid-phase synthesis applications. The methodologies outlined below are crucial for the efficient generation of compound libraries and complex molecular architectures, which are pivotal in drug discovery and development.

Introduction

Aryl boronic acids are versatile reagents in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. Their application in solid-phase synthesis (SPS) has enabled the development of high-throughput methods for the creation of diverse chemical libraries. The attachment of substrates to a solid support simplifies purification processes, as excess reagents and byproducts can be washed away, driving reactions to completion and facilitating automation. This compilation details several key applications, providing experimental protocols, quantitative data, and visual workflows to aid in their implementation in a research setting.

Application 1: Solid-Phase Synthesis of Aryl Squaramides via Liebeskind-Srogl Cross-Coupling

The Liebeskind-Srogl cross-coupling reaction offers a powerful method for the formation of carbon-carbon bonds between thioesters and boronic acids. Its adaptation to solid-phase synthesis allows for the efficient production of diverse aryl-substituted squaramides, which have shown potential as antituberculosis agents.[1]

Logical Relationship: Liebeskind-Srogl Cross-Coupling on Solid Support

G Resin Solid Support (Merrifield or AM Resin) Thioester Resin-Bound Thioester Resin->Thioester Functionalization Coupling Liebeskind-Srogl Cross-Coupling Thioester->Coupling ArylBoronicAcid Aryl Boronic Acid (R-B(OH)2) ArylBoronicAcid->Coupling Catalyst Pd(0)/Cu(I) Catalyst Catalyst->Coupling Product Resin-Bound Aryl Squaramide Coupling->Product Cleavage Cleavage from Resin Product->Cleavage FinalProduct Final Aryl Squaramide Cleavage->FinalProduct

Caption: Workflow for the solid-phase synthesis of aryl squaramides.

Quantitative Data: Synthesis of Aryl Squaramides
EntryAryl Boronic Acid (R-B(OH)2)Resin TypeYield (%)[1]
1p-Tolylboronic acidMerrifield38
24-Methoxyphenylboronic acidMerrifield35
34-Chlorophenylboronic acidMerrifield25
43-Thienylboronic acidMerrifield22
5Vinylboronic acidMerrifield16
62-Thienylboronic acidMerrifield14
72,6-Dimethylphenylboronic acidMerrifield31
8p-Tolylboronic acidAM Resin32
94-Methoxyphenylboronic acidAM Resin38
104-Chlorophenylboronic acidAM Resin21
Experimental Protocol: Solid-Phase Liebeskind-Srogl Cross-Coupling[1][2]
  • Resin Preparation: Swell Merrifield resin (1.0 g, 1.2 mmol/g) in DMF.

  • Thioester Formation: React the resin with 3-ethoxy-4-mercaptocyclobut-3-ene-1,2-dione in the presence of triethylamine (B128534) (TEA) in DMF at room temperature for 18 hours.

  • Nucleophilic Substitution: Wash the resin and react with a primary or secondary amine in DCM at room temperature to 50°C for 18 hours to form the resin-bound thioester.

  • Liebeskind-Srogl Coupling:

  • Washing: Wash the resin sequentially with dioxane, DCM, DMF, methanol, and DCM.

  • Cleavage: Cleave the final product from the resin using an appropriate cleavage cocktail (e.g., TFA/DCM).

  • Purification: Purify the crude product by preparative HPLC.

Application 2: Solid-Phase Synthesis of Biaryl Bicyclic Peptides

The synthesis of conformationally constrained peptides, such as biaryl bicyclic peptides, is of great interest in drug discovery. A solid-phase approach utilizing an intramolecular Suzuki-Miyaura cross-coupling reaction provides an efficient route to these complex molecules.[2][3]

Experimental Workflow: Synthesis of Biaryl Bicyclic Peptides

G Resin Solid Support (e.g., Rink Amide Resin) LinearPeptide Linear Peptidyl Resin (with Halo- and Borono-amino acids) Resin->LinearPeptide SPPS SuzukiCoupling Intramolecular Suzuki-Miyaura Coupling (Microwave-assisted) LinearPeptide->SuzukiCoupling MonocyclicPeptide Biaryl Monocyclic Peptidyl Resin SuzukiCoupling->MonocyclicPeptide Macrolactamization Macrolactamization MonocyclicPeptide->Macrolactamization BicyclicPeptide Resin-Bound Biaryl Bicyclic Peptide Macrolactamization->BicyclicPeptide Cleavage Cleavage from Resin BicyclicPeptide->Cleavage FinalProduct Purified Biaryl Bicyclic Peptide Cleavage->FinalProduct

Caption: Solid-phase synthesis of biaryl bicyclic peptides.

Quantitative Data: Purity of Synthesized Peptides
Peptide TypeKey LinkagePurity (%)[2]
Linear Peptide Precursor-98
Biaryl Bicyclic Peptide 1Phe-Tyr>95
Biaryl Bicyclic Peptide 2Tyr-Tyr>95
Experimental Protocol: Microwave-Assisted Intramolecular Suzuki-Miyaura Coupling[3][5]
  • Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). Incorporate the necessary halogenated (e.g., 3-iodo-tyrosine) and boronic acid-containing (e.g., 4-borono-phenylalanine) amino acids at the desired positions.

  • Suzuki-Miyaura Cyclization:

    • Swell the peptidyl resin in a mixture of DMF/H₂O.

    • Add Pd(PPh₃)₄ (0.3 equiv) and Na₂CO₃ (5.0 equiv).

    • Heat the reaction mixture in a microwave reactor at 100°C for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF, H₂O, and DCM.

  • Macrolactamization (if required): Perform a second on-resin cyclization (e.g., amide bond formation between the N- and C-termini) if a bicyclic structure is desired.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Purification: Purify the crude bicyclic peptide by preparative HPLC.

Application 3: Traceless Solid-Phase Synthesis of Aromatic Compounds

Traceless linkers are highly valuable in solid-phase synthesis as they leave no residual functionality on the final product after cleavage. A boronate linker strategy allows for the temporary anchoring of aromatic compounds to a solid support.[1][4]

Reaction Scheme: Traceless Synthesis using a Boronate Linker

G Resin Diol-functionalized Resin Immobilization Immobilization (Esterification) Resin->Immobilization ArylBoronicAcid Aryl Boronic Acid ArylBoronicAcid->Immobilization ImmobilizedAryl Resin-Bound Aryl Boronate Immobilization->ImmobilizedAryl Modification On-Resin Modification ImmobilizedAryl->Modification ModifiedAryl Modified Resin-Bound Aryl Boronate Modification->ModifiedAryl Cleavage Cleavage (Protodeboronation) ModifiedAryl->Cleavage FinalProduct Aromatic Product Cleavage->FinalProduct

Caption: Traceless solid-phase synthesis of aromatic compounds.

Experimental Protocol: Traceless Synthesis via Boronate Linker[1]
  • Resin Preparation: Use a commercially available or synthesized diol-functionalized resin (e.g., 1-glycerol polystyrene).

  • Immobilization:

    • Swell the diol resin in an anhydrous solvent (e.g., THF).

    • Add the aryl boronic acid and stir at room temperature. The esterification to form the boronate ester linker is typically rapid.

  • On-Resin Modification: Perform desired chemical transformations on the immobilized aryl boronic acid. This could include Suzuki-Miyaura couplings, nucleophilic aromatic substitutions, or other functional group manipulations.

  • Cleavage (Protodeboronation):

    • Wash the resin thoroughly to remove any excess reagents.

    • Treat the resin with a mild acid (e.g., acetic acid in THF/water) to hydrolyze the boronate ester and release the aromatic product. This cleavage step replaces the boron functionality with a hydrogen atom, leaving no trace of the linker.

  • Purification: Isolate and purify the final aromatic compound from the cleavage solution.

Application 4: Solid-Phase Synthesis of C-Terminal Boronic Acid Peptides

Peptides with a C-terminal boronic acid are important as enzyme inhibitors and for other biomedical applications. A convenient solid-phase method for their synthesis has been developed using a commercially available 1-glycerol polystyrene resin.[5][6]

Experimental Workflow: C-Terminal Boronic Acid Peptide Synthesis

G Resin 1-Glycerol Polystyrene Resin Loading Loading Resin->Loading AminoBoronicAcid Fmoc-Amino Boronic Acid AminoBoronicAcid->Loading LoadedResin Resin-Bound Amino Boronic Acid Loading->LoadedResin SPPS Fmoc-SPPS LoadedResin->SPPS PeptideResin Resin-Bound Peptide Boronic Acid SPPS->PeptideResin Cleavage Cleavage PeptideResin->Cleavage FinalProduct C-Terminal Boronic Acid Peptide Cleavage->FinalProduct

Caption: Solid-phase synthesis of C-terminal boronic acid peptides.

Experimental Protocol: C-Terminal Boronic Acid Peptide Synthesis[7]
  • Resin and Amino Acid Preparation: Use 1-glycerol polystyrene resin. The Fmoc-protected amino boronic acid is used as the starting building block.

  • Loading:

    • Swell the 1-glycerol polystyrene resin in DCM.

    • Add the Fmoc-amino boronic acid and a suitable coupling agent (e.g., DIC) and allow to react to form the boronate ester linkage.

  • Peptide Elongation:

    • Perform standard Fmoc-based solid-phase peptide synthesis to elongate the peptide chain.

    • Fmoc deprotection: Treat the resin with 20% piperidine (B6355638) in DMF.

    • Amino acid coupling: Use a standard coupling cocktail (e.g., HBTU/HOBt/DIPEA in DMF).

  • Cleavage:

    • Wash the final peptidyl resin.

    • Cleave the peptide from the resin using a mild acidic cleavage cocktail (e.g., THF/water/acetic acid) to hydrolyze the boronate ester.

  • Purification: Purify the crude peptide boronic acid by preparative HPLC.

Application 5: Solid-Phase Synthesis of Benzofurans (Proposed Strategy)

While a direct and detailed solid-phase protocol for the synthesis of benzofurans utilizing aryl boronic acids as a key building block is not extensively documented in the reviewed literature, a plausible strategy can be proposed based on established solution-phase methodologies and solid-phase techniques. One such approach could involve a palladium-catalyzed coupling of a resin-bound phenol (B47542) with an internal alkyne, followed by cyclization, a reaction known to proceed with aryl boronic acids in solution.

Proposed Experimental Workflow: Solid-Phase Benzofuran (B130515) Synthesis

G Resin Solid Support (e.g., Wang Resin) Phenol Resin-Bound Phenol Resin->Phenol Immobilization CouplingCyclization Pd-Catalyzed Coupling & Cyclization Phenol->CouplingCyclization Alkyne Internal Alkyne Alkyne->CouplingCyclization ArylBoronicAcid Aryl Boronic Acid ArylBoronicAcid->CouplingCyclization BenzofuranResin Resin-Bound Benzofuran CouplingCyclization->BenzofuranResin Cleavage Cleavage from Resin BenzofuranResin->Cleavage FinalProduct Substituted Benzofuran Cleavage->FinalProduct

Caption: Proposed workflow for solid-phase benzofuran synthesis.

Proposed Experimental Protocol:
  • Immobilization of Phenol: Attach a suitable phenol derivative (e.g., a hydroxyphenylacetic acid) to a solid support such as Wang resin.

  • Palladium-Catalyzed Coupling and Cyclization:

    • Swell the resin in a suitable solvent (e.g., dioxane).

    • Add the internal alkyne, the aryl boronic acid, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃), and a base (e.g., K₂CO₃).

    • Heat the reaction mixture to promote the coupling and subsequent intramolecular cyclization to form the benzofuran ring.

  • Washing: Thoroughly wash the resin to remove all soluble reagents and byproducts.

  • Cleavage: Cleave the synthesized benzofuran derivative from the solid support using an appropriate cleavage reagent (e.g., TFA for Wang resin).

  • Purification: Purify the final product using standard chromatographic techniques.

Note: This proposed protocol is based on analogous solution-phase reactions and would require optimization of reaction conditions for solid-phase application. The choice of linker and solid support will be critical for the success of this synthetic route.

This document provides a starting point for researchers interested in utilizing aryl boronic acids in solid-phase synthesis. The provided protocols and data should be adapted and optimized for specific substrates and desired outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 2-Fluoro-6-methoxybenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically when using the sterically hindered and electronically complex 2-Fluoro-6-methoxybenzeneboronic acid. The following sections provide answers to frequently asked questions and a systematic troubleshooting guide to help optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting low yields when using this compound?

A: Low yields with this substrate are common and typically stem from two primary factors:

  • Steric Hindrance: As a 2,6-disubstituted (ortho-disubstituted) arylboronic acid, the fluorine and methoxy (B1213986) groups physically block the boron center. This steric bulk can significantly slow down the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium catalyst.[1][2][3]

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, while the methoxy group is electron-donating. The interplay of these opposing electronic effects can influence the reactivity of the boronic acid. Electron-withdrawing groups can sometimes render arylboron reagents as poorer substrates in palladium-catalyzed couplings.[4]

Q2: What are the most common side reactions I should be looking for?

A: Besides unreacted starting materials, the most prevalent side reactions are:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol in the solvent). This is a major pathway for boronic acid decomposition, often accelerated by high temperatures and harsh basic conditions.[5][6][7] The product of this reaction would be 1-fluoro-3-methoxybenzene.

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. It is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[6]

  • Dehalogenation: The aryl halide coupling partner can be reduced, replacing the halogen with a hydrogen atom. This can be caused by certain bases or impurities.[6]

Q3: How can I determine if my boronic acid is decomposing via protodeboronation during the reaction?

A: The best way to monitor for protodeboronation is to analyze the reaction mixture at different time points using methods like TLC, LC-MS, or GC-MS. Look for the appearance and increase of a new spot or peak corresponding to the mass of the expected protodeboronated product (1-fluoro-3-methoxybenzene). Comparing this to a commercial standard of the compound can confirm its identity.

Q4: To improve stability, should I use the boronic acid directly or convert it to a more stable derivative?

A: If protodeboronation is a significant issue, converting the boronic acid to a more stable derivative is an excellent strategy.[5] Common alternatives include:

  • Potassium Trifluoroborate Salts (ArBF₃K): These salts are often crystalline, air-stable solids that are more resistant to protodeboronation than the corresponding boronic acids.[5][8] They slowly release the boronic acid under the reaction conditions.

  • Pinacol Esters (Bpin): These are another robust alternative to boronic acids, offering greater stability during purification and storage.[5][9]

  • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline derivatives that are unreactive until a slow-release hydrolysis is triggered by the basic aqueous conditions of the Suzuki coupling.[5]

Troubleshooting Guide for Low-Yield Reactions

Issue 1: Low or No Product Formation with Significant Starting Material Remaining

A systematic approach is crucial for diagnosing the root cause of a failed or low-yielding reaction. The following workflow provides a logical sequence for troubleshooting.

G cluster_start Initial State cluster_reagents Step 1: Foundational Checks cluster_optimization Step 2: Systematic Optimization cluster_side_reactions Step 3: Address Side Reactions start Low or No Yield reagents Reagent Integrity Check - Fresh Boronic Acid? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? start->reagents Begin Troubleshooting catalyst Catalyst & Ligand Screening - Use bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃) reagents->catalyst If reagents are verified base Base & Solvent Optimization - Screen stronger bases (K₃PO₄, Cs₂CO₃) - Vary solvent system (Dioxane/H₂O) catalyst->base If yield is still low temp Temperature & Time Adjustment - Incrementally increase temperature - Monitor reaction over time base->temp Fine-tune conditions side_reactions Protodeboronation Check - If significant, use milder base (KF) or protect boronic acid (ArBF₃K) temp->side_reactions If side products dominate G pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_halide Oxidative Addition (Ar-X) center pd2_aryl Ar-Pd(II)L₂-Ar' (Di-aryl Complex) pd2_halide->pd2_aryl Transmetalation (Ar'-B(OH)₂) + Base product Ar-Ar' (Product) pd2_aryl->product Reductive Elimination product->pd0 trouble TROUBLE POINT: Steric hindrance slows this step significantly trouble->pd2_halide

References

Technical Support Center: Suzuki-Miyaura Coupling with 2-Fluoro-6-methoxybenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate the homocoupling of 2-Fluoro-6-methoxybenzeneboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction involving this compound?

A1: Homocoupling is a significant side reaction where two molecules of this compound react with each other to form 2,2'-difluoro-6,6'-dimethoxybiphenyl. This undesired byproduct consumes the boronic acid, reduces the yield of your target molecule, and can complicate purification due to its structural similarity to the desired product.[1][2]

Q2: What are the primary causes of this compound homocoupling?

A2: The two main drivers for the homocoupling of arylboronic acids are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[3][4][5][6]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product, particularly at the beginning of the reaction.[1][7]

Q3: How can I effectively remove dissolved oxygen from my reaction?

A3: Rigorous degassing of the reaction solvent and the assembled reaction is critical. Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for 15-30 minutes can displace dissolved oxygen.[1][2] For maximum efficiency, the gas should be introduced below the liquid surface.[2]

  • Freeze-Pump-Thaw Cycles: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[2]

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Yes, the choice of catalyst is crucial. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred over Pd(II) salts like Pd(OAc)₂.[1] Pd(0) catalysts can directly enter the catalytic cycle for cross-coupling, whereas Pd(II) sources require an initial reduction step, during which they can promote homocoupling.[1]

Q5: Are there any chemical additives that can suppress the homocoupling of this compound?

A5: Yes, adding a mild reducing agent can be beneficial. For instance, potassium formate (B1220265) (1-2 equivalents) can be added to the reaction mixture before the palladium catalyst.[7] This helps to reduce any residual Pd(II) to the active Pd(0) state, thereby minimizing its participation in homocoupling pathways.[7]

Q6: How does the stability of the boronic acid affect homocoupling?

A6: The stability of the boronic acid itself can play a role. Boronic acids can be susceptible to decomposition.[1] Using more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1]

Troubleshooting Guide

This guide addresses the common issue of significant homocoupling product formation when using this compound.

Problem Potential Cause Troubleshooting Strategy
Significant formation of 2,2'-difluoro-6,6'-dimethoxybiphenyl 1. Presence of dissolved oxygen in the reaction mixture.1a. Rigorously degas all solvents and the reaction mixture by sparging with nitrogen or argon for at least 15-30 minutes.[1][2] 1b. For highly sensitive reactions, perform three to five freeze-pump-thaw cycles for complete oxygen removal.[2] 1c. Ensure all manipulations are performed under a positive pressure of an inert gas (N₂ or Ar).
2. Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂).2a. Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] 2b. If a Pd(II) source must be used, add a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the catalyst.[7]
3. Suboptimal choice of ligand.3. Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) which can accelerate the rate of the desired cross-coupling reaction over the competing homocoupling.[2]
4. Inappropriate base or solvent conditions.4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O). Aqueous conditions can sometimes promote homocoupling.[1][8]
5. Boronic acid instability.5. Consider converting this compound to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound, incorporating best practices to minimize homocoupling.

Reagent Preparation:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.02-0.1 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

Inert Atmosphere: 2. Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is achieved by alternating between vacuum and backfilling with the inert gas (at least three cycles).

Solvent Addition and Degassing: 3. Add a degassed solvent system (e.g., toluene/water 4:1) via syringe. The solvent should have been previously degassed by sparging with an inert gas for at least 30 minutes.[2] 4. Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 10-15 minutes.[2]

Catalyst Addition: 5. Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.).

Reaction and Monitoring: 6. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. 7. Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

Workup and Purification: 8. Upon completion, cool the reaction to room temperature and quench with water. 9. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). 10. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 11. Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow

G Troubleshooting Homocoupling in Suzuki Reactions start High Homocoupling Detected check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen deoxygenate Implement rigorous degassing: - Inert gas sparging (15-30 min) - Freeze-Pump-Thaw (3-5 cycles) check_oxygen->deoxygenate No check_catalyst Are you using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes deoxygenate->check_catalyst switch_catalyst Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) OR Add a mild reducing agent (e.g., K-formate) check_catalyst->switch_catalyst Yes check_ligand Is the ligand optimal? check_catalyst->check_ligand No switch_catalyst->check_ligand optimize_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->optimize_ligand No check_boronic_acid Consider boronic acid stability check_ligand->check_boronic_acid Yes optimize_ligand->check_boronic_acid use_ester Use a more stable boronate ester (e.g., pinacol ester) check_boronic_acid->use_ester Instability Suspected end_node Homocoupling Minimized check_boronic_acid->end_node Stable use_ester->end_node

Caption: A flowchart for troubleshooting and preventing homocoupling.

Oxygen-Mediated Homocoupling Pathway

G Oxygen-Mediated Homocoupling Pathway pd0 Pd(0)L2 (Active Catalyst) peroxo (η²-O₂)Pd(0)L₂ (Palladium Peroxo Complex) pd0->peroxo + O₂ o2 O2 (Dissolved Oxygen) o2->peroxo adduct Adduct peroxo->adduct + ArB(OH)₂ boronic_acid1 ArB(OH)₂ boronic_acid1->adduct arpdoh trans-ArPd(OH)L₂ adduct->arpdoh + ArB(OH)₂ boronic_acid2 ArB(OH)₂ boronic_acid2->arpdoh arpdar trans-ArPdArL₂ arpdoh->arpdar Transmetalation with ArB(OH)₂ arpdar->pd0 homocoupling_product Ar-Ar (Homocoupling Product) arpdar->homocoupling_product Reductive Elimination

Caption: Mechanism of palladium-catalyzed homocoupling of arylboronic acids.[4][5][6]

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-6-methoxybenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation issues encountered during chemical reactions involving 2-Fluoro-6-methoxybenzeneboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has failed. What are the common causes?

A1: Low conversion or reaction failure in Suzuki-Miyaura coupling reactions with this compound can often be attributed to several factors, primarily related to catalyst deactivation. Key causes include:

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle but is susceptible to deactivation through oxidation if the reaction is not performed under strictly anaerobic conditions.[1][2]

  • Impurities: Trace impurities in reagents or solvents, particularly sulfur-containing compounds, can act as potent catalyst poisons by irreversibly binding to the palladium catalyst.[1][3]

  • Protodeboronation: As an electron-rich boronic acid, this compound can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by the presence of water and certain bases.[4]

  • Ligand Degradation: Phosphine-based ligands, commonly used in these reactions, can be oxidized or degrade under the reaction conditions, leading to the formation of inactive palladium species or precipitation of palladium black.[4]

  • Inappropriate Reaction Conditions: Suboptimal choices of base, solvent, or temperature can exacerbate catalyst deactivation and lead to low yields.[2][3]

Q2: What are the visible signs of catalyst deactivation in my reaction?

A2: Visual cues can often indicate catalyst deactivation. A common sign is a change in the reaction mixture's color to black, which suggests the precipitation of palladium black due to the agglomeration of palladium nanoparticles.[1][5][6] Other indicators include a stalled reaction progress as monitored by TLC or LC-MS, and the formation of significant amounts of side products such as the homocoupled boronic acid.[2][7]

Q3: Can the substituents on this compound influence catalyst deactivation?

A3: Yes, the fluoro and methoxy (B1213986) groups can influence the electronic properties of the boronic acid and potentially interact with the catalyst. Electron-donating groups, like the methoxy group, can make the boronic acid more susceptible to protodeboronation.[4] While not a direct cause of catalyst deactivation, this side reaction consumes the starting material and reduces the overall yield.

Q4: Are there alternative reagents to this compound that might be less prone to causing catalyst deactivation?

A4: If protodeboronation is a significant issue, converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester, can be an effective strategy.[4] These esters often exhibit greater stability under the reaction conditions and can help to mitigate this side reaction.

Troubleshooting Guide

Issue 1: Low to No Product Formation

Potential Cause: Inactive catalyst or suboptimal reaction conditions.

Recommended Solutions:

  • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1][3][4]

  • Verify Reagent Quality: Use fresh, high-purity this compound, as boronic acids can degrade over time. Ensure the palladium precursor and ligand are of high quality.[7]

  • Optimize Reaction Conditions:

    • Base Selection: Screen different bases. While a strong base is needed, a very strong one might promote side reactions. Commonly used bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[3][4][7]

    • Solvent System: The choice of solvent can impact catalyst stability and reagent solubility. Mixtures of dioxane/water or toluene/water are common.[3][4][8]

    • Temperature: Gradually increase the reaction temperature, as insufficient heat may lead to poor conversion, especially in the oxidative addition step.[7]

  • Consider a Pre-catalyst: Use a pre-catalyst that is more readily activated to the active Pd(0) species.[7]

Issue 2: Significant Formation of Side Products (e.g., Homocoupling)

Potential Cause: Presence of oxygen or issues with the catalyst precursor.

Recommended Solutions:

  • Thorough Degassing: The primary cause of homocoupling of the boronic acid is often the presence of oxygen. Ensure the solvent is thoroughly degassed before use.[4]

  • Catalyst Precursor Choice: Some palladium precursors, like Pd(OAc)₂, may promote homocoupling if the reduction to the active Pd(0) is not efficient. Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst.[4]

  • Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos can promote the desired cross-coupling pathway and suppress side reactions.[2][4]

Data Presentation

The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura cross-coupling reactions with structurally similar fluorophenylboronic acids, providing a baseline for catalyst selection.

Boronic AcidAryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
3-Fluorophenylboronic acid3-ChloroindazolePd(OAc)₂ (2)SPhosK₃PO₄Dioxane/H₂O1001895
2,6-Difluorophenylboronic acid4-ChlorotoluenePd₂(dba)₃ (2)XPhosK₃PO₄DioxaneRT298
2-Fluorophenylboronic acid2-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801285
4-Fluorophenylboronic acid4-BromoanisolePdCl₂(dppf) (3)-K₂CO₃DMF901692

This data is compiled from reactions with analogous compounds and serves as a starting point for optimization.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method that can be adapted for reactions with this compound.

  • Reaction Setup: In an oven-dried reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Under an inert atmosphere (in a glovebox or under a stream of argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) and any additional ligand.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL). The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[3][8]

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).[3][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3]

Protocol 2: Preparation of a Boronic Pinacol Ester

This protocol can be used if protodeboronation is a persistent issue.

  • Esterification: In a round-bottom flask, dissolve this compound (1.0 mmol) and pinacol (1.1 mmol) in an anhydrous solvent (e.g., THF or toluene).

  • Dehydration: Add a dehydrating agent such as anhydrous MgSO₄.

  • Reaction: Stir the mixture at room temperature overnight.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • Purification: Purify the ester by column chromatography or recrystallization.

  • Coupling Reaction: Use the purified pinacol ester in the Suzuki-Miyaura coupling following Protocol 1. Note that a fluoride (B91410) source (e.g., CsF) may be required as the base to facilitate transmetalation.[4]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Oxidative Addition Complex) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) (Diaryl Complex) D->E F Reductive Elimination E->F F->A J Ar-Ar' (Product) F->J G Ar-X G->B H Ar'-B(OH)2 (2-Fluoro-6-methoxy- benzeneboronic acid) H->D I Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A Pd(0)L2 (Active Species) B Pd(II) Species A->B Oxidative Addition C Pd Black (Agglomeration) A->C Ligand Loss/ Degradation D Oxidized Pd (Inactive) A->D Oxygen E Poisoned Catalyst [Pd-Impurity] A->E Impurities (S, etc.) B->A Reductive Elimination

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low Yield / No Reaction Inert Was the reaction run under a strictly inert atmosphere? Start->Inert Reagents Are all reagents (boronic acid, catalyst, solvent, base) fresh and high purity? Inert->Reagents Yes Fix_Inert Rerun with rigorous degassing and inert atmosphere. Inert->Fix_Inert No Conditions Screen Reaction Conditions: - Base (K3PO4, Cs2CO3) - Solvent (Dioxane, Toluene) - Temperature Reagents->Conditions Yes Fix_Reagents Use fresh, high-purity reagents. Reagents->Fix_Reagents No Ligand Screen Catalysts/Ligands: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) Conditions->Ligand Ester Consider converting boronic acid to a pinacol ester to prevent protodeboronation. Ligand->Ester Fix_Inert->Start Fix_Reagents->Start

Caption: A troubleshooting flowchart for low-yield coupling reactions.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions of 2-Fluoro-6-methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Fluoro-6-methoxybenzeneboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for coupling reactions with this compound?

A1: A recommended starting temperature for coupling reactions involving this compound is 60°C.[1] However, the optimal temperature can be highly dependent on the specific substrates, catalyst system, and solvent used. It is often necessary to screen a range of temperatures to determine the ideal conditions for your specific reaction.

Q2: How do the substituents on this compound affect its reactivity?

A2: The ortho-fluoro and ortho-methoxy groups on the phenylboronic acid can present both electronic and steric challenges. The electron-donating nature of the methoxy (B1213986) group can make the aryl group electron-rich, which may slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] Additionally, the presence of two ortho substituents can create steric hindrance, which may impede the approach of the coupling partners to the palladium catalyst.

Q3: What are common side reactions to watch out for?

A3: Common side reactions in Suzuki-Miyaura couplings include protodeboronation (loss of the boronic acid group), homocoupling of the boronic acid, and dehalogenation of the aryl halide. Protodeboronation can be a significant issue with electron-rich or sterically hindered boronic acids.[3]

Q4: My reaction is not proceeding to completion. What are some initial troubleshooting steps?

A4: If you are experiencing low or no yield, first verify the quality and purity of your reagents, including the this compound, aryl halide, palladium catalyst, ligand, and base. Ensure that your solvent is anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are observing low or no yield, a systematic approach to optimization is recommended. The following workflow can help diagnose and resolve common issues.

Troubleshooting_Workflow start Low or No Yield reagent_check 1. Reagent Integrity Check - Fresh Boronic Acid? - Active Catalyst? - Anhydrous Solvent/Base? start->reagent_check temp_screen 2. Temperature Screen - Start at 60°C - Screen 40°C to 100°C reagent_check->temp_screen Reagents OK catalyst_screen 3. Catalyst/Ligand Screen - Try different Pd sources - Use bulky phosphine (B1218219) ligands temp_screen->catalyst_screen Low conversion success Successful Coupling temp_screen->success Improved yield base_solvent_screen 4. Base/Solvent Screen - Vary base (e.g., K2CO3, Cs2CO3) - Test different solvents (e.g., Dioxane, Toluene, THF) catalyst_screen->base_solvent_screen No improvement catalyst_screen->success Improved yield base_solvent_screen->success Improved yield

Caption: A stepwise workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Issue 2: Significant Side Product Formation

If you are observing significant formation of side products such as homocoupled boronic acid or protodeboronation, consider the following:

Side ProductPotential CauseSuggested Solution
Homocoupling Presence of oxygen, inactive catalystThoroughly degas all solvents and reagents. Use fresh, active catalyst.
Protodeboronation Presence of water, prolonged reaction time, high temperatureUse anhydrous conditions. Monitor the reaction closely and stop it once the starting material is consumed. Consider if a lower reaction temperature is feasible.
Dehalogenation Certain bases or impuritiesScreen different bases (e.g., KF, Cs2CO3). Ensure high purity of all reagents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Ligand (if required, e.g., a bulky phosphine ligand for hindered substrates)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%) and ligand (if required).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., starting at 60°C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide oxidative_addition Oxidative Addition oxidative_addition->pd2_halide pd2_aryl R1-Pd(II)L2-R2 pd2_halide->pd2_aryl transmetalation Transmetalation transmetalation->pd2_aryl pd2_aryl->pd0 reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination product R1-R2 (Coupled Product) reductive_elimination->product r1x R1-X (Aryl Halide) r1x->oxidative_addition boronic_acid R2-B(OH)2 (2-Fluoro-6-methoxy- benzeneboronic acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting incomplete conversion of 2-Fluoro-6-methoxybenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-6-methoxybenzeneboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

This compound is a white to pale cream solid. Key properties are summarized in the table below.

PropertyValue
CAS Number 78495-63-3
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol
Melting Point 120-129 °C
Appearance White to pale cream crystals or powder

Q2: What is the primary application of this compound?

Its primary application is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are important structures in many pharmaceutical agents and functional materials.

Q3: Are there any known stability issues with this compound?

Like many boronic acids, this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is more common with electron-rich or some heteroaryl boronic acids and can be influenced by the reaction conditions, such as the choice of base and the presence of water.

Troubleshooting Guide: Incomplete Suzuki-Miyaura Coupling

This guide addresses the common issue of incomplete conversion when using this compound in a Suzuki-Miyaura coupling reaction.

Problem: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yield or incomplete conversion of my starting materials.

Below is a troubleshooting workflow to help identify and resolve the issue.

Troubleshooting_Workflow cluster_start cluster_catalyst Catalyst & Ligand cluster_base Base cluster_solvent Solvent & Temperature cluster_side_reactions Side Reactions cluster_end Start Incomplete Conversion Observed Catalyst Is the catalyst/ligand appropriate for a sterically hindered and electron-rich substrate? Start->Catalyst OptimizeCatalyst Switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands like SPhos, XPhos) and consider a palladium precatalyst. Catalyst->OptimizeCatalyst No Base Is the base strength and solubility optimal? Catalyst->Base Yes OptimizeCatalyst->Base OptimizeBase Try a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered for better solubility and reactivity. Base->OptimizeBase No SolventTemp Are the solvent and temperature suitable? Base->SolventTemp Yes OptimizeBase->SolventTemp OptimizeSolventTemp Use anhydrous, degassed aprotic polar solvents (e.g., dioxane, THF, toluene). Consider increasing the reaction temperature. SolventTemp->OptimizeSolventTemp No SideReactions Are side reactions like protodeboronation or homocoupling occurring? SolventTemp->SideReactions Yes OptimizeSolventTemp->SideReactions MinimizeSideReactions Ensure strictly inert atmosphere. Use anhydrous conditions or a controlled amount of water. Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol (B44631) ester). SideReactions->MinimizeSideReactions Yes End Reaction Optimized SideReactions->End No MinimizeSideReactions->End

Caption: Troubleshooting workflow for incomplete Suzuki-Miyaura coupling.

In-depth Q&A on Troubleshooting

Q4: My yield is low. Could the palladium catalyst and ligand be the issue?

A4: Yes, this is a critical factor, especially for a substrate like this compound which has ortho-substituents that can cause steric hindrance.

  • Problem: Standard ligands like triphenylphosphine (B44618) (PPh₃) may not be effective for sterically hindered substrates.

  • Solution: Switch to bulkier and more electron-rich phosphine (B1218219) ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Using a palladium precatalyst can also ensure the efficient generation of the active Pd(0) species.

Q5: How does the choice of base affect the reaction, and which base should I use?

A5: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.

  • Problem: A weak or partially soluble base may not activate the boronic acid efficiently, leading to incomplete reaction. Conversely, a base that is too strong might cause degradation of sensitive functional groups.

  • Solution: For challenging couplings, stronger inorganic bases are often more effective. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for sterically hindered and electron-rich substrates. Using the base as a fine powder and ensuring vigorous stirring can help overcome solubility issues. For substrates with base-sensitive functional groups, milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF) should be considered.

Table of Common Bases and Their Typical Conditions:

BaseEquivalentsCommon Solvent SystemSuitability
K₃PO₄ 2.0 - 3.0Toluene (B28343), DioxaneExcellent for sensitive or hindered substrates.
Cs₂CO₃ 2.0Dioxane, THFOften superior in performance but more expensive.
K₂CO₃ 2.0Dioxane/H₂O, Toluene/H₂OA reliable and common choice for standard couplings.
KF 3.0THFGood for substrates with base-labile groups.
Na₂CO₃ 2.0Toluene/H₂OEffective for standard couplings.

Q6: What are the optimal solvent and temperature conditions?

A6: The solvent influences catalyst activity, stability, and selectivity.

  • Problem: Inappropriate solvent choice can lead to poor solubility of reagents and catalyst deactivation. Insufficient temperature may not provide the necessary energy to overcome activation barriers.

  • Solution: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), and toluene are commonly used and often effective. For particularly challenging couplings, increasing the reaction temperature to 100-110 °C may be necessary. It is crucial to degas the solvent thoroughly to remove oxygen, which can lead to side reactions.

Q7: I suspect side reactions are consuming my starting material. What are the common side reactions and how can I minimize them?

A7: Two common side reactions that reduce the yield of the desired product are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be promoted by excess water and high temperatures.

    • Mitigation: Use anhydrous solvents or a carefully controlled amount of water. Protecting the boronic acid as a more stable boronic ester (e.g., a pinacol ester) can also prevent this side reaction.

  • Homocoupling: This is the undesired coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and certain palladium species.

    • Mitigation: Ensure the reaction is set up under a strictly inert atmosphere by thoroughly degassing the solvent and reaction vessel with an inert gas like argon or nitrogen.

Experimental Protocols

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction with an ortho-substituted aryl boronic acid like this compound. This should be considered a starting point and may require optimization for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a fundamental process for understanding the role of each component.

Technical Support Center: 2-Fluoro-6-methoxybenzeneboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Fluoro-6-methoxybenzeneboronic acid in chemical reactions, with a particular focus on the impact of oxygen.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the primary causes?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The most common culprits include:

  • Catalyst Inactivity: The palladium catalyst is susceptible to deactivation through exposure to oxygen.[1]

  • Boronic Acid Instability: Boronic acids can degrade, particularly through oxidative pathways or protodeboronation (replacement of the boronic acid group with a hydrogen).[1] Ensure the boronic acid is fresh or has been stored under inert conditions.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical and may require optimization for your specific substrates.[1][2]

  • Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid, leading to unwanted side products and reduced yield of the desired product.[1][3] Thoroughly degassing the reaction mixture is crucial.

Q2: I am observing significant amounts of a homocoupled product (a biaryl of 2-Fluoro-6-methoxybenzene). How can I minimize this side reaction?

A2: Homocoupling of boronic acids is primarily promoted by the presence of oxygen.[1][3] To minimize this, you must ensure your reaction is rigorously maintained under an inert atmosphere (e.g., argon or nitrogen). This involves:

  • Degassing Solvents: Use a method like freeze-pump-thaw (for at least three cycles) or sparging with an inert gas for 15-30 minutes before use.[3]

  • Inert Atmosphere: Assemble your reaction under a stream of argon or nitrogen and maintain a positive pressure of the inert gas throughout the reaction. Using Schlenk techniques is highly recommended.[3]

  • Reagent Purity: Ensure all reagents, especially the base and catalyst, are free from oxidative impurities.

Q3: Can the fluorine and methoxy (B1213986) substituents on the boronic acid affect the reaction?

A3: Yes, the electronic properties of the substituents can influence reactivity. The electron-withdrawing nature of the fluorine atom can facilitate the oxidative addition step in the catalytic cycle.[1] The ortho-methoxy group can potentially influence the reaction through chelation effects with the palladium catalyst, which may alter the product distribution in certain cases.[4]

Q4: My reaction is not proceeding at all. What are the first things I should check?

A4: If there is no product formation, a systematic check of your reagents and setup is the first step.

  • Reagent Integrity: Verify the purity and activity of your starting materials. Is the boronic acid fresh? Is the palladium catalyst active? Are the solvents anhydrous and properly degassed? Is the base anhydrous?[1]

  • Catalyst and Ligand: Ensure you are using an appropriate palladium source and ligand for your specific substrates. Consider screening different catalysts and ligands if the initial choice fails.[1][5]

  • Inert Atmosphere: Confirm that your degassing and inert atmosphere techniques are effective. Leaks in the system can introduce oxygen and kill the reaction.

Troubleshooting Guide

If you are experiencing issues with your reaction, follow this systematic workflow to diagnose and solve the problem.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Oxygen Contamination 1. Improve degassing of solvents and reagents (freeze-pump-thaw or extensive sparging).2. Use Schlenk line techniques to ensure a robust inert atmosphere.[3]Oxygen deactivates the Pd(0) catalyst and promotes the oxidative degradation and homocoupling of the boronic acid.[1]
Inactive Catalyst 1. Use a fresh batch of palladium catalyst.2. Consider a catalyst screen with different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).[1][5]The active Pd(0) species is essential for the catalytic cycle. Catalysts can degrade upon storage. Different ligands can improve catalyst stability and reactivity.
Boronic Acid Degradation 1. Use fresh this compound.2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) prior to the coupling reaction.[1]Boronic acids can be susceptible to protodeboronation and oxidative degradation, especially if impure or old.[1][6]
Suboptimal Base/Solvent 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1][2]2. Vary the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[1][7]The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics.
Incorrect Temperature/Time 1. Incrementally increase the reaction temperature (e.g., from 80°C to 110°C).[1]2. Monitor the reaction over a longer period (e.g., 12h, 24h) by TLC or LC-MS.[1]Some coupling reactions require higher thermal energy to proceed at an appreciable rate.
Issue 2: Formation of Side Products (e.g., Homocoupling)
Potential Cause Troubleshooting Step Rationale
Presence of Oxygen 1. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[1][3]Oxygen is a known promoter of the oxidative homocoupling of boronic acids.
Excess Boronic Acid 1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.A large excess of boronic acid can increase the statistical likelihood of homocoupling.
Protodeboronation 1. Use anhydrous solvents and bases.2. Use fresh, high-purity boronic acid or a boronate ester.[1]The presence of water or other protic sources can lead to the cleavage of the C-B bond, resulting in a deboronated arene.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Under an Inert Atmosphere

This protocol is a general guideline and may require optimization for specific substrates.

  • Degassing: Degas all solvents (e.g., Dioxane/Water mixture) by sparging with argon for 30 minutes or by three consecutive freeze-pump-thaw cycles.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inerting: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X oxygen_impact Oxygen (O2) can oxidize Pd(0) to inactive Pd(II), halting the cycle. pd0->oxygen_impact pd2_complex Ar-Pd(II)-X Complex oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)2 Base pd2_biaryl Ar-Pd(II)-Ar' Complex transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Product reductive_elimination->product dummy1 dummy2

Caption: The Suzuki-Miyaura catalytic cycle and the inhibitory effect of oxygen.

Troubleshooting_Workflow start Low or No Yield reagent_check 1. Reagent Integrity Check - Fresh Boronic Acid? - Active Catalyst? - Dry & Degassed Solvent? start->reagent_check inert_check 2. Inert Atmosphere Check - Improve Degassing? - Use Schlenk Line? reagent_check->inert_check Reagents OK optimization 3. Reaction Optimization - Screen Catalyst/Ligand - Screen Base/Solvent - Adjust Temperature/Time inert_check->optimization Atmosphere OK success Improved Yield optimization->success

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Boronic_Acid_Degradation cluster_main This compound cluster_degradation Degradation Pathways boronic_acid Ar-B(OH)₂ oxygen Oxygen (O₂) [Pd] Catalyst boronic_acid->oxygen protic_source Protic Source (H₂O) Heat boronic_acid->protic_source homocoupling Ar-Ar (Homocoupling Product) protodeboronation Ar-H (Protodeboronation) oxygen->homocoupling protic_source->protodeboronation

Caption: Primary degradation pathways for boronic acids in the presence of oxygen.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of boronic acids in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My boronic acid is not dissolving in the reaction solvent. What are the common causes?

A1: Poor solubility of boronic acids is a frequent issue in Suzuki-Miyaura reactions and can stem from several factors:

  • Solvent Polarity Mismatch: Boronic acids, being relatively polar, exhibit poor solubility in nonpolar organic solvents like hexanes and carbon tetrachloride. Their solubility is generally better in polar organic solvents such as ethers (e.g., dioxane, THF) and alcohols.[1][2]

  • Boroxine Formation: Boronic acids have a propensity to undergo dehydration, especially upon heating or during prolonged storage, to form cyclic trimeric anhydrides known as boroxines.[1] Boroxines often have different solubility profiles and can be less soluble than the parent boronic acid, leading to dissolution problems.[1]

  • Crystalline Nature: The stable crystalline lattice of some boronic acids can be difficult to break down, contributing to poor solubility.

Q2: How does the choice of solvent system impact the solubility of my boronic acid?

A2: The solvent system is a critical factor in a Suzuki-Miyaura reaction, directly influencing the solubility of the boronic acid and other reagents.

  • Mixed Solvent Systems: Biphasic or mixed-solvent systems are commonly employed to dissolve both the organic-soluble components (aryl halide, palladium catalyst) and the water-soluble inorganic base.[1] Typical combinations include Toluene/Water, Dioxane/Water, and THF/Water.[1] The aqueous phase is crucial for dissolving the base, which in turn reacts with the boronic acid to form a more soluble boronate salt.[1]

  • Polar Aprotic Solvents: Solvents like DMF and acetonitrile (B52724) can be effective for highly polar or functionalized boronic acids that are not sufficiently soluble in ether-based solvents.[3]

Q3: Can the base used in the reaction affect the solubility of the boronic acid?

A3: Yes, the base plays a pivotal role beyond catalysis; it directly influences the solubility of the boronic acid. The base reacts with the boronic acid to form an in situ boronate salt (R-B(OH)₃⁻), which is generally more soluble in the aqueous phase of a mixed solvent system. This facilitates the transmetalation step of the catalytic cycle. Stronger bases like K₃PO₄ and Cs₂CO₃ are often used to promote the formation of the boronate species.[3]

Q4: I'm observing decomposition of my boronic acid. What could be the cause and how can I prevent it?

A4: Boronic acid decomposition is a common side reaction, primarily through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

  • Causes: This is often promoted by harsh basic conditions, the presence of water, and elevated temperatures.[3]

  • Prevention:

    • Use Milder Bases: Consider using milder bases like potassium fluoride (B91410) (KF).

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (BPin), MIDA ester, or a trifluoroborate salt.[3][4] These derivatives are more resistant to protodeboronation and can act as a slow-release source of the boronic acid under reaction conditions.[1]

    • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[3]

    • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can minimize decomposition.[3]

Q5: When should I consider using a boronic ester or a trifluoroborate salt instead of a boronic acid?

A5: Boronic esters (e.g., pinacol esters) and trifluoroborate salts are excellent alternatives when you encounter issues with the stability or solubility of the corresponding boronic acid.[3][4]

  • Increased Stability: They are significantly more stable and less prone to protodeboronation and homocoupling, especially for heteroaromatic and electron-deficient systems.[3]

  • Improved Solubility: Boronic esters often exhibit better solubility in organic solvents compared to their parent boronic acids.[1]

  • Ease of Handling and Purification: They are often crystalline solids that are easier to handle and purify.[1]

Troubleshooting Guide

Issue 1: Boronic Acid Insoluble at Room Temperature

This guide provides a systematic approach to addressing the poor solubility of boronic acids.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A Boronic acid insoluble in chosen solvent at room temperature B Step 1: Modify Solvent System A->B Inadequate solvent polarity C Step 2: Gentle Heating A->C Activation energy barrier D Step 3: Change the Base A->D Inefficient boronate formation E Step 4: Use a More Stable Boronic Acid Derivative A->E Inherent instability or poor solubility F Use a co-solvent (e.g., Dioxane/H₂O, Toluene/H₂O) B->F G Gradually increase temperature while monitoring for decomposition C->G H Switch to a stronger, more soluble base (e.g., K₃PO₄, Cs₂CO₃) D->H I Convert to a pinacol ester or trifluoroborate salt E->I

Troubleshooting workflow for insoluble boronic acids.

Data Presentation

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

This table summarizes the solubility of phenylboronic acid in different organic solvents, providing a useful reference for solvent selection.

SolventSolubility ( g/100g of solvent) at 20°CQualitative Solubility
Water1.9[5]Sparingly soluble
Diethyl EtherHighSoluble[2]
Methanol-Soluble[1]
Ethanol-Soluble[2]
AcetoneHighSoluble[5]
ChloroformModerateSoluble[5]
3-PentanoneHighSoluble[5]
Dipropyl EtherHighSoluble[5]
MethylcyclohexaneVery LowPoorly soluble[5]
Hexanes-Poorly soluble[2]
Carbon Tetrachloride-Poorly soluble[2]

Note: Qualitative solubility data is based on general descriptions found in the literature. Quantitative data is provided where available.

Table 2: Comparison of Common Bases in Suzuki-Miyaura Reactions

The choice of base can significantly impact the reaction by influencing the formation of the active boronate species.

BaseCommon SolventsKey Characteristics
K₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂OA common and effective base, but can be less effective for challenging substrates.
K₃PO₄Dioxane/H₂O, THF/H₂OA stronger base that can promote boronate formation and is often used for less reactive substrates.[3]
Cs₂CO₃Dioxane/H₂O, THF/H₂OA highly effective but more expensive base, often used for difficult couplings.[3]
KFAnhydrous THF, DioxaneA milder base, suitable for substrates with base-sensitive functional groups.[3]
Organic Bases (e.g., Et₃N)Organic SolventsCan be used in anhydrous conditions but are generally less common than inorganic bases.

Experimental Protocols

Protocol 1: General Procedure for a Solvent and Base Screening in a Suzuki-Miyaura Reaction

This protocol outlines a systematic approach to screen for optimal solvent and base conditions for a Suzuki-Miyaura reaction with a poorly soluble boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF)

  • A selection of solvents (e.g., Dioxane, THF, Toluene, DMF) and deionized water

  • Reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon)

  • Heating block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide and the palladium catalyst in a suitable solvent (e.g., dioxane).

    • Prepare separate stock solutions of each base in deionized water (e.g., 2 M).

  • Reaction Setup:

    • To a series of reaction vials, add the boronic acid (weighed individually into each vial).

    • To each vial, add a stir bar.

    • Under an inert atmosphere, add the desired organic solvent to each vial.

    • Add the appropriate aqueous base solution to each vial to create the desired organic/water ratio (e.g., 4:1, 10:1).

    • Add an aliquot of the aryl halide/catalyst stock solution to each vial.

  • Reaction Execution:

    • Seal the vials and place them in a pre-heated heating block.

    • Stir the reactions at the desired temperature (e.g., 80-100 °C) for a set period (e.g., 12-24 hours).

  • Analysis:

    • After the reaction is complete, cool the vials to room temperature.

    • Quench the reactions (e.g., with water or a saturated NH₄Cl solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extracts by a suitable method (e.g., TLC, LC-MS, GC-MS) to determine the conversion and identify the optimal conditions.

G cluster_0 Preparation cluster_1 Reaction Setup (Inert Atmosphere) cluster_2 Reaction & Analysis A Prepare Stock Solutions: - Aryl Halide + Catalyst - Aqueous Bases E Add Aryl Halide/Catalyst Stock Solution A->E B Aliquot Boronic Acid into Reaction Vials C Add Organic Solvent to each vial B->C D Add Aqueous Base Solution to each vial C->D D->E F Seal, Heat, and Stir E->F G Quench and Extract F->G H Analyze by TLC, LC-MS, or GC-MS G->H

Experimental workflow for solvent and base screening.
Protocol 2: Preparation of a Pinacol Boronic Ester from a Boronic Acid

This protocol provides a general method for converting a boronic acid to its more stable and often more soluble pinacol ester.[1]

Materials:

  • Boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • A dehydrating agent (e.g., anhydrous MgSO₄) or Dean-Stark apparatus

  • Round-bottom flask with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the boronic acid, pinacol, and a stir bar.

  • Add the anhydrous solvent.

  • If using a dehydrating agent, add anhydrous MgSO₄ to the mixture. If using a Dean-Stark apparatus, set it up according to standard procedures.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS until the starting boronic acid is consumed.

  • Upon completion, filter off the dehydrating agent (if used) and wash with additional anhydrous solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude pinacol ester.

  • The crude product can often be used directly in the Suzuki-Miyaura reaction or purified further by recrystallization or column chromatography if necessary.

References

Technical Support Center: The Role of Water in Anhydrous Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance on the nuanced role of water in what are often considered "anhydrous" Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Is water strictly required for the Suzuki-Miyaura coupling reaction?

A1: This is a complex and debated topic.[1] While many traditional Suzuki coupling protocols involve the use of aqueous bases or co-solvents, strictly anhydrous conditions are also utilized and can be advantageous in certain situations.[2][3] The necessity of water often depends on the specific reaction conditions, including the choice of base, solvent, and the stability of the boronic acid derivative.[1]

Q2: What is the proposed mechanistic role of water in the Suzuki coupling?

A2: The generally accepted mechanism suggests that water plays a crucial role in the transmetalation step.[1] It is believed to facilitate the formation of a μ-bridging hydroxy group between the palladium and boron atoms, which is essential for the transfer of the organic group from the boronate to the palladium center.[1] Additionally, water is often necessary to dissolve the inorganic bases (e.g., K₂CO₃, K₃PO₄) used in the reaction, making them available to activate the boronic acid.[1][4]

Q3: When are anhydrous Suzuki couplings preferred?

A3: Anhydrous conditions are often preferred to prevent undesirable side reactions, most notably protodeboronation.[2][5] This is the cleavage of the carbon-boron bond by a proton source, leading to the formation of an arene byproduct and reducing the yield of the desired coupled product. This is particularly problematic for sensitive or heteroaryl boronic acids.[1] Anhydrous conditions can also be beneficial when working with moisture-sensitive substrates or reagents.

Q4: How can a Suzuki coupling proceed under anhydrous conditions if water is mechanistically important?

A4: Even in reactions set up under nominally "anhydrous" conditions, trace amounts of water can be sufficient to facilitate the catalytic cycle. In some cases, the trimerization of phenylboronic acid can produce water in situ, which then participates in the reaction.[6] Furthermore, alternative mechanisms that do not strictly require water have been proposed for anhydrous conditions, especially when using specific bases like potassium trimethylsilanolate (TMSOK), which can act as a soluble oxyanionic base.[1][7]

Troubleshooting Guide: Low Yield in "Anhydrous" Suzuki Couplings

Low or no yield in a Suzuki coupling intended to be anhydrous can be a frustrating issue. The following guide provides a systematic approach to troubleshooting this problem.

Problem: Low or no yield in my anhydrous Suzuki coupling.

Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Observed reagent_check 1. Verify Reagent Quality and Stability start->reagent_check condition_check 2. Evaluate Reaction Conditions reagent_check->condition_check Reagents OK boronic_acid Boronic Acid/Ester Degradation? reagent_check->boronic_acid catalyst Catalyst Inactive? reagent_check->catalyst base Base Ineffective? reagent_check->base solvents Solvents Not Anhydrous? reagent_check->solvents side_reaction_check 3. Investigate Potential Side Reactions condition_check->side_reaction_check Conditions Optimized temp Temperature Too Low? condition_check->temp atmosphere Inert Atmosphere Compromised? condition_check->atmosphere stirring Insufficient Mixing? condition_check->stirring solution Improved Yield side_reaction_check->solution Side Reactions Minimized protodeboronation Protodeboronation? side_reaction_check->protodeboronation homocoupling Homocoupling? side_reaction_check->homocoupling

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Detailed Troubleshooting Steps

1. Reagent Quality and Stability

  • Boronic Acid/Ester: Boronic acids can be prone to degradation, especially if old or improperly stored.[1] Consider using a fresh batch or a more stable derivative like a pinacol (B44631) or MIDA boronate ester.[1]

  • Palladium Catalyst: Ensure your catalyst is active. Pd(0) catalysts can be sensitive to air. Using a pre-catalyst that is activated in situ can sometimes be more reliable.

  • Base: The choice and quality of the base are critical. For anhydrous conditions, bases like potassium trimethylsilanolate (TMSOK) or finely powdered, anhydrous potassium phosphate (B84403) (K₃PO₄) are often used.[1][8] Ensure the base is completely dry.

  • Solvents: Use freshly distilled, anhydrous solvents. Even small amounts of residual water can impact the reaction.

2. Reaction Conditions

  • Inert Atmosphere: The active Pd(0) species is highly susceptible to oxidation. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Temperature: Some anhydrous Suzuki couplings may require higher temperatures to proceed efficiently. If the reaction is sluggish, consider increasing the temperature.

  • Stirring: In heterogeneous reactions (e.g., with an insoluble base), vigorous stirring is essential to ensure adequate mixing and reaction rates.[1]

3. Potential Side Reactions

  • Protodeboronation: If you observe the formation of the arene corresponding to your boronic acid, protodeboronation is likely occurring. This suggests the presence of a proton source. While anhydrous conditions are meant to minimize this, trace water or acidic impurities can be the culprit. Using a more stable boronic ester can help.[5]

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is another common side reaction. This is often promoted by the presence of oxygen.[1] Rigorous degassing can help minimize homocoupling.

Quantitative Data Summary

The following tables summarize the effect of water on Suzuki coupling reactions based on literature data. Note that yields are highly substrate and condition-dependent.

Table 1: Effect of Water as a Co-solvent on Reaction Yield

Aryl HalideBoronic AcidSolvent System (v/v)BaseTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidTolueneK₃PO₄10012<10[Inferred from 18]
4-BromotoluenePhenylboronic acidToluene/H₂O (5:1)K₃PO₄10012>95[Inferred from 18]
4-BromoanisolePhenylboronic acidDioxaneK₂CO₃8024Low[Inferred from 4]
4-BromoanisolePhenylboronic acidDioxane/H₂O (4:1)K₂CO₃80395[Inferred from 4]

Table 2: Comparison of Anhydrous vs. Aqueous Conditions

ConditionBaseKey AdvantagesKey DisadvantagesTypical Yield Range
Anhydrous TMSOK, Anhydrous K₃PO₄Minimizes protodeboronation, suitable for moisture-sensitive substratesMay require more specialized, soluble bases; can be sluggish80-99%
Aqueous K₂CO₃, K₃PO₄, NaOHOften faster reaction rates, dissolves inorganic bases, generally robustCan promote protodeboronation, not suitable for all substrates85-98%

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling

This protocol is a general guideline for a Suzuki coupling under anhydrous conditions using a soluble base.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic ester (e.g., neopentylglycolboronate) (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium trimethylsilanolate (TMSOK) (1.5 mmol)

  • Anhydrous solvent (e.g., THF or Toluene) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic ester, and potassium trimethylsilanolate.

  • Add the anhydrous solvent via syringe.

  • Add the palladium pre-catalyst.

  • Seal the flask and stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Aqueous Suzuki-Miyaura Coupling

This protocol provides a general method for a Suzuki coupling using an aqueous base.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Aqueous base solution (e.g., 2M K₂CO₃) (2.0 mmol)

  • Organic solvent (e.g., Dioxane or Toluene) (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl halide, boronic acid, and palladium catalyst.

  • Add the organic solvent.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the aqueous base solution.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Proposed Role of Water in the Catalytic Cycle

Suzuki_Cycle_Water pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex base_exchange Base (OH⁻ from H₂O) pd_complex->base_exchange hydroxo_complex Ar-Pd(II)-OH(L2) base_exchange->hydroxo_complex transmetalation Transmetalation hydroxo_complex->transmetalation intermediate [Ar-Pd(II)-O-B(OH)₂-Ar']⁻ transmetalation->intermediate boronic_acid Ar'-B(OH)₂ borate_complex [Ar'-B(OH)₃]⁻ boronic_acid->borate_complex + OH⁻ borate_complex->transmetalation reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The proposed role of water in facilitating the transmetalation step of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Managing Protodeboronation of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the protodeboronation of arylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate this common side reaction in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation?

A1: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond in an organoborane compound, such as an arylboronic acid, and its replacement with a carbon-hydrogen bond.[1] This process converts the arylboronic acid (Ar-B(OH)₂) into the corresponding arene (Ar-H).[2] While it can be a useful transformation in specific synthetic strategies, it is most often an undesired side reaction in processes like the Suzuki-Miyaura coupling, as it consumes the boronic acid, reduces the yield of the desired product, and complicates purification.[1][3]

Q2: What are the key factors that promote protodeboronation?

A2: The tendency for an arylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the structure of the boronic acid itself.[1] Key influencing factors include:

  • Temperature: Higher reaction temperatures significantly accelerate the rate of protodeboronation.[4][5]

  • Base: The type and strength of the base are critical. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can promote the reaction.[6]

  • Proton Source: The presence of a proton source, most commonly water, is necessary for the reaction to occur.[7][8]

  • pH: The reaction pH is a crucial parameter. Simple non-basic arylboronic acids are generally most stable at neutral pH, whereas certain basic heteroaromatic boronic acids can be highly unstable at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][9]

  • Catalyst System: A slow or inefficient catalyst system can lead to prolonged reaction times, giving the competing protodeboronation reaction more time to occur.[7][10][11]

  • Electronic Properties: The electronic nature of the aryl group influences stability. Highly electron-deficient arylboronic acids can be particularly susceptible to base-catalyzed protodeboronation.[12][13]

Q3: Are boronic esters, like pinacol (B44631) esters, always more stable than boronic acids?

A3: It is a common strategy to convert boronic acids to esters, such as pinacol esters (Bpin), to improve stability and ease of handling.[14] While pinacol esters are often more resistant to oxidation, they do not universally guarantee greater stability against protodeboronation, especially under basic aqueous conditions.[7] The ester can hydrolyze back to the parent boronic acid in situ, which can then undergo protodeboronation.[2] However, other derivatives like N-methyliminodiacetic acid (MIDA) boronates and organotrifluoroborates show exceptional stability.[7][15] These are often used in "slow-release" strategies, where the stable precursor provides a low, steady concentration of the active boronic acid, minimizing its decomposition.[11][15]

Q4: How can I detect and quantify protodeboronation?

A4: Several common analytical techniques are effective for monitoring the formation of the protodeboronated byproduct. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for identifying and quantifying the arene byproduct against a known internal standard.[8] ¹¹B NMR can also be used to monitor the consumption of the boronic acid.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile arene byproducts.[8]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify all components in the reaction mixture, providing a clear picture of product formation and byproduct generation.[8][16]

Troubleshooting Guide

Issue: My Suzuki-Miyaura reaction has a low yield, and I am isolating a significant amount of the simple arene byproduct (Ar-H) instead of my desired biaryl product (Ar-Ar').

This is a classic indication that protodeboronation is outcompeting your desired cross-coupling reaction. Follow this troubleshooting workflow to diagnose and solve the issue.

TroubleshootingWorkflow start Low Yield & High Protodeboronation Observed step1 Step 1: Analyze Conditions start->step1 q1a Is Temperature > 80°C? step1->q1a Temperature q1b Using Strong Base (e.g., NaOH, KOH)? q1c Is excess H₂O present? a1a Action: Lower Temperature (e.g., 60-80°C) q1a->a1a Yes q1a->q1b No a1a->q1b a1b Action: Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃, KF) q1b->a1b Yes q1b->q1c No a1b->q1c a1c Action: Use Anhydrous Solvents or Minimize Water Content q1c->a1c Yes step2 Step 2: Evaluate Catalyst System q1c->step2 No a1c->step2 q2a Is the reaction sluggish? step2->q2a a2a Action: Use a more active catalyst/ ligand system (e.g., Buchwald-type) to accelerate coupling. q2a->a2a Yes step3 Step 3: Use a Stabilized Boron Reagent q2a->step3 No a2a->step3 q3a Is the free boronic acid known to be unstable? step3->q3a a3a Action: Switch to a more stable derivative. Pinacol Ester (Good) MIDA Ester (Excellent) Trifluoroborate (Excellent) q3a->a3a Yes end_node Problem Resolved q3a->end_node No a3a->end_node

Caption: A decision-tree workflow for troubleshooting low-yielding coupling reactions.

Data Summary

Quantitative data from various studies highlights how reaction parameters can be tuned to minimize protodeboronation.

Table 1: Effect of Base on Product Yield in a Heterocyclic Suzuki-Miyaura Coupling

Base Yield (%) Rationale
Et₃N 45 Organic bases are often less effective and can promote side reactions.
Na₂CO₃ 60 A common but moderately strong base.
K₂CO₃ 65 A slightly milder and often more effective base than Na₂CO₃.
K₃PO₄ 72 A mild and highly effective base for suppressing protodeboronation.[6][11]
CsF 92 Often provides superior yields by minimizing base-mediated decomposition.[4]

Adapted from a study on a heterocyclic system, this data shows that weaker inorganic bases often provide higher yields by reducing the rate of protodeboronation.[4]

Table 2: Comparison of Boronic Acid Derivatives for Stability and Use

Derivative Type General Stability Key Features & Use Cases
Boronic Acid Low to Moderate Highly reactive; prone to protodeboronation, oxidation, and trimerization.[7]
Pinacol Boronate Moderate to High More stable than boronic acids and good for purification, but can still hydrolyze and protodeboronate under basic conditions.[2][7]
Trifluoroborate Salt High Highly stable, crystalline solids; used in "slow-release" strategies by requiring in situ hydrolysis to the active boronic acid.[7][15]

| MIDA Boronate | Very High | Exceptionally stable, air-stable solids; enables a highly controlled slow release of the boronic acid, ideal for sensitive substrates.[7][11][15] |

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling using a Stabilized Boronic Ester

This protocol is a robust starting point for substrates prone to protodeboronation.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the arylboronic acid pinacol or MIDA ester (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).[11]

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium pre-catalyst and ligand (e.g., XPhos Pd G2, 1-2 mol%).[11]

  • Solvent Addition: Add a thoroughly degassed solvent mixture via syringe. For MIDA esters, a THF/H₂O (10:1) mixture is effective.[11] For pinacol esters, a dioxane/H₂O (5:1) mixture can be used.[7]

  • Reaction Execution: Seal the vessel and heat the reaction to a moderate temperature (e.g., 60-80 °C).[4] Monitor progress by TLC, GC-MS, or LC-MS, checking for both product formation and the protodeboronated byproduct.

  • Work-up: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Synthesis of an N-Methyliminodiacetic Acid (MIDA) Boronate Ester

This protocol is recommended for creating highly stable, slow-release versions of sensitive arylboronic acids.

  • Dissolution: In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a solvent mixture such as 1:1 toluene/DMSO.[4]

  • Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux. Water will be removed azeotropically, driving the condensation reaction to completion.

  • Isolation: After all water has been collected, cool the reaction mixture. The MIDA boronate often precipitates and can be isolated by filtration, washing with a non-polar solvent, and drying under vacuum.

Protocol 3: QC Test for Assessing Protodeboronation by ¹H NMR

This allows you to test the stability of your boronic acid under your proposed reaction conditions before committing to a full-scale reaction.

  • Sample Preparation: Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent you plan to use for the reaction.

  • Reaction Setup: In an NMR tube, combine the arylboronic acid (~0.05 mmol), the chosen base (e.g., K₃PO₄, 3 equiv.), and the internal standard stock solution. Omit the aryl halide and palladium catalyst.

  • Data Acquisition: Take an initial ¹H NMR spectrum (t=0). Then, heat the NMR tube to your target reaction temperature in a thermostatted oil bath.

  • Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes).

  • Analysis: By integrating the signals for the arylboronic acid and the newly appearing protodeboronated arene byproduct relative to the internal standard, you can calculate the rate and extent of decomposition under your specific conditions.

Visualizing Reaction Pathways and Influences

Pathways reactants Ar-B(OH)₂ + Ar'-X + Pd(0) Catalyst desired_path Suzuki-Miyaura Cross-Coupling reactants->desired_path Fast & Efficient Catalysis undesired_path Protodeboronation reactants->undesired_path High Temp, H₂O, Strong Base product Desired Product Ar-Ar' desired_path->product byproduct Side Product Ar-H undesired_path->byproduct

Caption: Competing pathways of a desired coupling reaction versus protodeboronation.

Factors pdb Rate of Protodeboronation temp High Temperature temp->pdb Increases base Strong Base base->pdb Increases water Water (Proton Source) water->pdb Increases time Long Reaction Time time->pdb Increases catalyst Slow Catalysis catalyst->pdb Increases stability Low Boron Reagent Stability stability->pdb Increases

Caption: Key factors that increase the rate of the protodeboronation side reaction.

References

Ligand selection for difficult Suzuki couplings involving substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ligand in the Suzuki-Miyaura coupling?

A1: The ligand plays a crucial role in the Suzuki-Miyaura coupling by stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and sterically bulky ligands are often used to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] The ligand's properties can significantly influence the reaction's efficiency, substrate scope, and selectivity.

Q2: My Suzuki coupling reaction is not working or giving low yields. What are the common causes?

A2: Several factors can contribute to a failed or low-yielding Suzuki coupling. Some of the most common issues include:

  • Poor Ligand Choice: The selected ligand may not be suitable for the specific substrates, especially in cases of steric hindrance or challenging electronic properties.

  • Protodeboronation: This is a significant side reaction where the boronic acid is replaced by a hydrogen atom, consuming the starting material.[3][4] This can be promoted by strong bases, the presence of water, and even certain bulky phosphine (B1218219) ligands.[3][4]

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, leading to an incomplete reaction.

  • Inappropriate Base: The strength and solubility of the base are critical. A base that is too strong can cause degradation of sensitive functional groups, while a weak base may not efficiently activate the boronic acid.[5]

  • Poor Solvent Choice and Solubility Issues: The insolubility of reactants, particularly the inorganic base, in the organic solvent can hinder the reaction.[5][6]

  • Presence of Oxygen: Oxygen can lead to the homocoupling of boronic acids and catalyst deactivation.[7]

Q3: How do I choose the right ligand for a sterically hindered phenylboronic acid?

A3: For sterically hindered substrates, bulky and electron-rich ligands are generally recommended to facilitate the coupling.[2][8]

  • Bulky Biarylphosphine Ligands: Ligands from the Buchwald family, such as SPhos, XPhos, and DavePhos, are widely used for coupling hindered substrates.[8][9]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands like SIPr and SIMes possess strong σ-donating properties and significant steric bulk, making them effective for challenging couplings.[10][11][12]

Q4: What ligands are suitable for electron-deficient or electron-rich phenylboronic acids?

A4: The electronic properties of the phenylboronic acid influence the transmetalation step.

  • Electron-Deficient Phenylboronic Acids: These substrates can be challenging due to a slower rate of transmetalation.[13][14] Highly electron-donating ligands, such as bulky biarylphosphines (e.g., SPhos, XPhos), can help accelerate this step.[13]

  • Electron-Rich Phenylboronic Acids: While generally more reactive, they can be prone to protodeboronation.[5] Careful selection of a milder base and potentially a less bulky ligand might be necessary.

Q5: When should I consider using an N-Heterocyclic Carbene (NHC) ligand instead of a phosphine ligand?

A5: NHC ligands can be advantageous in several situations. They are strong σ-donors and can form very stable complexes with palladium, which can enhance catalytic activity, particularly for less reactive aryl chlorides. In some cases, NHC ligands can offer different selectivity compared to phosphine ligands. For instance, SIPr and SIMes have been shown to provide orthogonal chemoselectivity in the coupling of chloroaryl triflates.[10][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation Inappropriate ligand for the substrate combination.Screen a panel of ligands, including bulky biarylphosphines (e.g., SPhos, XPhos) and NHC ligands (e.g., SIPr, SIMes).[8][9]
Low catalyst activity.Use a more active palladium precatalyst. For aryl chlorides, a highly electron-rich ligand is essential.[9]
Protodeboronation of the boronic acid.Use a milder base (e.g., K₃PO₄, KF), use the corresponding boronic ester, or ensure anhydrous reaction conditions.[5]
Significant protodeboronation observed Base is too strong or excess water is present.Switch to a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃. Use anhydrous solvents and dry the base before use.[5]
Ligand-promoted protodeboronation.While bulky ligands can be necessary, be aware that they can sometimes accelerate protodeboronation.[3][4] Consider screening different bulky ligands.
Homocoupling of the boronic acid is a major byproduct Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen).[5][7]
Use of a Pd(II) precatalyst without a proper reducing agent.Pd(II) sources can be reduced to the active Pd(0) by homocoupling two boronic acid molecules.[7] Ensure proper precatalyst activation.
Reaction stalls before completion Catalyst deactivation.Increase catalyst loading or consider a more robust ligand that can better stabilize the palladium center.
Poor solubility of the base.Ensure vigorous stirring. Consider a solvent system where the base has some solubility, or add a small amount of water if compatible with the substrates.[5]
Substrate with base-sensitive functional groups is degrading Base is too strong.Use a milder base such as K₂CO₃ or K₃PO₄.[5] Avoid strong bases like NaOH or alkoxides.[5]

Ligand Selection and Performance Data

The following table summarizes the performance of different ligands in a challenging Suzuki-Miyaura coupling reaction.

Table 1: Comparison of Ligands for the Coupling of 2-bromo-1,3,5-trimethylbenzene with Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemperature (°C)Yield (%)
P(OMe)₃3 mol% Pd₂(dba)₃K₃PO₄Dioxane95Good
PBu₃3 mol% Pd₂(dba)₃Cs₂CO₃Dioxane95Poor

Data adapted from literature reports for sterically hindered couplings.[15] The term "Good" indicates a significant product yield, while "Poor" suggests a low yield under the specified conditions.

Experimental Protocols

General Procedure for a Difficult Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., anhydrous powdered K₃PO₄, 2.0-3.0 equiv)[5]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[5]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, phenylboronic acid, palladium precatalyst, ligand, and base.[5]

  • Add the anhydrous, degassed solvent via syringe or cannula.[5]

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).[5]

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by adding water and extracting the product with an organic solvent. The organic layers are then combined, dried, and concentrated.

  • Purify the crude product by column chromatography.

Visual Guides

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X PdII Ar-Pd(II)(X)L₂ Pd0->PdII Oxidative Addition Transmetalation Transmetalation Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)(Ar')L₂ PdII->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' PdII_Ar->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Selection_Workflow start Start: Difficult Suzuki Coupling substrate_analysis Analyze Substrates: Steric Hindrance? Electronic Properties? start->substrate_analysis sterically_hindered Sterically Hindered? substrate_analysis->sterically_hindered electronically_challenging Electronically Challenging? (e.g., e⁻-deficient boronic acid, e⁻-rich aryl halide) sterically_hindered->electronically_challenging No buchwald_ligands Try Bulky Biarylphosphines (e.g., SPhos, XPhos) sterically_hindered->buchwald_ligands Yes aryl_chloride Aryl Chloride? electronically_challenging->aryl_chloride No electronically_challenging->buchwald_ligands Yes high_activity_catalyst Use High-Activity Catalyst System: Bulky, e⁻-rich ligand essential aryl_chloride->high_activity_catalyst Yes optimize Optimize Reaction Conditions: Base, Solvent, Temperature aryl_chloride->optimize No buchwald_ligands->optimize nhc_ligands Consider NHC Ligands (e.g., SIPr, SIMes) nhc_ligands->optimize high_activity_catalyst->nhc_ligands

Caption: A decision workflow for ligand selection in difficult Suzuki couplings.

References

Technical Support Center: Purification of Products from 2-Fluoro-6-methoxybenzeneboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for purifying reaction products derived from 2-Fluoro-6-methoxybenzeneboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my Suzuki-Miyaura coupling reaction, I see a significant amount of unreacted this compound in my crude NMR. What is the simplest way to remove it?

A1: The most straightforward method is to use a basic aqueous wash.[1][2] The boronic acid is acidic and will be deprotonated by a base like sodium hydroxide (B78521) (NaOH), forming a water-soluble boronate salt. This salt will partition into the aqueous layer during a liquid-liquid extraction, while your desired, typically less polar, biaryl product remains in the organic phase.

  • Recommended Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM).

    • Wash the organic layer with a 1-2 M aqueous NaOH solution.[1][2]

    • Separate the layers.

    • Wash the organic layer with brine to remove residual base.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1]

Q2: My desired product and the boronic acid impurities are co-eluting during silica (B1680970) gel chromatography. How can I improve the separation?

A2: Co-elution suggests that the polarities of your product and the impurity are too similar for the chosen solvent system. Here are several strategies to address this:

  • Solvent System Optimization: For polar compounds, standard hexane/ethyl acetate systems may be insufficient. Try a more polar solvent system, such as dichloromethane/methanol (e.g., 10:1 or 5:1 ratio), which can often improve separation.[2] Adding a small amount of acetic acid or triethylamine (B128534) to the eluent can also alter the retention of acidic or basic compounds, respectively.

  • Use of Scavenger Resins: Specialized silica-based scavenger resins containing diol or amino functionalities can selectively bind to and remove boronic acids from your product mixture.[1] This is a highly effective method for removing trace amounts of boronic acid.

  • Pre-Chromatography Workup: Ensure you have performed an effective basic wash (as described in Q1) before attempting chromatography. This will remove the bulk of the boronic acid, making the chromatographic separation of any remaining traces more manageable.

Q3: I suspect homocoupling of this compound is a major byproduct. How can I identify and remove it?

A3: The homocoupling product, 2,2'-difluoro-6,6'-dimethoxy-1,1'-biphenyl, is a common byproduct in Suzuki reactions, often promoted by the presence of oxygen.[3][4]

  • Identification: This symmetrical biaryl byproduct can be identified by NMR and mass spectrometry.

  • Removal:

    • Chromatography: The homocoupled product will have a different polarity compared to your desired unsymmetrical biaryl product and can typically be separated using flash column chromatography on silica gel.[5]

    • Crystallization: If your desired product is crystalline and the homocoupled product is not (or vice versa), recrystallization can be an effective purification method.[6][7]

Q4: How can I remove residual palladium catalyst and phosphine (B1218219) ligands from my product?

A4: Palladium catalysts and ligands like triphenylphosphine (B44618) (and its oxide) are common impurities.

  • Filtration: After the reaction, you can sometimes filter the cooled reaction mixture through a pad of Celite to remove precipitated palladium black.[7]

  • Chromatography: Most palladium complexes and phosphine oxides adhere well to silica gel. Standard flash chromatography is often sufficient for their removal.[5][8]

  • Extraction: A basic wash, as used for removing boronic acid, can also help remove some palladium complexes and phosphorus-containing byproducts.[2]

Purification Strategy Workflow

The following diagram outlines a general workflow for purifying products from reactions involving this compound.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., 1M NaOH wash) start->workup extraction Extract with Organic Solvent (e.g., EtOAc) workup->extraction dry_concentrate Dry & Concentrate Organic Layer extraction->dry_concentrate analysis1 Analyze Purity (TLC, LC-MS, NMR) dry_concentrate->analysis1 chromatography Silica Gel Chromatography analysis1->chromatography Impurities Present crystallization Recrystallization analysis1->crystallization Crystalline Product scavenger Use Scavenger Resin analysis1->scavenger Trace Boronic Acid pure_product Pure Product analysis1->pure_product Sufficiently Pure analysis2 Analyze Final Purity chromatography->analysis2 crystallization->analysis2 scavenger->analysis2 analysis2->chromatography Still Impure analysis2->pure_product Purity Confirmed

Caption: General purification workflow for boronic acid reaction products.

Key Experimental Protocols

Protocol 1: Basic Aqueous Extraction for Boronic Acid Removal
  • Reaction Quench: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent such as ethyl acetate (EtOAc) (approx. 3 volumes).

  • Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution and shake vigorously.[1] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Brine Wash: Wash the remaining organic layer with an equal volume of brine to neutralize any remaining base and aid in breaking up emulsions.

  • Drying and Concentration: Drain the organic layer into a flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1] Swirl and let it stand for 5-10 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now depleted of the acidic boronic acid.

Protocol 2: Flash Column Chromatography for General Purification
  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like DCM or acetone), adding silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., a starting mixture of 95:5 Hexane:EtOAc).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, gradually increasing the polarity if necessary (gradient elution) to move the compounds down the column.[8]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the desired product.

  • Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified product.

Impurity Troubleshooting Logic

This diagram helps diagnose and address common impurities.

G start Crude Product Analysis impurity1 Unreacted Boronic Acid start->impurity1 impurity2 Homocoupling Byproduct start->impurity2 impurity3 Catalyst/Ligand Residue start->impurity3 solution1 Basic Wash (1M NaOH) or Scavenger Resin impurity1->solution1 solution2 Chromatography or Recrystallization impurity2->solution2 solution3 Chromatography or Celite Filtration impurity3->solution3

Caption: Decision tree for addressing common reaction impurities.

Quantitative Data Summary

The efficiency of a purification method can be evaluated by comparing product yield and purity before and after the process. The following table provides representative data for common purification strategies.

Purification MethodStarting Purity (by NMR)Final Purity (by NMR)Typical Recovery YieldKey Impurities Removed
Basic Aqueous Wash ~70%~85-90%>95%Unreacted Boronic Acid, Boric Acid
Silica Gel Chromatography ~85%>98%70-90%Homocoupling Byproduct, Catalyst, Ligands
Recrystallization ~90%>99%50-85%Isomers, Homocoupling Byproduct
Scavenger Resin ~95%>99%>90%Trace Boronic Acid

References

Technical Support Center: Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the effect of base purity and selection on Suzuki-Miyaura reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during Suzuki reactions, with a focus on issues related to the choice and quality of the base.

Q1: What is the primary role of the base in a Suzuki-Miyaura reaction?

A1: The base has multiple critical functions within the catalytic cycle. Its main role is to activate the boronic acid by converting it into a more nucleophilic borate (B1201080) anion (e.g., [R-B(OH)₃]⁻)[1]. This borate species is then able to undergo the crucial transmetalation step with the palladium(II) complex. The base also facilitates the regeneration of the active Pd(0) catalyst from the Pd(II) precursor[1].

Q2: My reaction yield is low. How could the base be the cause?

A2: Low yields can frequently be traced back to several base-related issues:

  • Inappropriate Base Strength: A base that is too strong (e.g., NaOH, KOtBu) can cause degradation of sensitive functional groups, such as esters or ketones, on the starting materials or the product[1]. Conversely, a base that is too weak may not efficiently activate the boronic acid, leading to a slow or incomplete reaction[1].

  • Poor Solubility: Many common inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) have poor solubility in organic solvents[1]. If the base is not adequately dispersed or dissolved, it cannot effectively participate in the reaction, leading to low conversion[2]. Vigorous stirring or the use of a biphasic solvent system (e.g., Toluene/Water) can help mitigate this[3].

  • Base Purity and Quality: The purity of the base is critical. Impurities can potentially poison the palladium catalyst[4]. It is also important that the base is finely powdered and dry to ensure consistent results[5].

Q3: I am observing significant protodeboronation of my boronic acid. How can I prevent this?

A3: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with electron-rich or heteroaryl boronic acids[1]. This is often promoted by strong bases and the presence of water[1]. To minimize protodeboronation:

  • Use a Milder Base: Switching to a milder base like potassium fluoride (B91410) (KF) or potassium phosphate (K₃PO₄) can reduce the rate of this side reaction[1][2].

  • Use Boronic Esters: Boronic esters, such as pinacol (B44631) esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids[2][4].

  • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation[2].

Q4: My substrate has a base-sensitive functional group (e.g., an ester or an amide). Which base should I choose?

A4: For substrates containing base-labile functionalities, the use of mild bases is highly recommended to avoid side reactions like saponification or epimerization[1].

  • Potassium Phosphate (K₃PO₄) and Potassium Carbonate (K₂CO₃) are often excellent choices as they are sufficiently basic to promote the reaction without cleaving sensitive groups[1].

  • Potassium Fluoride (KF) is another mild option, particularly when even carbonates are too basic[6].

  • Avoid strong bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and alkoxides (e.g., NaOtBu) unless the stability of the substrate under these conditions has been confirmed[1].

Q5: My reaction has stalled or is proceeding very slowly. Could the base be the issue?

A5: Yes, a stalled reaction can be due to the base. If you suspect this is the case, consider the following:

  • Increase Base Equivalents: In some cases, particularly with challenging substrates, increasing the equivalents of the base (e.g., from 2.0 to 3.0-4.0 equivalents) can improve the reaction rate[7].

  • Switch to a Stronger, More Soluble Base: If milder bases are ineffective, and your substrate is stable, a stronger base might be necessary. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility in organic solvents, though it is more expensive[1][7].

  • Ensure an Inert Atmosphere: While not directly a base purity issue, oxygen can lead to the formation of undesired homocoupling byproducts and can deactivate the Pd(0) catalyst. Ensure the reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen)[5].

Data Presentation: Comparison of Base Performance

The selection of the base can have a significant impact on the yield of the Suzuki-Miyaura coupling. The following table summarizes quantitative data on the performance of various bases in the coupling of 4-iodoanisole (B42571) with phenylboronic acid.

EntryBase (equivalents)Solvent SystemTemperature (°C)Yield (%)Notes
1Na₂CO₃ (2.0)Toluene/H₂O8098A highly effective and common choice for standard couplings.[1][8]
2K₂CO₃ (2.0)Dioxane/H₂O100~95A reliable and frequently used base.[1]
3K₃PO₄ (3.0)Toluene90>95Excellent for substrates with base-sensitive functional groups.[1]
4Cs₂CO₃ (2.0)Dioxane100>95Often provides superior results due to better solubility, but is more costly.[1]
5NaOH (2.0)Toluene/H₂O80~90A strong base that carries a higher risk of promoting side reactions.[1]
6TEA (Triethylamine) (3.0)Toluene80<40Organic amines are generally less effective than inorganic bases.[1]
7KF (3.0)THF65~85A mild base suitable for sensitive substrates, though may require longer reaction times.

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions. This table should be used as a general guide.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Base-Sensitive Aryl Bromide

This protocol provides a starting point for reactions involving substrates with functionalities susceptible to degradation by strong bases.

Materials:

  • Aryl Bromide (with sensitive group) (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base: Anhydrous, powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, boronic acid (or ester), palladium catalyst, ligand, and K₃PO₄.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography[1].

Visualizations

The following diagrams illustrate key logical and experimental workflows related to the role of the base in Suzuki-Miyaura reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R_Base R¹-Pd(II)L_n-Base PdII_RX->PdII_R_Base Ligand Exchange PdII_R_Base->Pd0 Reductive Elimination Product R¹-R² PdII_R_Base->Product Boronate R²-B(OR)₃⁻ Boronate->PdII_R_Base Transmetalation Boronic_Acid R²-B(OH)₂ Boronic_Acid->Boronate Activation Base Base (e.g., OH⁻) Base->Boronic_Acid

Catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow decision decision action action start Low Yield in Suzuki Reaction q1 Substrate has base-sensitive groups? start->q1 a1_yes Switch to milder base (K₃PO₄, K₂CO₃, KF) q1->a1_yes Yes q2 Protodeboronation or homocoupling observed? q1->q2 No a1_yes->q2 a2_yes Use milder base (KF) Use boronic ester Ensure inert atmosphere q2->a2_yes Yes q3 Base insoluble in organic solvent? q2->q3 No a2_yes->q3 a3_yes Use biphasic solvent (e.g., Toluene/H₂O) Increase stirring rate Use Cs₂CO₃ q3->a3_yes Yes end Re-evaluate catalyst and other reaction conditions q3->end No a3_yes->end

Troubleshooting workflow for base-related issues.

References

How to handle sluggish Suzuki reactions with electron-rich halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for handling sluggish reactions, with a particular focus on electron-rich halides.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with an electron-rich aryl halide (e.g., chloroanisole) sluggish or failing?

A1: Sluggish or failed Suzuki reactions with electron-rich aryl halides, especially chlorides, are common and typically stem from the initial and often rate-determining step of the catalytic cycle: oxidative addition. Electron-donating groups on the aryl halide increase the electron density of the carbon-halogen bond, making it stronger and less susceptible to cleavage by the Pd(0) catalyst.[1][2] This slows down the entire catalytic process, leading to low or no product formation.

Q2: What is the first and most critical parameter to optimize for a sluggish Suzuki coupling with an electron-rich halide?

A2: The choice of ligand is the most critical parameter. For unreactive electron-rich aryl halides, standard ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective.[2] You should employ bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(tBu)₃).[2][3] These ligands promote the crucial oxidative addition step by stabilizing the electron-rich palladium center.

Q3: How does the choice of base affect the reaction? Which base should I use?

A3: The base is crucial for activating the boronic acid to form a more nucleophilic borate (B1201080) species, which facilitates transmetalation.[4] The choice of base is often solvent-dependent.

  • Strong bases like potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and alkali metal hydroxides (NaOH, KOH) are commonly used, especially in polar aprotic or ethereal solvents.[4][5]

  • For substrates with base-sensitive functional groups, milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF) may be necessary to prevent side reactions like ester hydrolysis.[4][6]

Q4: Can the solvent system significantly impact my reaction?

A4: Yes, the solvent plays a critical role in solubility, catalyst activity, and reaction rates. Aprotic solvents like dioxane, toluene (B28343), and THF are common. Often, a co-solvent of water is added to help dissolve the inorganic base and facilitate the formation of the active borate species.[1][7][8][9] The ratio of organic solvent to water can be a key parameter to optimize, with common ratios ranging from 2:1 to 10:1.[1]

Q5: My starting material is being consumed, but I'm not getting the desired product. What are the likely side reactions?

A5: If your starting material is consumed without forming the desired product, two common side reactions are likely occurring:

  • Protodeboronation: The boronic acid reacts with residual water or other proton sources, replacing the boron group with a hydrogen atom. This is more common with electron-rich or heteroaryl boronic acids and can be exacerbated by strong bases.[4] Using a more stable boronic ester (e.g., a pinacol (B44631) ester) can sometimes mitigate this issue.[3]

  • Dehalogenation: The aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This can be caused by impurities or certain reaction conditions.

Q6: I am observing the formation of a black precipitate (palladium black). What does this mean and how can I prevent it?

A6: The formation of palladium black indicates that your catalyst is decomposing and precipitating out of the solution, leading to a loss of catalytic activity. This can be caused by:

  • High Temperatures: Running the reaction at the lowest effective temperature can help.

  • Ligand Degradation: The ligand may not be robust enough for the reaction conditions. Consider switching to a more stable ligand, such as an N-heterocyclic carbene (NHC) or a different phosphine ligand.

  • Oxygen: Ensure the reaction is performed under a strictly inert atmosphere, as oxygen can degrade the Pd(0) catalyst.[1]

Q7: Are there alternatives to palladium catalysts for coupling electron-rich aryl chlorides?

A7: Yes, nickel-based catalysts have emerged as a powerful and cost-effective alternative for activating challenging aryl chlorides.[10][11][12][13][14] Catalyst systems like NiCl₂(PCy₃)₂ can be effective for Suzuki-Miyaura couplings of a range of aryl chlorides, including electron-rich and heterocyclic substrates.[13]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

dot

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Significant Side Product Formation (Dehalogenation or Homocoupling)

dot

Caption: Troubleshooting guide for common side reactions.

Data Presentation: Reaction Conditions for Electron-Rich Aryl Chlorides

The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of the challenging electron-rich substrate, 4-chloroanisole (B146269), with phenylboronic acid.

Table 1: Comparison of Different Ligands and Conditions

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃P(tBu)₃Cs₂CO₃Dioxane802498J. Am. Chem. Soc. 1998, 120, 9722
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001895J. Am. Chem. Soc. 2004, 126, 13028
Pd(OAc)₂XPhosK₃PO₄t-BuOH/H₂O100297J. Am. Chem. Soc. 2006, 128, 6046
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl alcohol1001285Org. Lett. 2011, 13, 1366

Table 2: Effect of Base with a Specific Catalyst System Catalyst System: Pd₂(dba)₃ (1.5 mol%), Ligand (3 mol%), Solvent: Dioxane, Temp: 100 °C

LigandBaseTime (h)Yield (%)
P(tBu)₃K₃PO₄2478
P(tBu)₃CsF2492
P(tBu)₃Cs₂CO₃2498

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Chloroanisole using a Buchwald Ligand

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • 4-Chloroanisole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[15]

  • Under a positive flow of inert gas, add the 4-chloroanisole and the arylboronic acid.

  • Add the degassed toluene and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 4-Chloroanisole

Reagents:

  • 4-Chloroanisole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • t-Amyl alcohol (5 mL)

Procedure:

  • In a glovebox, add NiCl₂(PCy₃)₂, K₃PO₄, 4-chloroanisole, and the arylboronic acid to an oven-dried vial with a stir bar.

  • Add t-amyl alcohol to the vial.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated aluminum block at 100 °C.

  • Stir the reaction mixture for 12-18 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The sluggishness in reactions with electron-rich halides primarily arises from the difficulty of the first step, Oxidative Addition.

dot

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R1-X (Aryl Halide) PdII_complex R1-Pd(II)L2-X OxAdd->PdII_complex Slow for e--rich Ar-Cl Transmetalation Transmetalation PdII_complex->Transmetalation + R2-B(OR)2 (activated by base) PdII_R1R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Product) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

References

Minimizing side reactions with 2-Fluoro-6-methoxybenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-6-methoxybenzeneboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reactions and minimizing common side reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your synthetic endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing targeted solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Cross-Coupling Product

  • Question: I am observing a low yield of my desired biaryl product in a Suzuki-Miyaura coupling reaction. What are the potential causes and how can I improve the yield?

  • Answer: Low yields are often attributed to two primary side reactions: protodeboronation and homocoupling of the boronic acid. Several factors can contribute to these undesired pathways.

    • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 1-fluoro-3-methoxybenzene. This side reaction is often promoted by acidic or basic conditions and the presence of water.[1][2]

    • Homocoupling: The boronic acid can couple with itself to form 2,2'-difluoro-6,6'-dimethoxybiphenyl. This is often facilitated by the presence of oxygen and certain palladium(II) precatalysts.[3][4]

    Troubleshooting Workflow for Low Yield

    LowYieldTroubleshooting Start Low Yield Observed ReagentCheck Verify Reagent Quality (Purity, Stoichiometry) Start->ReagentCheck ReagentCheck->Start Impurities Found ConditionCheck Review Reaction Conditions (Base, Solvent, Temperature) ReagentCheck->ConditionCheck Reagents OK CatalystCheck Optimize Catalyst System (Ligand, Precatalyst) ConditionCheck->CatalystCheck Conditions Reviewed ImprovedYield Improved Yield ConditionCheck->ImprovedYield DegassingCheck Ensure Proper Degassing CatalystCheck->DegassingCheck Catalyst Optimized CatalystCheck->ImprovedYield BoronicEster Consider Using Pinacol (B44631) Ester Derivative DegassingCheck->BoronicEster Degassing Confirmed BoronicEster->ImprovedYield

    Caption: A workflow diagram for troubleshooting low product yield.

    Recommendations:

    • Reagent Quality: Ensure the this compound is pure and dry. Boronic acids can dehydrate to form boroxines, which may have different reactivity.

    • Choice of Base: The strength and nature of the base are critical. Strong bases can accelerate protodeboronation.[1][5] Consider using milder bases like K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or NaOtBu.

    • Solvent System: Anhydrous solvents are preferable to minimize protodeboronation. A mixture of a non-polar organic solvent (e.g., dioxane, toluene) with a minimal amount of water is often effective.[6]

    • Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly impact the reaction outcome. For sterically hindered boronic acids, bulky electron-rich phosphine (B1218219) ligands such as SPhos or RuPhos can promote the desired cross-coupling over side reactions.[3][7]

    • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. High temperatures can sometimes promote decomposition and protodeboronation.[8]

    • Use of Boronic Esters: Converting the boronic acid to its pinacol ester derivative can enhance stability and reduce the rate of protodeboronation.[2][5]

Issue 2: Significant Formation of Homocoupling Byproduct

  • Question: My reaction mixture contains a significant amount of 2,2'-difluoro-6,6'-dimethoxybiphenyl. How can I suppress this homocoupling side reaction?

  • Answer: The formation of homocoupling products is a common issue, particularly with electron-rich boronic acids.

    Mechanism of Homocoupling

    HomocouplingMechanism cluster_0 Catalytic Cycle ArB(OH)2_1 ArB(OH)2 Ar-Pd-Ar Ar-Pd(II)-Ar ArB(OH)2_1->Ar-Pd-Ar Pd(II) Pd(II) Precatalyst Pd(II)->Ar-Pd-Ar 2x Transmetalation Ar-Ar Ar-Ar (Homocoupling) Ar-Pd-Ar->Ar-Ar Reductive Elimination Pd(0) Pd(0) Ar-Pd-Ar->Pd(0)

    Caption: A simplified mechanism for palladium-catalyzed homocoupling.

    Recommendations:

    • Thorough Degassing: Oxygen can promote homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

    • Palladium Precatalyst: Using a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) can sometimes reduce homocoupling, as the initial reduction step of Pd(II) to Pd(0) can itself generate species that promote this side reaction.[9]

    • Ligand Selection: Employing sterically hindered and electron-rich ligands can favor the cross-coupling pathway by accelerating the oxidative addition and reductive elimination steps of the main catalytic cycle.

    • Reaction Conditions: Lowering the reaction temperature and using the minimum necessary amount of boronic acid (a slight excess, e.g., 1.1-1.2 equivalents, is often sufficient) can help minimize homocoupling.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration is recommended.[11]

Q2: What is the role of the fluoro and methoxy (B1213986) groups in the reactivity of this boronic acid?

A2: The electronic properties of the substituents on the phenyl ring influence the reactivity of the boronic acid.

  • The methoxy (-OCH₃) group is electron-donating, which increases the electron density on the aromatic ring. This can make the transmetalation step of the Suzuki-Miyaura coupling faster but may also increase the propensity for homocoupling.

  • The fluoro (-F) group is electron-withdrawing, which decreases the electron density on the ring. This can sometimes make the boronic acid more stable towards protodeboronation. The ortho-position of both substituents also introduces steric hindrance, which can influence the rate of reaction.

Q3: Can I use this boronic acid in other cross-coupling reactions besides Suzuki-Miyaura?

A3: Yes, arylboronic acids are versatile reagents. Besides Suzuki-Miyaura coupling, this compound can potentially be used in other reactions such as Chan-Lam coupling for the formation of C-N or C-O bonds, and copper-catalyzed arylation reactions.[12] The specific reaction conditions would need to be optimized for each type of transformation.

Q4: What are some suitable analytical techniques to monitor the progress of my reaction and identify side products?

A4: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of starting materials. For more detailed analysis and identification of products and byproducts, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are highly effective. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B NMR) is invaluable for structural elucidation of the final product and any isolated side products.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precatalyst like Pd₂(dba)₃ and a ligand like SPhos)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Degassed water

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) or the palladium precatalyst and ligand.

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.

  • Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane) and a small amount of degassed water (e.g., 0.5 mL) via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (as monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel.

ParameterRecommended ConditionRationale
Boronic Acid Stoichiometry 1.1 - 1.5 equivalentsTo ensure complete consumption of the limiting aryl halide.
Palladium Catalyst Loading 1 - 5 mol%To achieve a reasonable reaction rate without excessive cost.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Milder bases often suppress protodeboronation.[1][5]
Solvent Dioxane, Toluene, DMEAnhydrous conditions are generally preferred.[6]
Temperature 80 - 110 °CTo provide sufficient energy for the reaction while minimizing thermal decomposition.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always exercise their own professional judgment and conduct appropriate safety assessments before undertaking any experimental work.

References

Technical Support Center: Scaling Up Suzuki Reactions with 2-Fluoro-6-methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-6-methoxybenzeneboronic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth transition from bench-scale to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: My scaled-up Suzuki reaction with this compound is giving a low yield. What are the most likely causes?

A1: Low yields in scaled-up Suzuki reactions with this substrate often stem from a few common issues. The primary suspect is often protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, rendering your starting material inactive.[1][2] This is particularly relevant for electron-rich boronic acids. Another common issue is incomplete conversion due to suboptimal reaction conditions, which becomes more pronounced on a larger scale. Factors to investigate include inefficient mixing, poor temperature control, and catalyst deactivation.

Q2: I'm observing a significant amount of homocoupling of my aryl halide. How can this be minimized?

A2: Homocoupling of the aryl halide is typically promoted by the presence of oxygen. While scaling up, ensuring a truly inert atmosphere becomes more challenging. It is crucial to thoroughly degas all solvents and the reaction vessel with an inert gas like argon or nitrogen before introducing the palladium catalyst. Additionally, the choice of palladium precursor and ligand can influence the extent of homocoupling.

Q3: What is protodeboronation and why is it a concern with this compound?

A3: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-fluoro-3-methoxybenzene and consumption of the boronic acid.[1] This side reaction is often promoted by high temperatures, strong bases, and the presence of excess water.[2] While not as susceptible as some electron-deficient heteroaryl boronic acids, the electron-donating methoxy (B1213986) group on this compound can still make it prone to this decomposition pathway, especially under prolonged reaction times at elevated temperatures.

Q4: Can I use the same catalyst and ligand that worked on a small scale for my scaled-up reaction?

A4: Not necessarily. While it's a good starting point, the optimal catalyst and ligand system can change upon scale-up. On a larger scale, catalyst stability and turnover number become more critical. For electron-rich boronic acids, bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos are often preferred as they can promote the desired catalytic cycle and enhance catalyst stability.[3] It is advisable to perform a small screen of catalysts and ligands under the scaled-up conditions if you encounter issues.

Q5: How critical is the choice of base when scaling up?

A5: The choice of base is critical. Strong bases can accelerate the undesired protodeboronation of the boronic acid.[2][4] Milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are generally preferred over strong hydroxides.[5] The physical properties of the base (e.g., particle size, solubility) can also impact reaction consistency on a larger scale, so using a consistent, high-quality source is important.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation Protodeboronation of Boronic Acid: High temperature, strong base, or prolonged reaction time leading to decomposition of this compound.[1][2]- Lower the reaction temperature. - Switch to a milder base (e.g., K₂CO₃, K₃PO₄). - Monitor the reaction closely and minimize reaction time. - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol (B44631) ester).[2]
Inefficient Mixing: Poor mass transfer in a larger reactor, leading to localized concentration gradients and incomplete reaction.- Increase stirring speed. - Use a reactor with appropriate baffles or impeller design for better agitation.
Catalyst Deactivation: Presence of oxygen or impurities in reagents or solvents.- Ensure all reagents are high purity and solvents are anhydrous and thoroughly degassed.[6] - Handle the catalyst under a strict inert atmosphere.
Formation of Impurities Homocoupling of Aryl Halide: Presence of oxygen in the reaction mixture.- Improve degassing procedure for solvents and the reaction vessel. - Ensure a continuous positive pressure of inert gas.
Protodeboronation Product (1-fluoro-3-methoxybenzene): See "Low or No Product Formation" above.- Implement the same corrective actions as for low yield due to protodeboronation.
Inconsistent Results Batch-to-Batch Variability in Reagent Quality: Inconsistent purity or water content of boronic acid, base, or solvents.- Use reagents from a reliable, consistent source. - Ensure solvents are consistently anhydrous.
Poor Temperature Control: Temperature overshoots or fluctuations in a large reactor.- Use a reactor with a reliable temperature control system. - For exothermic reactions, consider a controlled addition of reagents.

Experimental Protocols

General Protocol for Scaled-Up Suzuki-Miyaura Coupling

This protocol provides a starting point for a scaled-up reaction. Optimization of specific parameters for your particular aryl halide is recommended.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Setup: In a clean, dry reactor equipped with a mechanical stirrer, condenser, and thermocouple, add the aryl halide, this compound, and base.

  • Inert Atmosphere: Seal the reactor and purge with an inert gas for at least 30 minutes to remove all oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Addition: Add the degassed solvent mixture to the reactor via cannula or a pressure-equalizing dropping funnel.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[7]

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst, Base, and Solvent Screening
Catalyst System Base Solvent System (v/v) Temperature (°C) Notes
Pd(PPh₃)₄K₂CO₃Toluene/Water (4:1)90 - 100A classic, often reliable starting point.
Pd(dppf)Cl₂K₃PO₄Dioxane/Water (4:1)80 - 100Good for challenging couplings, may reduce side reactions.[3]
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/Water (10:1)80 - 110Highly active catalyst system, often good for electron-rich substrates.
Pd(OAc)₂ / XPhosK₃PO₄2-MeTHF/Water (10:1)80 - 100Another highly active system with a more environmentally friendly solvent.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII R¹-Pd(II)Ln-X Pd0->PdII Ar-X L1 OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)Ln-R² PdII->PdII_R2 Ar'-B(OH)₂ Base L2 Transmetal Transmetalation PdII_R2->Pd0 Product R¹-R² PdII_R2->Product L3 RedElim Reductive Elimination ArX Ar-X BoronicAcid Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield in Scaled-Up Reaction CheckReagents 1. Verify Reagent Quality - Boronic Acid Purity - Anhydrous Solvents - Active Catalyst Start->CheckReagents OptimizeBase 2. Optimize Base - Switch to milder base (K₂CO₃, K₃PO₄) - Ensure base is finely powdered CheckReagents->OptimizeBase Reagents OK OptimizeTemp 3. Adjust Temperature - Lower temperature to reduce protodeboronation OptimizeBase->OptimizeTemp Degassing 4. Improve Degassing - Thoroughly degas solvents - Maintain inert atmosphere OptimizeTemp->Degassing ScreenCatalyst 5. Re-screen Catalyst/Ligand - Test bulky, electron-rich ligands (e.g., SPhos, XPhos) Degassing->ScreenCatalyst Success Problem Resolved ScreenCatalyst->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

Validation & Comparative

A Comparative Analysis of 2-Fluoro-6-methoxybenzeneboronic Acid and 2-Fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. Substituted phenylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the reactivity of two ortho-substituted boronic acids: 2-Fluoro-6-methoxybenzeneboronic acid and 2-fluorophenylboronic acid. The comparison is based on established principles of organic chemistry and supported by available experimental data.

The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is primarily influenced by the electronic and steric nature of its substituents. These factors affect the transmetalation step of the catalytic cycle, which is often rate-determining.

Electronic Effects:

  • 2-Fluorophenylboronic acid: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the formation of the boronate species required for transmetalation.[1] In some cases, this can lead to faster reaction rates compared to unsubstituted phenylboronic acid.

  • This compound: This molecule possesses both an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group at the ortho positions. The methoxy group, through its resonance effect, can donate electron density to the aromatic ring, potentially counteracting the inductive effect of the fluorine. However, the oxygen of the methoxy group can also act as a coordinating atom, which may influence the reaction mechanism.

Steric Effects: Both molecules feature ortho substituents, which can introduce steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium complex during the transmetalation step, potentially slowing down the reaction rate.[2][3][4] The presence of two ortho substituents in this compound is expected to create a more sterically hindered environment compared to the single ortho substituent in 2-fluorophenylboronic acid.

Quantitative Performance Comparison
Boronic AcidCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Fluorophenylboronic acid9-Benzyl-6-chloropurinePd(PPh₃)₄ (2.5)K₂CO₃Toluene100-89
2-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (0.44)K₂CO₃DMF/H₂O (95:5)11048~95
This compoundPyridine-2-sulfonyl fluoride (B91410) (PyFluor)Pd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O (4:1)100-35

Data for 2-fluorophenylboronic acid is from studies on the coupling with a chloropurine and a bromofluorobenzene, respectively.[5][6] Data for this compound is from a study on its coupling with PyFluor.[7]

The data suggests that 2-fluorophenylboronic acid can participate in high-yielding Suzuki-Miyaura couplings with various aryl halides. The available data for this compound shows a more moderate yield in its coupling with a sulfonyl fluoride, which can be a challenging electrophile. The increased steric hindrance from the two ortho substituents in this compound may contribute to a lower reactivity compared to 2-fluorophenylboronic acid.

Experimental Protocols

Below is a general protocol for a microwave-assisted Suzuki-Miyaura cross-coupling reaction, which can be adapted for both this compound and 2-fluorophenylboronic acid. Microwave-assisted synthesis can often reduce reaction times and improve yields.[8]

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Microwave vial

Procedure:

  • To a microwave vial, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Mechanisms and Molecular Structures

To better understand the processes and molecules discussed, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pdiil Ar-Pd(II)-X(L_n) pd0->pdiil Oxidative Addition transmetal Ar-Pd(II)-Ar'(L_n) pdiil->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product aryl_halide Ar-X aryl_halide->pdiil boronic_acid Ar'-B(OH)₂ boronic_acid->transmetal base Base base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Structural and electronic comparison of the two boronic acids.

References

A Head-to-Head Comparison: 2-Fluoro-6-methoxybenzeneboronic Acid vs. Its Pinacol Ester Derivative in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic strategy. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction efficiency, handling, and purification. This guide provides an objective comparison between 2-Fluoro-6-methoxybenzeneboronic acid and its pinacol (B44631) ester derivative, offering insights for researchers, scientists, and drug development professionals to aid in the selection of the optimal reagent for their specific synthetic needs.

While direct head-to-head quantitative performance data for these specific compounds is sparse in publicly available literature, this comparison leverages well-established principles of boronic acid and boronate ester chemistry, supported by experimental observations from related systems.

Physicochemical Properties and Stability

The most significant distinction between a boronic acid and its pinacol ester lies in their stability and handling characteristics. Boronic acids are known for their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. They are also generally more sensitive to air and moisture. In contrast, the pinacol ester derivative offers enhanced stability, which translates to easier handling, purification, and long-term storage.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundThis compound pinacol ester
Molecular Formula C₇H₈BFO₃[1][2]C₁₃H₁₈BFO₃
Molecular Weight 169.95 g/mol [1][2]268.09 g/mol
Appearance White to off-white solid[1]White to off-white solid
Melting Point 120-125 °C[1]Not readily available
Stability Prone to dehydration to form boroxines; sensitive to air and moisture.Generally more stable to air and moisture; less prone to boroxine (B1236090) formation.[3]
Storage Recommended to store at -20°C.[4]Can often be stored at room temperature for extended periods.
Handling Requires careful handling to minimize exposure to air and moisture.Easier to handle and weigh due to enhanced stability.
Purification Can be challenging to purify via silica (B1680970) gel chromatography due to potential decomposition.Generally compatible with standard silica gel chromatography.

Performance in Suzuki-Miyaura Cross-Coupling

The choice between the boronic acid and its pinacol ester can impact the kinetics and overall yield of the Suzuki-Miyaura reaction. Generally, boronic acids are considered to be more reactive and may lead to faster reaction times. This is attributed to the ease of transmetalation of the boronic acid with the palladium catalyst. However, the pinacol ester can be advantageous in multi-step syntheses where the stability of the boron-containing fragment is crucial.

Kinetic studies on other arylboronic acids and their corresponding pinacol esters have shown that the boronic acid can react significantly faster.[5] While the pinacol ester may exhibit a slower reaction rate, it can still lead to high yields, and its increased stability can be beneficial in complex molecular syntheses, particularly in late-stage functionalization.[5] The presence of water can also play a role, with some studies suggesting that the in-situ hydrolysis of the pinacol ester to the more reactive boronic acid can be beneficial for the reaction efficiency.[6]

Table 2: Performance Characteristics in Suzuki-Miyaura Coupling

CharacteristicThis compoundThis compound pinacol ester
Reactivity Generally more reactive, leading to faster reaction times.[7]Generally less reactive, may require longer reaction times or higher temperatures.[5]
Transmetalation Typically undergoes faster transmetalation with the palladium catalyst.Transmetalation can be the rate-limiting step.
Yields Capable of providing high yields.Also capable of providing high yields, sometimes superior in complex systems due to stability.
Substrate Scope Broad applicability.Broad applicability, particularly useful for late-stage functionalization.
Side Reactions More prone to protodeboronation under certain conditions.Increased stability reduces the likelihood of premature decomposition.

Experimental Protocols

The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These should be considered as a starting point and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water or Toluene/Water)

Procedure:

  • Follow the same setup and inert atmosphere precautions as in Protocol 1, substituting the boronic acid with its pinacol ester and selecting an appropriate catalyst and base combination.

  • Heat the reaction mixture, potentially to a higher temperature (e.g., 90-110 °C) or for a longer duration as the pinacol ester may be less reactive.

  • Monitor the reaction progress and perform the work-up and purification as described in Protocol 1.

Visualization of the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction, which is applicable to both the boronic acid and its pinacol ester derivative.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boron Reagent & Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Palladium Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product Pure Coupled Product purify->final_product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and its pinacol ester derivative is contingent upon the specific requirements of the synthetic route.

  • This compound is the more reactive species, likely leading to faster reaction times, and may be preferable for straightforward couplings where stability is not a primary concern.

  • The pinacol ester derivative offers superior stability, simplifying handling, storage, and purification. It is an excellent choice for multi-step syntheses and for the preparation of compound libraries where long-term stability of the building block is advantageous.

Ultimately, the optimal choice of reagent will depend on a careful consideration of factors including the complexity of the substrates, the desired reaction kinetics, and the practical aspects of handling and storage. For novel synthetic routes, empirical evaluation of both reagents may be warranted to determine the most effective coupling partner.

References

A Comparative Guide to Alternative Reagents for 2-Fluoro-6-methoxybenzeneboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of reagents is a critical determinant in the success of modern synthetic chemistry, profoundly impacting reaction efficiency, substrate scope, and overall yield. 2-Fluoro-6-methoxybenzeneboronic acid is a valuable building block for introducing the 2-fluoro-6-methoxyphenyl moiety, a common structural motif in pharmaceuticals and advanced materials. However, the inherent challenges associated with boronic acids—namely their propensity for protodeboronation and dehydration into boroxine (B1236090) anhydrides—can compromise reaction reproducibility and shelf-life.[1]

This guide provides an objective comparison of viable alternatives to this compound for use in cross-coupling reactions. We will explore the performance of more stable and robust reagents such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates in Suzuki-Miyaura coupling, as well as organostannanes in Stille coupling, supported by experimental data from representative systems.

Alternative Reagents: A Focus on Stability and Reactivity

To overcome the limitations of boronic acids, several more stable derivatives have been developed. These alternatives not only offer superior handling and storage properties but can also provide unique reactivity profiles, leading to improved outcomes in challenging cross-coupling reactions.

  • Potassium Organotrifluoroborates (R-BF₃K): These reagents are crystalline, free-flowing solids that exhibit exceptional stability to air and moisture.[1] This high stability prevents degradation over long-term storage, a significant advantage over many boronic acids which can decompose at room temperature.[2] Prepared by treating the corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF₂), they serve as a robust source of the nucleophilic partner in Suzuki-Miyaura reactions.[3]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are another class of exceptionally air-stable boron reagents.[4] Their utility stems from a "slow-release" mechanism under specific basic conditions (e.g., using K₃PO₄).[5] This controlled release of the boronic acid into the reaction mixture keeps its concentration low, minimizing side reactions like protodeboronation and often leading to dramatically improved yields, especially when coupling unstable boronic acids or using challenging electrophiles like aryl chlorides.[4]

  • Organostannanes (R-SnR'₃): Used in the Stille cross-coupling reaction, organostannanes are stable to both air and moisture.[6] The Stille reaction is highly versatile with broad functional group tolerance.[7] However, the primary drawback of organostannanes is their high toxicity and the difficulty of removing tin byproducts, which has led to the broader adoption of boron-based reagents for many applications.[6][7]

Data Presentation: Performance Comparison

Table 1: Stability Comparison of Boronic Acids vs. Potassium Trifluoroborates

This table demonstrates the superior stability of trifluoroborate salts by comparing the yield of the salt prepared from fresh versus aged (stored open to air) boronic acids.

Heteroarylboronic AcidYield from Fresh Boronic Acid (%)Yield from Aged Boronic Acid (%)
Furan-2-ylboronic acid9131
Thiophen-2-ylboronic acid8545
Pyridine-3-ylboronic acid9368

Data synthesized from studies on heteroarylboronic acids, which are known for their instability.[1]

Table 2: Yield Comparison of MIDA Boronates vs. Boronic Acids with an Aryl Chloride

This table highlights the advantage of the "slow-release" strategy using MIDA boronates, which consistently outperform their corresponding boronic acids in the coupling of unstable 2-heterocyclic reagents with an aryl chloride.

2-Heterocyclic Boron ReagentCoupling PartnerBoron ReagentYield (%)
2-(Benzofuran-2-yl)4-Chloro-1,3-dimethoxybenzeneBoronic Acid50
MIDA Boronate 92
2-(Thiophen-2-yl)4-Chloro-1,3-dimethoxybenzeneBoronic Acid37
MIDA Boronate 94
2-(Indol-2-yl)4-Chloro-1,3-dimethoxybenzeneBoronic Acid14
MIDA Boronate 93

Reaction Conditions: Pd(OAc)₂ (4 mol%), SPhos (8 mol%), K₃PO₄ (3 equiv), Toluene (B28343)/H₂O (10:1), 80 °C, 12 h.[4]

Table 3: General Performance in Suzuki-Miyaura Coupling

This table provides a general comparison of reaction conditions and yields for different classes of organoboron reagents with various aryl halides.

Boron Reagent ClassCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Arylboronic AcidAryl BromidePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801270-95
Potassium AryltrifluoroborateAryl ChloridePd(OAc)₂ / RuPhosK₂CO₃Toluene / H₂O801880-95[8]
Aryl MIDA BoronateAryl ChloridePd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O60-801290-96[4]

Experimental Protocols

The following are representative methodologies for Suzuki-Miyaura cross-coupling reactions using the more stable alternative reagents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate

This protocol is adapted from established methods for the coupling of potassium aryltrifluoroborates with aryl chlorides.[8]

Materials:

  • Potassium 2-fluoro-6-methoxyphenyltrifluoroborate (1.05 equiv)

  • Aryl Chloride (e.g., 4-bromoanisole, 1.0 equiv)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • Toluene and Deionized Water (e.g., 10:1 ratio)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol), potassium 2-fluoro-6-methoxyphenyltrifluoroborate (0.525 mmol), and potassium carbonate (1.5 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

  • In a separate vial, add Pd(OAc)₂ (0.01 mmol) and RuPhos (0.02 mmol). Add this catalyst mixture to the Schlenk tube under a positive pressure of argon.

  • Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: General Procedure for Slow-Release Suzuki-Miyaura Coupling of a MIDA Boronate

This protocol is based on the slow-release conditions developed for coupling MIDA boronates with aryl chlorides.[4]

Materials:

  • 2-Fluoro-6-methoxyphenylboronic acid MIDA ester (1.2 equiv)

  • Aryl Chloride (e.g., 4-chloroanisole, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 6 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (B91453) and Water (e.g., 5:1 ratio)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine the 2-fluoro-6-methoxyphenylboronic acid MIDA ester (1.2 mmol), the aryl chloride (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.06 mmol), and K₃PO₄ (3.0 mmol).

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Seal the vessel and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction typically requires 10-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r2 reductive_elim Reductive Elimination pd2_r2->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product aryl_halide R¹-X aryl_halide->oxidative_add boron_reagent R²-B(OR)₂ boron_reagent->transmetalation base Base base->transmetalation

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental_Workflow start Setup reagents 1. Combine Aryl Halide, Boron Reagent, and Base start->reagents atmosphere 2. Evacuate and Backfill with Inert Gas (3x) reagents->atmosphere solvent 3. Add Degassed Solvents atmosphere->solvent catalyst 4. Add Catalyst/Ligand Solution solvent->catalyst reaction 5. Heat to Desired Temperature (e.g., 80-100 °C) catalyst->reaction workup 6. Cool, Dilute, and Perform Aqueous Workup reaction->workup purify 7. Dry and Concentrate Organic Layer workup->purify product 8. Purify by Column Chromatography purify->product end Final Product product->end

References

A Comparative Guide to the Reactivity of Fluoro-Substituted Phenylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into phenylboronic acids significantly alters their chemical properties, impacting their reactivity in pivotal reactions such as the Suzuki-Miyaura cross-coupling. This guide provides an objective comparison of the performance of ortho-, meta-, and para-fluoro-substituted phenylboronic acid isomers, supported by experimental data and detailed methodologies to aid in the selection of reagents for organic synthesis.

The Influence of Fluorine Substitution on Reactivity

The position of the fluorine atom on the phenyl ring dictates the electronic and steric environment of the boronic acid functional group. These factors, in turn, influence the key steps of the Suzuki-Miyaura catalytic cycle, namely the transmetalation and reductive elimination steps. Generally, electron-withdrawing groups, such as fluorine, can increase the Lewis acidity of the boron atom, which may facilitate the formation of the boronate complex required for transmetalation. However, the strong inductive effect of an ortho-fluorine substituent can also impact the stability of the organopalladium intermediates.

Quantitative Data Summary

The following tables summarize the available quantitative data on the reactivity of fluoro-substituted phenylboronic acid isomers. Direct comparison of yields can be challenging due to variations in reaction conditions across different studies. However, the data provides valuable insights into the performance of each isomer.

Table 1: Comparison of Acidity (pKa) of Fluorophenylboronic Acid Isomers

IsomerpKaReference
Phenylboronic Acid8.86[1]
2-Fluorophenylboronic Acid7.82[1]
3-Fluorophenylboronic Acid8.42[1]
4-Fluorophenylboronic Acid8.77[1]

Note: Lower pKa indicates higher acidity.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling Reactions

Boronic Acid IsomerAryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O751.798[2][3]
3,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (1 mol%)K₂CO₃DMF/H₂O751.798[3]
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[3][4]
Phenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[3]
Pentafluorophenylboronic AcidIodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90[3][5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. The following is a representative methodology for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with various fluoro-substituted phenylboronic acid isomers.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), the fluoro-substituted phenylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water, or DMF/water) via syringe.

  • The reaction mixture is then heated to the desired temperature (e.g., 70-110 °C) and stirred for the specified time.

Reaction Monitoring and Work-up:

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualizing Reaction Mechanisms and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical processes and the interplay of different factors influencing reactivity.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Di-organopalladium Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Boronic Acid Ar'-B(OH)3- Borate Complex Ar'-B(OH)2->Ar'-B(OH)3- Activation Base Base Base->Ar'-B(OH)3- Ar'-B(OH)3-->Ar-Pd(II)-X(L2)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Factors cluster_isomers Isomer-Specific Effects Reactivity Reactivity of Fluoro-Phenylboronic Acid Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric Inductive Inductive Effect (-I) Electronic->Inductive Mesomeric Mesomeric Effect (+M) Electronic->Mesomeric Ortho Ortho-Substitution Steric->Ortho Ortho_F ortho-Fluoro Inductive->Ortho_F Strongest Meta_F meta-Fluoro Inductive->Meta_F Strong Para_F para-Fluoro Inductive->Para_F Strong Mesomeric->Para_F Weakest (+M) Ortho->Ortho_F Increased Hindrance Meta Meta-Substitution Para Para-Substitution

References

A Comparative Guide to the Efficacy of Palladium Precatalysts in Suzuki-Miyaura Coupling with 2-Fluoro-6-methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of palladium precatalyst is paramount for the success of these reactions, particularly when employing challenging substrates such as 2-Fluoro-6-methoxybenzeneboronic acid. This boronic acid, with its electron-withdrawing fluorine and sterically demanding ortho-methoxy group, is prone to protodeboronation, making the selection of a highly active and rapidly activating catalyst essential for achieving high yields and reaction efficiency.

This guide provides an objective comparison of various palladium precatalysts, with a focus on the advanced Buchwald generations, for the Suzuki-Miyaura coupling involving this compound and its analogs. The information presented is based on experimental data from studies on structurally similar fluorinated and sterically hindered boronic acids, offering a strong foundation for catalyst selection and reaction optimization.

Data Presentation: Performance of Palladium Precatalysts

The following table summarizes the performance of different palladium precatalysts in Suzuki-Miyaura cross-coupling reactions with challenging arylboronic acids, including those with ortho-fluoro substituents. While direct comparative data for this compound is limited in the literature, the presented data for analogous systems provides a valuable baseline for catalyst selection. Later generation Buchwald precatalysts (G3 and G4) are generally more effective for these challenging couplings due to their enhanced stability and rapid generation of the active Pd(0) species.[1]

PrecatalystLigandAryl Halide PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
XPhos Pd G2XPhosAryl ChlorideK₃PO₄Dioxane/H₂O80-1102-24Good-Exc.A highly efficient precatalyst for challenging couplings, including those with heteroaryl chlorides and unstable boronic acids.[2]
SPhos Pd G2SPhosAryl BromideK₃PO₄Toluene/H₂O10012~95Effective for a range of Suzuki-Miyaura couplings.
BrettPhos Pd G2BrettPhosAryl ChlorideK₂CO₃t-AmylOH11018~70-90Particularly effective for C-O couplings and can be highly efficient for certain Suzuki-Miyaura reactions at room temperature.
XPhos Pd G3XPhosAryl ChlorideK₃PO₄Dioxane/H₂ORT-1000.5-4Exc.Offers rapid activation and high stability, making it suitable for unstable boronic acids. Often provides higher yields in shorter reaction times compared to G2 precatalysts.[3]
SPhos Pd G3SPhosAryl BromideK₃PO₄Dioxane/H₂O802~98Demonstrates high activity and is a reliable choice for a broad scope of substrates.
BrettPhos Pd G3BrettPhosAryl HalideCs₂CO₃Dioxane10012~90Versatile catalyst with enhanced stability in solution compared to earlier generations.
XPhos Pd G4XPhosAryl ChlorideK₃PO₄Dioxane/H₂ORT-800.5-2Exc.Generates a less intrusive N-methylcarbazole byproduct compared to G3, which can be advantageous in sensitive reactions. Often shows similar or slightly improved performance over G3.[3]

Note: "Exc." denotes excellent yields, typically >90%. Data is compiled from studies on analogous systems and serves as a guideline. Optimization for this compound is recommended.

Experimental Protocols

Below is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction, which can be adapted for reactions with this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium precatalyst (0.01-2 mol%), and the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, THF, often with a small amount of water) to the reaction vessel via syringe. A typical solvent ratio is 4:1 organic solvent to water.

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. For smaller scale reactions, the freeze-pump-thaw method can also be employed.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (ranging from room temperature to 110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Mandatory Visualization

The following diagrams illustrate the generalized experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Reactants B Add to Reaction Vessel A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress D->E F Cool and Quench E->F G Extraction F->G H Purification G->H I Product Isolation H->I

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide: 2-Fluoro-6-methoxybenzeneboronic Acid vs. Potassium Aryltrifluoroborates in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an objective comparison between the commonly used 2-Fluoro-6-methoxybenzeneboronic acid and the increasingly popular alternative, potassium aryltrifluoroborates, supported by experimental data from analogous systems.

Key Performance Indicators: Stability, Stoichiometry, and Reactivity

The primary distinction between boronic acids, such as this compound, and potassium aryltrifluoroborates lies in their stability and ease of handling.

Potassium Aryltrifluoroborates: These reagents are generally crystalline, free-flowing solids that exhibit exceptional stability to air and moisture.[1] This allows for prolonged storage without significant degradation. Their enhanced stability stems from the tetracoordinate boron center, which is less susceptible to protodeboronation compared to the tricoordinate boron in boronic acids.[2] This stability often allows for the use of near-stoichiometric amounts of the trifluoroborate salt in coupling reactions, improving atom economy.

This compound: As a boronic acid, this reagent is susceptible to dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines. This can complicate reaction stoichiometry and potentially impact reactivity.[1] Boronic acids, particularly those with certain substitution patterns, can also be prone to protodeboronation, especially under challenging reaction conditions or during prolonged storage.

dot

G cluster_0 Reagent Stability Comparison Boronic_Acid 2-Fluoro-6-methoxy- benzeneboronic Acid (R-B(OH)₂) Boroxine Cyclic Trimeric Anhydride (Boroxine) Boronic_Acid->Boroxine - H₂O (Dehydration) Protodeboronation_BA Protodeboronation (loss of boron) Boronic_Acid->Protodeboronation_BA Decomposition Pathway Boroxine->Boronic_Acid + H₂O Trifluoroborate Potassium Aryltrifluoroborate (R-BF₃K) Stable Stable, Crystalline Solid Trifluoroborate->Stable High Stability

Caption: Stability pathways of boronic acids versus potassium aryltrifluoroborates.

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling for a Heteroarylboronic Acid and its Trifluoroborate Salt

Boron ReagentCoupling PartnerProduct Yield (%)Reference
4-Methylthiophen-2-ylboronic acid (as received)Aryl Halide69%[2]
Potassium 4-Methylthiophen-2-yltrifluoroborate (from recrystallized boronic acid)Aryl Halide95%[2]

This data illustrates the significant yield improvement observed when using a purified boronic acid converted to its more stable trifluoroborate salt.

Table 2: Performance of Various Potassium Aryltrifluoroborates in Suzuki-Miyaura Coupling

Potassium AryltrifluoroborateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Potassium Phenyltrifluoroborate1-BromonaphthalenePd(OAc)₂K₂CO₃Methanol98%N/A
Potassium 4-Methylphenyltrifluoroborate4-BromoanisolePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O95%N/A
Potassium 2-Thienyltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Ethanol96%[2]
Potassium Indol-5-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Ethanol95%[2]

The high yields across a range of substrates demonstrate the robustness of potassium aryltrifluoroborates in Suzuki-Miyaura cross-coupling reactions.

Experimental Protocols

Detailed methodologies for the conversion of a boronic acid to its trifluoroborate salt and for a general Suzuki-Miyaura cross-coupling reaction are provided below.

Protocol 1: Synthesis of Potassium 2-Fluoro-6-methoxyphenyltrifluoroborate

This protocol is adapted from general procedures for the conversion of arylboronic acids to their corresponding potassium trifluoroborate salts.

G Start Start: this compound in Methanol Cool Cool to 0-5 °C (Ice Bath) Start->Cool Add_KHF2 Add aqueous KHF₂ solution (Potassium Bifluoride) Cool->Add_KHF2 Stir Stir at room temperature (e.g., 1 hour) Add_KHF2->Stir Concentrate Remove Methanol (Rotary Evaporation) Stir->Concentrate Extract Extract with hot Acetonitrile Concentrate->Extract Filter Filter to remove insoluble salts Extract->Filter Final_Concentrate Concentrate the filtrate to dryness Filter->Final_Concentrate End End: Potassium 2-Fluoro-6-methoxyphenyltrifluoroborate Final_Concentrate->End

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Representative Procedure using Potassium Aryltrifluoroborate:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), potassium 2-fluoro-6-methoxyphenyltrifluoroborate (1.1-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the degassed solvent (e.g., toluene/water or ethanol), followed by the palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%) and ligand (e.g., RuPhos or SPhos, 2-10 mol%).

  • Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

For researchers engaged in the synthesis of complex molecules, the choice between this compound and its corresponding potassium trifluoroborate salt involves a trade-off between convenience and performance. While the boronic acid may be readily available, its potential instability can lead to lower and less reproducible yields.

The conversion of this compound to its potassium trifluoroborate salt offers significant advantages. The enhanced stability of the trifluoroborate translates to a longer shelf-life, simplified handling, and often more reliable and higher-yielding Suzuki-Miyaura cross-coupling reactions. For demanding syntheses where reproducibility and high yields are paramount, the use of potassium 2-fluoro-6-methoxyphenyltrifluoroborate is a highly recommended strategy.

References

MIDA Boronates: A Superior Platform for the Slow Release of Boronic Acids in Demanding Chemical Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of modern synthetic chemistry, the stability and controlled reactivity of building blocks are paramount. Boronic acids, while invaluable in carbon-carbon bond formation, are notoriously unstable, posing significant challenges in storage and application. N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution, offering exceptional stability and a unique capacity for the slow release of boronic acids, thereby enhancing reaction yields and enabling novel synthetic strategies.

This guide provides an objective comparison of MIDA boronates with other common boronic acid surrogates, supported by experimental data, to aid in the selection of the optimal reagent for specific research and development needs.

Unparalleled Stability and Controlled Release

MIDA boronates are air-stable, crystalline solids that are compatible with a wide range of reaction conditions and purification techniques, including silica (B1680970) gel chromatography.[1][2] This inherent stability contrasts sharply with that of free boronic acids, which are prone to decomposition via protodeboronation, oxidation, and polymerization, especially for sensitive classes such as 2-heterocyclic, vinyl, and cyclopropyl (B3062369) derivatives.[1][3]

The key advantage of MIDA boronates lies in their ability to undergo controlled hydrolysis to release the active boronic acid in situ. This "slow-release" mechanism is crucial when working with unstable boronic acids, as it maintains a low concentration of the reactive species in the reaction mixture, minimizing degradation and side reactions.[1][3]

Performance Comparison: MIDA Boronates vs. Alternatives

The superiority of MIDA boronates is particularly evident when compared to free boronic acids and other protecting groups in cross-coupling reactions.

Benchtop Stability

MIDA boronates exhibit exceptional long-term stability at room temperature under air, a critical factor for the reliability and reproducibility of synthetic procedures.

Compound ClassMIDA Boronate (% remaining after ≥60 days)[3]Free Boronic Acid (% remaining after 15 days)[3]
2-Furan>95%<5%
2-Benzofuran>95%75%
2-Thiophene>95%60%
2-Pyrrole>95%<5%
2-Benzothiophene>95%85%
2-Indole>95%<5%
Vinyl>95%<5%
Cyclopropyl>95%<5%
Cross-Coupling Efficiency

The slow release of boronic acids from MIDA boronates translates directly to significantly improved yields in Suzuki-Miyaura cross-coupling reactions, especially with challenging substrates.

Boronic Acid/MIDA BoronateCross-Coupling Yield with Aryl Chloride (Free Boronic Acid)[3]Cross-Coupling Yield with Aryl Chloride (MIDA Boronate)[3]
2-Furan68%96%
2-Benzofuran50%92%
2-Thiophene37%94%
2-Pyrrole51%90%
2-Benzothiophene61%95%
2-Indole14%93%
Vinyl45%85%
Cyclopropyl95%96%

While other boronic acid surrogates such as pinacol esters , trifluoroborates , and diethanolamine (DEA) adducts offer improved stability over free boronic acids, MIDA boronates provide a more general solution for a wider range of unstable boronic acids and offer more predictable and tunable release kinetics.[1][4] Pinacol esters, for instance, can be less reactive and their hydrolysis can be sluggish or require harsh conditions.[5][6] Trifluoroborates and DEA adducts, while stable, may not offer the same degree of slow-release control as MIDA boronates.[4][7]

Understanding the Mechanism: Fast vs. Slow Release

The versatility of MIDA boronates stems from two distinct hydrolysis mechanisms, allowing for either rapid or slow release of the boronic acid.[8][9][10]

MIDA MIDA Boronate Fast Fast Release (<10 min @ 23°C) MIDA->Fast Strong Base Slow Slow Release (~3 h @ 60°C) MIDA->Slow Mild Base BA Boronic Acid Fast->BA Slow->BA NaOH aq. NaOH K3PO4 aq. K3PO4

Caption: Dual hydrolysis pathways of MIDA boronates.

  • Fast Release: Treatment with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH), leads to rapid hydrolysis, typically within minutes at room temperature.[8][10] This is suitable for situations where the generated boronic acid is relatively stable.

  • Slow Release: The use of a milder base, such as potassium phosphate (B84403) (K3PO4) in a biphasic solvent system (e.g., dioxane/water), promotes a gradual and sustained release of the boronic acid over several hours.[1][10] This is the key to successfully employing unstable boronic acids in cross-coupling reactions.

Experimental Protocols

General Procedure for Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the cross-coupling of an aryl or heteroaryl chloride with a MIDA boronate.[3]

Materials:

  • Aryl/heteroaryl chloride (1.0 equiv)

  • MIDA boronate (1.0-1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2, 5 mol%)

  • SPhos (10 mol%)

  • Potassium phosphate (K3PO4, 7.5 equiv)

  • Dioxane and Water (5:1 v/v)

Procedure:

  • To a reaction vessel, add the aryl/heteroaryl chloride, MIDA boronate, Pd(OAc)2, SPhos, and K3PO4.

  • Add the dioxane/water solvent mixture.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 6 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

cluster_workflow Slow-Release Cross-Coupling Workflow start Combine Reactants: Aryl Halide, MIDA Boronate, Catalyst, Base, Solvent degas Degas Mixture start->degas heat Heat to 60°C degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product cluster_decision Decision Tree for Boronic Acid Surrogates q1 Is the boronic acid stable to storage and reaction conditions? a1_yes Use Free Boronic Acid q1->a1_yes Yes a1_no Use a Protecting Group q1->a1_no No q2 Is slow, controlled release critical for reaction success (e.g., for unstable BAs)? a1_no->q2 a2_yes Use MIDA Boronate q2->a2_yes Yes a2_no Consider Pinacol Ester or other stable surrogates q2->a2_no No

References

Navigating Byproduct Formation in Suzuki-Miyaura Couplings of 2-Fluoro-6-methoxybenzeneboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds. However, the use of electronically nuanced substrates such as 2-Fluoro-6-methoxybenzeneboronic acid can introduce challenges, primarily in the form of byproduct formation which can complicate purification and diminish yields. This guide provides an objective comparison of reaction outcomes with this substrate, focusing on the formation of common byproducts and offering insights into reaction optimization through catalyst and condition selection. The experimental data presented herein is compiled to assist researchers in anticipating and mitigating these side reactions.

Understanding the Key Byproducts

In the palladium-catalyzed cross-coupling of this compound, two principal byproducts often compete with the desired cross-coupled product:

  • Protodeboronation Product (1-Fluoro-3-methoxybenzene): This byproduct arises from the cleavage of the C-B bond and its replacement with a C-H bond, effectively reverting the boronic acid to its parent arene. This reaction is often promoted by the presence of water and the basic conditions inherent to the Suzuki-Miyaura coupling.

  • Homocoupling Product (2,2'-Difluoro-6,6'-dimethoxy-1,1'-biphenyl): This symmetrical biaryl is formed from the coupling of two molecules of the starting boronic acid. The presence of oxygen and certain palladium catalyst systems can favor this undesired reaction pathway.

The formation of these byproducts is highly dependent on the reaction conditions, particularly the choice of palladium catalyst, ligand, base, and solvent.

Comparative Performance of Palladium Catalysts

The selection of the palladium catalyst and its associated ligand is critical in directing the reaction towards the desired cross-coupling product while minimizing byproduct formation. Below is a summary of the performance of various catalytic systems in the Suzuki-Miyaura coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole).

Table 1: Comparison of Catalyst Performance in the Suzuki-Miyaura Coupling of this compound

Catalyst SystemDesired Product Yield (%)Protodeboronation (%)Homocoupling (%)
Pd(PPh₃)₄751510
PdCl₂(dppf)85105
Pd(OAc)₂ + SPhos9253
Pd₂(dba)₃ + XPhos95<5<2

Note: The data presented in this table is illustrative and compiled based on typical outcomes for structurally similar fluorinated arylboronic acids. Actual yields may vary depending on specific reaction conditions and substrates.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for various aryl halide coupling partners.

General Experimental Protocol for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, 5 mL) are then added. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to isolate the desired product and identify byproducts.

Protocol for Byproduct Analysis by GC-MS

The crude reaction mixture (a small aliquot) is diluted with a suitable solvent (e.g., dichloromethane). The solution is then injected into a gas chromatograph-mass spectrometer (GC-MS). The gas chromatography separates the components of the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass spectra for each separated component, allowing for their identification by comparing the fragmentation patterns with a spectral library or known standards. The relative peak areas in the chromatogram can be used to quantify the distribution of the desired product and the major byproducts.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for catalyst screening.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Experimental_Workflow cluster_prep Preparation cluster_screening Catalyst Screening cluster_analysis Analysis cluster_conclusion Conclusion A Select Aryl Halide and This compound B Reaction with Pd(PPh3)4 A->B C Reaction with PdCl2(dppf) A->C D Reaction with Pd(OAc)2/SPhos A->D E Reaction with Pd2(dba)3/XPhos A->E F GC-MS and NMR Analysis of Crude Reaction Mixtures B->F C->F D->F E->F G Quantify Product and Byproducts (Protodeboronation, Homocoupling) F->G H Identify Optimal Catalyst System for Desired Product G->H

Spectroscopic Validation of Suzuki Products: A Comparative Guide for 2-Fluoro-6-methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules. For professionals in drug development and materials science, the precise characterization of the resulting biaryl structures is paramount. This guide provides a comparative analysis of the spectroscopic validation of Suzuki coupling products derived from 2-Fluoro-6-methoxybenzeneboronic acid against common alternative boronic acids.

Performance Comparison: Spectroscopic Data

The successful synthesis of biaryl compounds via Suzuki coupling is typically confirmed using a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below is a comparative summary of the expected and reported spectroscopic data for the coupling products of this compound and two common alternatives—2-methoxybenzeneboronic acid and 2-fluorobenzeneboronic acid—with various aryl halides.

Table 1: ¹H NMR Data of Suzuki Coupling Products (in CDCl₃)
Boronic AcidAryl HalideProductKey ¹H NMR Signals (δ, ppm)
This compound Bromobenzene2-Fluoro-6-methoxybiphenylEstimated: Aromatic protons expected in the range of 6.7-7.6 ppm. The methoxy (B1213986) group signal is anticipated around 3.8-3.9 ppm as a singlet.
4-Bromoanisole2-Fluoro-4',6-dimethoxybiphenylEstimated: Aromatic protons expected in the range of 6.7-7.5 ppm. Two distinct singlets for the methoxy groups are anticipated around 3.8-3.9 ppm.
4-Bromotoluene2-Fluoro-6-methoxy-4'-methylbiphenylEstimated: Aromatic protons expected in the range of 6.7-7.5 ppm. A singlet for the methoxy group around 3.8 ppm and a singlet for the methyl group around 2.4 ppm are expected.
2-Methoxybenzeneboronic acid Bromobenzene2-Methoxybiphenyl7.63-7.70 (m, 2H), 7.48-7.56 (m, 2H), 7.40-7.47 (m, 3H), 7.13 (ddd, J = 28.4, 17.4, 4.6 Hz, 2H), 3.90 (d, J = 0.9 Hz, 3H)[1]
4-Bromoanisole2,4'-Dimethoxybiphenyl7.56-7.52 (m, 4H), 7.40 (t, J = 6.0 Hz, 1H), 6.98 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H)[2]
4-Bromotoluene2-Methoxy-4'-methylbiphenyl7.26-7.23 (m, 6H), 6.97-6.94 (m, 2H), 3.85 (s, 3H), 2.28 (s, 3H)[2]
2-Fluorobenzeneboronic acid Bromobenzene2-FluorobiphenylAromatic protons typically appear in the range of 7.2-7.6 ppm.
4-Bromoanisole2-Fluoro-4'-methoxybiphenyl7.54−7.43 (m, 4H), 7.14−7.04 (m, 2H), 6.96 (d, J = 9.0 Hz, 2H), 3.84 (s, 3H)[3]
4-Bromotoluene2-Fluoro-4'-methylbiphenylAromatic protons are expected in the range of 7.1-7.5 ppm, with a methyl singlet around 2.4 ppm.
Table 2: ¹³C NMR Data of Suzuki Coupling Products (in CDCl₃)
Boronic AcidAryl HalideProductKey ¹³C NMR Signals (δ, ppm)
This compound Bromobenzene2-Fluoro-6-methoxybiphenylEstimated: Aromatic carbons from ~110-160 ppm. A signal for the methoxy carbon is expected around 55-56 ppm. The carbon attached to fluorine will show a large coupling constant.
4-Bromoanisole2-Fluoro-4',6-dimethoxybiphenylEstimated: Aromatic carbons from ~110-160 ppm. Two distinct methoxy carbon signals are expected around 55-56 ppm.
4-Bromotoluene2-Fluoro-6-methoxy-4'-methylbiphenylEstimated: Aromatic carbons from ~110-160 ppm. A methoxy carbon signal around 55 ppm and a methyl carbon signal around 21 ppm are expected.
2-Methoxybenzeneboronic acid Bromobenzene2-Methoxybiphenyl156.3, 136.4, 135.4, 130.6, 130.5, 129.2, 128.6, 128.2, 120.6, 110.9, 55.3[3]
4-Bromoanisole2,4'-DimethoxybiphenylSignals expected in the aromatic region and a prominent methoxy signal around 55 ppm.
4-Bromotoluene2-Methoxy-4'-methylbiphenyl158.6, 141.7, 135.6, 134.5, 130.4, 130.4, 127.1, 125.9, 113.6, 55.3, 20.7
2-Fluorobenzeneboronic acid Bromobenzene2-FluorobiphenylAromatic carbons from ~115-160 ppm, with the carbon-fluorine bond showing a characteristic large coupling constant.
4-Bromoanisole2-Fluoro-4'-methoxybiphenyl161.9 (d, J = 244 Hz), 158.9, 136.7 (d, J = 3.4 Hz), 132.5, 128.0 (d, J = 8.0 Hz), 127.8, 115.3 (d, J = 21 Hz), 114.1, 55.2[3]
4-Bromotoluene2-Fluoro-4'-methylbiphenylAromatic carbons expected in the range of ~115-160 ppm, with a methyl signal around 21 ppm.
Table 3: Mass Spectrometry Data of Suzuki Coupling Products
Boronic AcidAryl HalideProductMolecular Weight ( g/mol )Expected [M]⁺ or [M+H]⁺ (m/z)
This compound Bromobenzene2-Fluoro-6-methoxybiphenyl202.22~202
4-Bromoanisole2-Fluoro-4',6-dimethoxybiphenyl232.25~232
4-Bromotoluene2-Fluoro-6-methoxy-4'-methylbiphenyl216.25~216
2-Methoxybenzeneboronic acid Bromobenzene2-Methoxybiphenyl184.23184[4]
4-Bromoanisole2,4'-Dimethoxybiphenyl214.26~214
4-Bromotoluene2-Methoxy-4'-methylbiphenyl198.26198
2-Fluorobenzeneboronic acid Bromobenzene2-Fluorobiphenyl172.20172
4-Bromoanisole2-Fluoro-4'-methoxybiphenyl202.22202
4-Bromotoluene2-Fluoro-4'-methylbiphenyl186.23186

Experimental Protocols

Detailed and consistent experimental procedures are crucial for reproducible results and valid comparisons.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water (e.g., 4:1 ratio, 5 mL).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl.

Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified product for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the product. The molecular ion peak ([M]⁺ or [M+H]⁺) is the primary indicator of the product's identity.

Visualizing the Process

To further clarify the experimental and logical flow, the following diagrams have been generated.

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)2 (Base) Diaryl_Pd(II) Ar-Pd(II)-Ar' Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar'

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Spectroscopic_Validation_Workflow Start Purified Suzuki Product NMR_Prep NMR Sample Preparation (Dissolve, Filter) Start->NMR_Prep MS_Prep MS Sample Preparation (Dilute in Volatile Solvent) Start->MS_Prep 1H_NMR ¹H NMR Spectroscopy NMR_Prep->1H_NMR 13C_NMR ¹³C NMR Spectroscopy NMR_Prep->13C_NMR Mass_Spec Mass Spectrometry (GC-MS or LC-MS) MS_Prep->Mass_Spec Data_Analysis Spectra Interpretation and Data Comparison 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis Mass_Spec->Data_Analysis Confirmation Structural Confirmation of Biaryl Product Data_Analysis->Confirmation

Caption: Workflow for spectroscopic validation.

References

Comparative Guide to LC-MS Analysis of 2-Fluoro-6-methoxybenzeneboronic Acid Reaction Crudes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of reaction mixtures is fundamental to successful synthetic chemistry. This guide offers an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of a reaction crude containing 2-Fluoro-6-methoxybenzeneboronic acid, a common reagent in cross-coupling reactions. The guide provides supporting experimental data and detailed methodologies to assist in the selection and implementation of the most suitable analytical approach.

This compound is a key building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds.[1][2] Accurate monitoring of these reactions is essential for optimization, determining yield, and identifying impurities. LC-MS stands out as a powerful analytical technique for this purpose, offering high sensitivity and specificity.[3][4] However, the analysis of boronic acids can be complicated by their tendency to form trimeric anhydrides, known as boroxines.[5][6]

This guide will focus on a hypothetical Suzuki-Miyaura reaction between this compound and 1-bromo-4-nitrobenzene (B128438) to illustrate the application of LC-MS in analyzing the resulting crude mixture.

Comparison of Analytical Methodologies: LC-MS vs. Alternatives

The choice of analytical technique is critical for obtaining reliable and comprehensive data from a reaction mixture. Below is a comparison of LC-MS with other common analytical methods.

ParameterLC-MSGC-MSNMRTLC
Specificity Very HighHighHighLow to Moderate
Sensitivity Very High (pg/mL to ng/mL)[7]High (pg to ng)Moderate to Low (µg to mg)Low (µg to ng)
Sample Throughput HighHighLowHigh
Quantitative Accuracy HighHighHighLow
Identification of Unknowns ExcellentGoodGoodPoor
Derivatization Required Not typically[3]Often required for polar analytes[8]NoNo

Hypothetical Suzuki-Miyaura Reaction

To provide a practical context, we will consider the following Suzuki-Miyaura coupling reaction:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2-Fluoro-6-methoxybenzeneboronic_acid This compound Reaction Suzuki-Miyaura Coupling 2-Fluoro-6-methoxybenzeneboronic_acid->Reaction 1-bromo-4-nitrobenzene 1-bromo-4-nitrobenzene 1-bromo-4-nitrobenzene->Reaction Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/Water Solvent->Reaction Expected_Product 2-Fluoro-6-methoxy-4'-nitrobiphenyl Reaction->Expected_Product Byproducts Byproducts Reaction->Byproducts

Caption: A simplified diagram of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Reversed-Phase LC-MS

This protocol outlines a robust method for the analysis of the crude reaction mixture from the hypothetical Suzuki-Miyaura coupling.

1. Sample Preparation:

  • Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 1:1 solution of acetonitrile (B52724) and water.

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2. LC-MS System and Conditions:

  • LC System: A UPLC or HPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Mass Spectrometer: A time-of-flight (TOF) or triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3][7]

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Data Acquisition: Full scan mode (m/z 100-1000).

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Reaction_Mixture Reaction Mixture Aliquot Dilution Dilute in Acetonitrile/Water Reaction_Mixture->Dilution Filter Filter (0.22 µm) Dilution->Filter LC_Separation Reversed-Phase LC (C18 Column) Filter->LC_Separation MS_Detection MS Detection (ESI Negative) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition

Caption: A flowchart illustrating the key steps in the LC-MS analysis workflow.

Data Presentation

The following table summarizes hypothetical data from the LC-MS analysis of the reaction crude.

CompoundRetention Time (min)Observed m/z [M-H]⁻Calculated MassRelative Abundance (%)
This compound2.5169.04169.9515
1-bromo-4-nitrobenzene5.2200.93 / 202.93201.9910
2-Fluoro-6-methoxy-4'-nitrobiphenyl (Product)6.8246.06247.2170
Homocoupling byproduct of boronic acid4.1248.08248.243
Protodeboronation byproduct1.8123.05124.122

Conclusion

For the analysis of this compound reaction crudes, LC-MS provides unparalleled sensitivity and specificity, enabling the accurate identification and quantification of reactants, products, and byproducts.[4][5] While other techniques such as GC-MS, NMR, and TLC have their merits, LC-MS offers a more comprehensive and efficient solution for reaction monitoring in a research and drug development setting. The detailed protocol and comparative data presented in this guide serve as a valuable resource for scientists seeking to implement robust analytical methodologies in their synthetic workflows.

References

X-ray crystallography of derivatives from 2-Fluoro-6-methoxybenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids are a class of compounds widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The three-dimensional structure of these molecules, determined by X-ray crystallography, provides invaluable insights into their reactivity and potential for molecular recognition.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for phenylboronic acid and several of its fluoro-substituted and methoxycarbonyl-substituted analogs. This data allows for a direct comparison of the effects of substitution on the crystal packing and molecular geometry.

ParameterPhenylboronic Acid[1][2]2-Fluorophenylboronic Acid[3]3-Fluorophenylboronic Acid[4][5]4-Methoxycarbonylphenylboronic Acid[6]
Formula C₆H₇BO₂C₆H₆BFO₂C₆H₆BFO₂C₈H₉BO₄
Molecular Weight 121.93 g/mol 139.92 g/mol 139.92 g/mol 179.98 g/mol
Crystal System OrthorhombicMonoclinicMonoclinicMonoclinic
Space Group Iba2P2₁/cP2₁/cP2₁/c
a (Å) 17.9049(7)5.101725.7560(12)Not Reported
b (Å) 15.3264(5)5.556605.027(1)Not Reported
c (Å) 9.8113(2)22.058722.402(5)Not Reported
α (°) 90909090
β (°) 9094.73191.19(3)Not Reported
γ (°) 90909090
Volume (ų) 2691.6Not Reported648.1(2)Not Reported
Z 1644Not Reported

Experimental Protocols

The following sections detail generalized methodologies for the key experiments cited in the crystallographic analysis of boronic acid derivatives.

Synthesis and Crystallization

Synthesis of 4-amino-3-fluorophenylboronic acid: A common synthetic route involves the protection of the amine group of a starting aniline, followed by a lithium-bromine exchange, reaction with a borate (B1201080) ester (e.g., trimethyl borate), and subsequent acidic hydrolysis to yield the boronic acid.[7]

Crystallization: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound. For example, crystals of 4-methoxycarbonylphenylboronic acid were grown from a solution of 1% methanol (B129727) in dichloromethane (B109758) layered with hexane.[6] Similarly, single crystals of 3-fluorophenylboronic acid were obtained by the slow evaporation of an acetonitrile (B52724) solution.[5]

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, often at low temperatures (e.g., 100-173 K) to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) is used. A series of diffraction images are collected by rotating the crystal through a range of angles.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares procedures to minimize the difference between the observed and calculated structure factors.[1] Hydrogen atoms are often located from a difference Fourier map and refined isotropically.[5]

Visualizations

The following diagrams illustrate a typical experimental workflow for single-crystal X-ray crystallography and a common application of boronic acids in the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Boronic Acid Derivative purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation / Cooling dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

suzuki_miyaura reactant1 Organohalide (R-X) product Coupled Product (R-R') reactant1->product + reactant2 Boronic Acid / Ester (R'-B(OR)2) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., Na2CO3) base->product

References

A Comparative Yield Analysis of Chloro-, Bromo-, and Iodo-arenes in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of aryl halide is a critical parameter in optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the performance of iodoarenes, bromoarenes, and chloroarenes when coupled with a representative boronic acid, supported by experimental data and detailed methodologies.

The reactivity of aryl halides in the Suzuki-Miyaura reaction is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. This energy influences the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The generally accepted trend for halide reactivity is I > Br > Cl > F, a direct consequence of the decreasing strength of the C-X bond down the halogen group.[1] This means that aryl iodides are the most reactive, allowing for milder reaction conditions, while aryl chlorides are the least reactive and often require more forcing conditions or specialized catalyst systems to achieve high yields.[2]

Comparative Yield Data

The following table summarizes quantitative data from various studies, directly comparing the performance of chloro-, bromo-, and iodo-arenes in Suzuki-Miyaura coupling reactions under similar conditions.

Aryl Halide (Ar-X)Boronic AcidCatalyst SystemBaseSolventConditionsYield (%)
4-IodotoluenePhenylboronic AcidPd(OAc)₂ / 7aK₃PO₄Dioxane80 °C, 5 min95%
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / 7aK₃PO₄Dioxane80 °C, 30 min92%
4-ChlorotoluenePhenylboronic AcidPd(OAc)₂ / 7aK₃PO₄Dioxane80 °C, 24 h45%
Iodobenzene4-Methylphenylboronic AcidCuBrK₂CO₃DMF110 °C, 8 h42%[3]
BromobenzenePhenylboronic AcidMag-IL-Pd (0.025 mol%)K₂CO₃H₂O60 °C, 6-7.5 hHigh Yield[4]
ChlorobenzenePhenylboronic AcidPd/NiFe₂O₄-DMF/H₂O-Unsatisfactory conversion after 24h[5]
4-Chloropyridine HCl(from B₂Pin₂)SiliaCat DPP-Pd (1 mol%)KOAcIsopropanol80 °C, 3 h35%[6]
4-Chloropyridine HCl(from B₂Pin₂)SiliaCat DPP-Pd (1 mol%)KOAcIsopropanol80 °C, 17 h86%[6]
7-Chloro-4-iodoquinolinePhenylboronic AcidPd(OAc)₂K₃PO₄Water100 °C98% (regioselective at C-I)[7]
4,7-DichloroquinolinePhenylboronic AcidPd(OAc)₂K₃PO₄Water100 °C78% (at C-4) + 12% (disubstituted)[7]

Note: The specific boronic acid, catalyst, and conditions significantly impact yield. This table provides a general comparison based on available literature.

Experimental Protocols

This section provides a generalized protocol for a Suzuki-Miyaura reaction that can be adapted to compare the reactivity of different aryl halides.

Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of an iodoarene, bromoarene, and chloroarene with phenylboronic acid.

Materials:

  • Aryl Halide (e.g., 4-iodotoluene, 4-bromotoluene, 4-chlorotoluene) (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mol%)

  • Phosphine (B1218219) Ligand (e.g., SPhos, PCy₃) (0.04 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, or DMF/H₂O mixture) (5 mL)

  • Internal standard for GC/NMR analysis (e.g., 1,4-dimethoxybenzene)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), the base (2.0 mmol), the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular time intervals and analyzing them by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.

  • Determine the isolated yield and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Analysis: Plot the percentage yield (determined by GC or NMR against an internal standard) versus time for the chloro-, bromo-, and iodo-arene reactions to generate a reaction profile. This will allow for a direct comparison of their respective reaction rates and final yields under identical conditions.

Mechanistic Visualization

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept in understanding the reactivity differences between aryl halides. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle cluster_boron pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (I, Br, Cl) pdi_complex Ar-Pd(II)-X (L_n) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_biaryl Ar-Pd(II)-Ar' (L_n) transmetalation->pdi_biaryl - M-X boronate Ar'-B(OR)₂ activated_boron [Ar'-B(OR)₂(OH)]⁻ boronate->activated_boron + Base base Base (e.g., OH⁻) activated_boron->transmetalation M⁺ reductive_elimination Reductive Elimination pdi_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between an iodo-, bromo-, or chloro-arene for a Suzuki-Miyaura coupling represents a trade-off between reactivity, cost, and substrate availability.

  • Iodoarenes are the most reactive partners due to the weak C-I bond, which facilitates a rapid rate of oxidative addition. This makes them ideal for reactions requiring mild conditions, low catalyst loadings, or when coupling with less reactive boronic acids.

  • Bromoarenes offer a balance of good reactivity and greater stability and are often preferred for a wide range of applications.[8] They are generally less expensive than their iodo- counterparts.

  • Chloroarenes are the most cost-effective but least reactive aryl halides.[2] Their use often necessitates more forcing conditions, higher catalyst loadings, and specialized, electron-rich bulky phosphine ligands to achieve satisfactory yields.[2][6] However, for large-scale industrial syntheses, the economic advantage of using chloroarenes can be significant, justifying the development of optimized catalytic systems.

References

The Enduring Benchmark: Evaluating Modern Catalysts Against the Veteran Pd(PPh3)4 in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh3)4, has been a cornerstone catalyst in the organic chemist's toolkit for constructing carbon-carbon and carbon-heteroatom bonds. Its reliability and broad applicability have established it as a benchmark against which new catalytic systems are measured. However, the evolution of catalyst design has introduced a new generation of highly active and versatile palladium complexes. This guide provides a comparative analysis of these modern catalysts against the traditional Pd(PPh3)4 for key cross-coupling reactions, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in catalyst selection and optimization.

Modern palladium catalysts, often featuring bulky, electron-rich phosphine (B1218219) ligands (such as Buchwald's biarylphosphines) or N-heterocyclic carbenes (NHCs), have been developed to overcome some of the limitations of Pd(PPh3)4. These newer systems can offer higher turnover numbers, broader substrate scope (including challenging aryl chlorides), and milder reaction conditions. For instance, palladium precursors like Pd(OAc)2 and Pd2(dba)3, when combined with specialized ligands, often form more active catalytic species in situ compared to the stable, 18-electron complex of Pd(PPh3)4.[1][2]

This comparison will delve into four of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Comparative Performance Data

The following tables summarize the performance of Pd(PPh3)4 against more contemporary catalyst systems in various cross-coupling reactions. The data highlights differences in yield, reaction time, and catalyst loading.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh3)42,5-diiodopyrazineK3PO41,4-Dioxane/H2O9012Good[3]
Pd(OAc)2 / SPhos2,5-diiodopyrazineK3PO4Toluene10016High[3]
Pd(PPh3)41-chloro-2-nitrobenzeneNa2CO3MeOH/H2O80 (MW)-82[4]
Pd-ECNBromobenzeneK3PO4Dioxane/H2O80-~98[5]
Pd(PPh3)4BromobenzeneK3PO4Dioxane/H2O80-~75[5]

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.[3]

Table 2: Heck Reaction of Aryl Halides with Alkenes
Catalyst SystemAryl HalideAlkeneBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)2IodobenzeneStyreneEt3NGVL130~95[6]
Pd(PPh3)4IodobenzeneStyreneEt3NGVL130~85[6]
Pd/LDH-FAryl BromidesStyrene---High[7]
PSSy-[Pd3]+1-bromo-4-iodobenzenet-butyl acrylateNa2CO3DMF80High[5]
Pd(OAc)21-bromo-4-iodobenzenet-butyl acrylateNa2CO3DMF80Moderate[5]
Table 3: Sonogashira Coupling of Aryl Halides with Phenylacetylene (B144264)
Catalyst SystemAryl HalideCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh3)2Cl2Aryl BromidesCuIEt3NDMF--High[8]
Pd(PPh3)4Aryl BromidesCuIEt3NDMF--Good[8]
Pd/NH2-SiO2Aryl IodidesNone-Ethylene Glycol--Good[9]
Pd(CF3COO)2 / PPh32-amino-3-bromopyridineCuIEt3NDMF100390[10]
(NHC)Pd(II)PPh34-bromoacetophenoneNoneKOtBuDMF1004High[11]
Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines
Catalyst Precursor / LigandAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)2 / X-PhosHaloarenesVarious AminesKOt-BuToluene1000.17Good to Excellent[12]
Pd2(dba)3 / BINAPHaloarenesVarious AminesNaOt-BuToluene110-High[12]
Pd(dba)2 / X-Phos4-chlorotolueneMorpholineNaOt-BuToluenereflux694
Pd(PPh3)4Aryl FluorosulfonatesAryl AminesCs2CO3Toluene11012Moderate to Good[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for each of the four major cross-coupling reactions, highlighting a traditional approach with Pd(PPh3)4 and a more modern alternative.

Suzuki-Miyaura Coupling

Protocol 1: Traditional Method Using Pd(PPh3)4 [13]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K2CO3, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., dimethoxyethane and water, 4:1 ratio, 5 mL total).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture at 80-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Modern Method Using a Pd(OAc)2/SPhos System [8]

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K3PO4, 2.0 mmol).

  • Catalyst Pre-formation (optional but recommended): In a separate vessel, pre-stir Pd(OAc)2 (0.02 mmol, 2 mol%) and the SPhos ligand (0.04 mmol, 4 mol%) in the reaction solvent for a few minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene, 5 mL) and the catalyst solution to the main reaction vessel.

  • Reaction: Heat the mixture at 100-110 °C for 2-18 hours.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Heck-Mizoroki Reaction

Protocol 3: Traditional Method Using Pd(OAc)2/PPh3 [13]

  • Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (e.g., Et3N, 1.5 mmol), and PPh3 (0.04 mmol, 4 mol%).

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., DMF or acetonitrile, 5 mL) followed by Pd(OAc)2 (0.02 mmol, 2 mol%).

  • Reaction: Heat the mixture at 100-120 °C for 12-24 hours.

  • Work-up: After cooling, filter the mixture to remove the ammonium (B1175870) salt, and partition the filtrate between water and an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the residue by chromatography.

Protocol 4: Modern Ligandless Method in a Green Solvent [6]

  • Reaction Setup: In a reaction vial, combine the aryl iodide (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., Et3N, 1.2 mmol).

  • Solvent and Catalyst Addition: Add γ-valerolactone (GVL) (1 mL) as the solvent, followed by Pd(OAc)2 (0.001 mmol, 0.1 mol%).

  • Reaction: Heat the reaction at 130 °C for 30 minutes.

  • Work-up and Purification: Follow a standard aqueous work-up and chromatographic purification.

Sonogashira Coupling

Protocol 5: Classic Pd(PPh3)4/CuI System [8]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol).

  • Catalyst Addition: Add Pd(PPh3)4 (0.02 mmol, 2 mol%).

  • Reaction: Stir the reaction mixture at room temperature to 60 °C until completion.

  • Work-up and Purification: Follow a standard aqueous work-up and chromatographic purification.

Protocol 6: Copper-Free with a Pd-NHC Catalyst [11]

  • Reaction Setup: In a reaction tube, combine the aryl bromide (1.0 mmol), phenylacetylene (1.2 mmol), and a strong base (e.g., KOtBu, 1.2 mmol).

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., DMF, 4 mL) and the (NHC)Pd(II)PPh3 complex (0.01 mmol, 1.0 mol%).

  • Reaction: Heat the mixture at 100 °C for 4 hours.

  • Work-up and Purification: Follow a standard aqueous work-up and chromatographic purification.

Buchwald-Hartwig Amination

Protocol 7: Traditional Method Using a Pd(0) Source and a Bulky Phosphine Ligand

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium source (e.g., Pd2(dba)3, 0.01 mmol, 1 mol% Pd), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Heat the mixture at 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, quench the reaction with water and perform a standard extractive work-up, followed by chromatographic purification.

Protocol 8: Modern Pre-catalyst Approach [12]

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., KOt-Bu, 1.4 mmol).

  • Catalyst Addition: Add a pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the degassed solvent (e.g., t-BuOH, 5 mL).

  • Reaction: Heat the mixture at 80-100 °C for 0.5-4 hours.

  • Work-up and Purification: Follow a standard aqueous work-up and chromatographic purification.

Visualizing the Process

To better understand the relationships and workflows in catalyst benchmarking, the following diagrams are provided.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) or Olefin Insertion (Heck) PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Reactant1 Ar-X Reactant1->OxAdd Aryl Halide Reactant2 R-M / R-NH2 / Alkene Reactant2->Transmetal Coupling Partner

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide, Coupling Partner, Base solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst System solvent->catalyst heating Heat under Inert Atmosphere catalyst->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench and Extract monitoring->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify product Characterized Product purify->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

A Comparative Guide to Isotopic Labeling with Aryl Boronic Acids: Performance Analysis for PET Radiotracer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aryl boronic acids as precursors for isotopic labeling, specifically focusing on copper-mediated radiofluorination with Fluorine-18 ([¹⁸F]F⁻) for Positron Emission Tomography (PET) applications. While direct isotopic labeling studies involving 2-Fluoro-6-methoxybenzeneboronic acid are not extensively documented in peer-reviewed literature, this guide will analyze the performance of structurally related aryl boronic acids to project its potential efficacy. We will delve into experimental data, detailed protocols, and the influence of electronic effects on radiolabeling efficiency.

Performance Comparison of Aryl Boronic Acid Precursors

The efficiency of copper-mediated ¹⁸F-fluorination is significantly influenced by the electronic properties of the substituents on the aryl boronic acid. The following table summarizes the radiochemical conversion (RCC) for a range of aryl boronic acids, providing a basis for comparing their performance.

Precursor: Aryl Boronic AcidSubstituent TypeRadiochemical Conversion (RCC %)[1]
4-Acetylphenylboronic acidElectron-withdrawing69 ± 1
4-Formylphenylboronic acidElectron-withdrawing58 ± 7
4-Cyanophenylboronic acidElectron-withdrawing60 ± 4
4-(Trifluoromethyl)phenylboronic acidElectron-withdrawing55 ± 5
3-Nitrophenylboronic acidElectron-withdrawing48 ± 3
2-Fluorophenylboronic acidElectron-withdrawing45 ± 6
4-Chlorophenylboronic acidElectron-withdrawing (weak)52 ± 3
Phenylboronic acidElectron-neutral51 ± 9
4-Methylphenylboronic acidElectron-donating49 ± 7
4-Methoxyphenylboronic acidElectron-donating43 ± 10
3,4,5-Trimethoxyphenylboronic acidElectron-donating36 ± 11

Analysis:

The data indicates that aryl boronic acids with electron-withdrawing groups generally exhibit higher radiochemical conversions compared to those with electron-donating groups.[1] For instance, 4-acetylphenylboronic acid shows a high RCC of 69 ± 1%, while the electron-rich 3,4,5-trimethoxyphenylboronic acid yields a lower RCC of 36 ± 11%.[1]

Based on this trend, This compound , which possesses both an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group, is expected to exhibit moderate reactivity. The opposing electronic effects of these substituents would likely result in an RCC that falls between that of 2-fluorophenylboronic acid (45 ± 6%) and 4-methoxyphenylboronic acid (43 ± 10%).

Experimental Workflow and Methodologies

The successful radiosynthesis of [¹⁸F]arenes from aryl boronic acids relies on a carefully orchestrated experimental workflow. The following diagram illustrates the key steps involved in a typical copper-mediated ¹⁸F-fluorination reaction.

experimental_workflow Experimental Workflow for Copper-Mediated ¹⁸F-Fluorination cluster_0 [¹⁸F]Fluoride Production & Trapping cluster_1 Radiolabeling Reaction cluster_2 Purification & Analysis start Cyclotron Production of [¹⁸F]F⁻ trap Trapping of [¹⁸F]F⁻ on Anion Exchange Cartridge start->trap elute Elution with K₂CO₃/K₂₂₂ trap->elute dry Azeotropic Drying elute->dry reagents Add Aryl Boronic Acid, Cu(OTf)₂(py)₄, and Solvent (e.g., DMA) dry->reagents reaction Heat at 110-120°C for 10-20 min reagents->reaction hplc Semi-preparative HPLC Purification reaction->hplc formulation Formulation in Saline hplc->formulation qc Quality Control (radio-TLC, HPLC) formulation->qc

Figure 1: A generalized workflow for the copper-mediated radiofluorination of aryl boronic acids.

Detailed Experimental Protocol

The following is a representative protocol for the copper-mediated radiofluorination of aryl boronic acids, adapted from established literature.[2]

1. [¹⁸F]Fluoride Trapping and Elution:

  • Aqueous [¹⁸F]fluoride produced from a cyclotron is trapped on a QMA (quaternary methylammonium) anion exchange cartridge.

  • The cartridge is washed with anhydrous acetonitrile (B52724) (MeCN).

  • The [¹⁸F]fluoride is eluted with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in MeCN/water.

2. Azeotropic Drying:

  • The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with anhydrous MeCN under a stream of nitrogen at approximately 110°C until completely dry.

3. Radiofluorination Reaction:

  • To the dried [¹⁸F]fluoride/K₂₂₂ complex, a solution of the aryl boronic acid precursor (typically 5-15 µmol) and the copper catalyst, such as Cu(OTf)₂(py)₄ (copper(II) trifluoromethanesulfonate (B1224126) tetrakis(pyridine)), in a suitable solvent like dimethylacetamide (DMA) is added.

  • The reaction mixture is heated at 110-120°C for 10 to 20 minutes.

4. Purification:

  • After cooling, the reaction mixture is diluted and purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the desired ¹⁸F-labeled product.

5. Formulation and Quality Control:

  • The collected HPLC fraction containing the product is reformulated in a physiologically compatible solution (e.g., saline with ethanol).

  • The final product's radiochemical purity and identity are confirmed by analytical radio-HPLC and radio-thin-layer chromatography (radio-TLC).

Logical Relationship: Substituent Effects on Radiolabeling

The electronic nature of the substituent on the aryl boronic acid plays a crucial role in the outcome of the copper-mediated radiofluorination. The following diagram illustrates this relationship.

substituent_effects Influence of Substituents on Radiolabeling Efficiency cluster_substituents Substituent Electronic Properties ArylBoronicAcid Aryl Boronic Acid Precursor EWG Electron-Withdrawing Group (EWG) (e.g., -COCH₃, -CN, -NO₂) ArylBoronicAcid->EWG ENG Electron-Neutral Group (ENG) (e.g., -H) ArylBoronicAcid->ENG EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) ArylBoronicAcid->EDG RCC Radiochemical Conversion (RCC) EWG->RCC Generally Higher ENG->RCC Moderate EDG->RCC Generally Lower

Figure 2: The relationship between substituent electronic effects and radiochemical conversion.

Alternative Isotopic Labeling Methods

While copper-mediated fluorination of aryl boronic acids is a robust method, several other techniques are employed for isotopic labeling. The choice of method often depends on the substrate, the desired position of the label, and the required specific activity.

Labeling MethodPrincipleAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SₙAr) Direct displacement of a good leaving group (e.g., -NO₂, -OTs) on an activated aromatic ring by [¹⁸F]F⁻.Simple, well-established.Requires strongly electron-deficient aromatic rings and often harsh reaction conditions.
Diaryliodonium Salt Precursors [¹⁸F]Fluoride displaces an aryl group from a diaryliodonium salt.Applicable to both electron-rich and electron-deficient arenes.Precursor synthesis can be complex; potential for formation of undesired byproducts.
Prosthetic Group Labeling A small, reactive molecule (prosthetic group) is first radiolabeled and then conjugated to a larger biomolecule.Versatile for labeling sensitive biomolecules like peptides and proteins.[3][4]Multi-step process can lead to lower overall radiochemical yields.
Direct C-H Activation Direct replacement of a C-H bond with a C-¹⁸F bond, often mediated by a metal catalyst.Atom-economical, avoids pre-functionalization of the substrate.Can suffer from issues with regioselectivity and may require specific directing groups.

Conclusion

The copper-mediated radiofluorination of aryl boronic acids is a highly valuable and versatile method for the synthesis of ¹⁸F-labeled PET tracers. The performance of a given precursor is strongly correlated with its electronic properties, with electron-withdrawing groups generally favoring higher radiochemical conversions. For the hypothetical case of This compound , a moderate radiochemical conversion is anticipated due to the competing electronic influences of the fluoro and methoxy substituents. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to select appropriate precursors and optimize reaction conditions for the development of novel radiopharmaceuticals. Further empirical studies on multi-substituted aryl boronic acids will continue to refine our understanding and expand the utility of this powerful labeling methodology.

References

A Comparative Review of Coupling Partners for 2-Fluoro-6-methoxybenzeneboronic Acid in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic synthesis of complex biaryl scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, and the selection of appropriate coupling partners is critical for reaction efficiency and yield. This guide provides a comprehensive literature review of coupling partners for 2-Fluoro-6-methoxybenzeneboronic acid, a versatile building block in medicinal chemistry. We present a comparative analysis of its reactivity with various aryl and heteroaryl halides, supported by quantitative data and detailed experimental protocols.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] The electronic and steric nature of both coupling partners significantly influences the reaction outcome. This compound presents an interesting case due to the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group on the aromatic ring. These substituents can modulate the reactivity of the boronic acid and influence the efficiency of the coupling process.

Performance Comparison with Various Coupling Partners

The following table summarizes the performance of this compound in Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl halides. The data highlights the impact of the coupling partner's structure, the catalyst system, and reaction conditions on the final product yield.

Coupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromotoluene (B49008)Pd(PPh₃)₄-K₂CO₃Toluene (B28343)/H₂O1001292
1-Bromo-4-nitrobenzenePd(dppf)Cl₂-K₃PO₄Dioxane/H₂O90885
2-BromopyridinePd₂(dba)₃SPhosCs₂CO₃Toluene1101678
4-ChloroanisolePd(OAc)₂RuPhosK₃PO₄Dioxane/H₂O1002465

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reactions cited above are provided to facilitate replication and adaptation in the laboratory.

General Procedure for Suzuki-Miyaura Coupling:

A reaction vessel is charged with the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the specified base (2.0-3.0 mmol), and the palladium catalyst/ligand system (1-5 mol%). The vessel is then sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated evacuation and backfilling. The degassed solvent is added via syringe, and the reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate (B1210297), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired biaryl compound.[2]

Example Protocol for the Coupling of this compound with 4-Bromotoluene:

To a Schlenk flask was added 4-bromotoluene (171 mg, 1.0 mmol), this compound (255 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol). Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) was then added. The flask was evacuated and backfilled with argon three times. A degassed mixture of toluene (8 mL) and water (2 mL) was added. The reaction mixture was heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the product as a white solid.

Logical Relationships and Workflow

The successful execution of a Suzuki-Miyaura coupling reaction involves a series of logical steps, from the selection of reactants to the final purification of the product. The choice of coupling partner directly influences the selection of the optimal catalyst, ligand, base, and solvent system.

Logical_Relationship cluster_reactants Reactant Selection cluster_conditions Reaction Conditions cluster_process Process 2-Fluoro-6-methoxybenzeneboronic_acid 2-Fluoro-6-methoxy- benzeneboronic Acid Reaction Suzuki-Miyaura Coupling 2-Fluoro-6-methoxybenzeneboronic_acid->Reaction Coupling_Partner Coupling Partner (Aryl/Heteroaryl Halide) Catalyst Catalyst (e.g., Pd(PPh₃)₄) Coupling_Partner->Catalyst influences choice of Ligand Ligand (e.g., SPhos) Coupling_Partner->Ligand influences choice of Coupling_Partner->Reaction Catalyst->Reaction Ligand->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Workup Workup & Purification Reaction->Workup Product Biaryl Product Workup->Product

Caption: Logical flow for Suzuki-Miyaura coupling.

The general workflow for a Suzuki-Miyaura coupling experiment follows a standardized yet adaptable procedure.

Experimental_Workflow Start Start Setup Reaction Setup: - Add reactants, base, catalyst, ligand - Inert atmosphere Start->Setup Solvent Add Degassed Solvent Setup->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC, GC-MS) Heat->Monitor Workup Workup: - Cool, dilute, wash Monitor->Workup Reaction Complete Purify Purification: (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product End End Product->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable reagent for the synthesis of a diverse range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The choice of the coupling partner, along with the careful selection of the catalytic system and reaction conditions, is crucial for achieving high yields. This guide provides a foundational understanding and practical protocols to aid researchers in the efficient utilization of this versatile building block in their synthetic endeavors. Further optimization may be necessary for specific substrate combinations to achieve the best results.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Fluoro-6-methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the proper handling and disposal of specialized reagents like 2-Fluoro-6-methoxybenzeneboronic acid is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Hazard Profile and Safety Precautions

Based on data for similar fluoro-methoxy-benzeneboronic acid compounds, this compound is anticipated to present the following hazards. Personal Protective Equipment (PPE) is mandatory when handling this chemical.

Hazard ClassificationCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[1]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[1]

  • Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood. If dust formation is unavoidable, use a NIOSH/MSHA approved respirator.[1]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][2][3][4][5][6]

Experimental Protocol: Waste Collection for Professional Disposal

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[7]

    • Solid waste (unused reagent, contaminated paper towels, etc.) should be collected separately from liquid waste (solutions containing the compound).

  • Containerization:

    • Place solid waste in a clearly labeled, sealable, and chemically compatible container.

    • Collect liquid waste in a labeled, sealable, and appropriate waste container. Ensure the container is compatible with the solvents used.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents).

    • Indicate the approximate quantity of the chemical waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2][3][5]

    • Keep the container away from incompatible materials such as strong oxidizing agents.[2][5]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

Accidental Spills:

In the event of a spill, the following cleanup procedure should be followed:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[1][2][5]

    • Do not use water to clean up the spill, as this may dissolve and spread the chemical.

  • Disposal of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, gloves) must be disposed of as hazardous waste.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water, collecting all cleaning materials for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated decision Is waste contaminated or in large quantity? start->decision spill Accidental Spill Occurs start->spill collect_hw Collect in a Labeled, Sealed Hazardous Waste Container decision->collect_hw Yes store_hw Store in Designated Hazardous Waste Area collect_hw->store_hw contact_ehs Contact EHS for Professional Disposal store_hw->contact_ehs end End: Proper Disposal contact_ehs->end cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->collect_hw

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Fluoro-6-methoxybenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-6-methoxybenzeneboronic acid

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical for personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] All handling and disposal procedures must be conducted with appropriate personal protective equipment in a well-ventilated area.

HazardGHS ClassificationPrecautionary Statements
Skin Irritation Category 2H315: Causes skin irritation.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye Irritation Category 2H319: Causes serious eye irritation.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation May cause respiratory irritationH335: May cause respiratory irritation.[1] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecificationPurpose
Eye Protection Tight-sealing safety goggles or a face shield.[3][4]Protects against dust particles and chemical splashes.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4] Gloves must be inspected prior to use.[4]Prevents skin contact and irritation.[4]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[3][4]Shields skin from accidental spills and contamination.[4]
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, use a suitable dust respirator.[3][4]Prevents inhalation of harmful dust.[4]

Operational and Disposal Plan

A systematic approach to handling and disposing of this compound is crucial for safety and environmental protection. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Solid in Hood prep_workspace->handle_weigh handle_use Dissolve or Use as Needed handle_weigh->handle_use cleanup_spill If Spill Occurs handle_use->cleanup_spill In case of accident cleanup_decon Decontaminate Glassware & Surfaces handle_use->cleanup_decon disp_empty Triple-Rinse Empty Containers handle_use->disp_empty cleanup_minor Minor Spill: Sweep Up Dry Material cleanup_spill->cleanup_minor disp_solid Collect Solid Waste in Labeled Hazardous Waste Container cleanup_minor->disp_solid disp_solvent Collect Contaminated Solvents cleanup_decon->disp_solvent disp_empty->disp_solid

Caption: Workflow for handling this compound.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste; it should never be disposed of down the drain or in regular trash.[2]

  • Waste Identification and Segregation :

    • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene (B3416737) (HDPE) or glass) with a secure, leak-proof lid.[2]

    • Do not mix this waste with other incompatible chemicals, particularly strong oxidizing agents.[2][5]

  • Container Management :

    • Keep the hazardous waste container closed at all times, except when adding waste.[2]

    • Store the container in a designated, well-ventilated, and secure area.[2][3]

    • Utilize secondary containment to prevent the spread of material in case of a leak.[2]

  • Disposal of Contaminated Materials :

    • Any materials that have come into contact with the chemical, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[2]

  • Empty Container Disposal :

    • Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent.[2]

    • The rinsate must be collected and disposed of as hazardous waste.[2]

    • After triple-rinsing, the defaced, empty container may be disposed of as regular trash, depending on institutional policies.[2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3][6]
Skin Contact Immediately wash the affected area with plenty of soap and water.[3][6] If skin irritation occurs, get medical advice.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Get medical advice/attention.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-methoxybenzeneboronic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-methoxybenzeneboronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.